Product packaging for 1,3,5-Trimethoxybenzene(Cat. No.:CAS No. 621-23-8)

1,3,5-Trimethoxybenzene

Cat. No.: B048636
CAS No.: 621-23-8
M. Wt: 168.19 g/mol
InChI Key: LKUDPHPHKOZXCD-UHFFFAOYSA-N
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Description

1,3,5-trimethoxybenzene is a methoxybenzene carrying methoxy groups at positions 1, 3 and 5. It has been found to be a biomarker of flavonoid consumption in humans. It has a role as a biomarker and a human xenobiotic metabolite.
This compound has been reported in Pulicaria laciniata, Croton lechleri, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B048636 1,3,5-Trimethoxybenzene CAS No. 621-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trimethoxybenzene
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InChI

InChI=1S/C9H12O3/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,1-3H3
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InChI Key

LKUDPHPHKOZXCD-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=CC(=C1)OC)OC
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Molecular Formula

C9H12O3
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DSSTOX Substance ID

DTXSID0045963
Record name 1,3,5-Trimethoxybenzene
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Molecular Weight

168.19 g/mol
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Physical Description

White crystalline solid; [MSDSonline]
Record name 1,3,5-Trimethoxybenzene
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CAS No.

621-23-8
Record name 1,3,5-Trimethoxybenzene
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Record name Benzene, 1,3,5-trimethoxy-
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Record name O,O,O-1,3,5-trimethylresorcinol
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Record name 1,3,5-TRIMETHOXYBENZENE
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Record name 1,3,5-Trimethoxybenzene
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Foundational & Exploratory

Synthesis of 1,3,5-Trimethoxybenzene from Phloroglucinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3,5-Trimethoxybenzene, also known as phloroglucinol trimethyl ether, is a significant organic compound utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] It is notably a primary component in the preparation of buflomedil, a vasodilator used to treat symptoms of peripheral arterial disease. The synthesis of this compound is most commonly achieved through the methylation of phloroglucinol. This document provides an in-depth technical overview of this synthesis, presenting a detailed experimental protocol, quantitative data, and process visualizations for researchers and professionals in drug development.

Reaction Pathway and Mechanism

The synthesis of this compound from phloroglucinol is a classic example of the Williamson ether synthesis. In this reaction, the phenolic hydroxyl groups of phloroglucinol are deprotonated by a weak base, potassium carbonate, to form phenoxide ions. These nucleophilic phenoxides then react with a methylating agent, dimethyl sulphate, in an SN2 reaction to form the ether linkages. This process occurs sequentially for all three hydroxyl groups to yield the final trimethoxylated product.

Caption: Chemical reaction for the methylation of phloroglucinol.

Experimental Protocol

The following protocol is based on a well-established laboratory procedure for the synthesis of this compound.[3]

1. Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Molar Ratio (to Phloroglucinol)
Anhydrous Phloroglucinol126.116.3 g0.051.0
Dimethyl Sulphate126.1315.6 mL (20.8 g)0.1653.3
Anhydrous Potassium Carbonate138.2140 g0.2895.78
Dry Acetone-100 mL + 40 mL--
Diethyl Ether-As needed--
5% Sodium Hydroxide Solution-As needed--
Anhydrous Sodium Sulphate-As needed--
Crushed Ice / Water-As needed--

2. Reaction Procedure: A solution of 6.3 g (0.05 mol) of anhydrous phloroglucinol in 100 ml of dry acetone is prepared in a round-bottom flask equipped with a reflux condenser.[3] To this solution, 40 g of ignited potassium carbonate and 15.6 ml (0.165 mol) of dimethyl sulphate are added.[3] The mixture is then heated to reflux and maintained at that temperature for 6 hours under anhydrous conditions.[3]

3. Work-up and Purification: After the reflux period, the mixture is cooled and filtered to remove the inorganic salts (potassium carbonate and byproducts).[3] The collected salts are washed with two 20 ml portions of hot acetone to recover any residual product.[3] The acetone filtrates are combined, and the solvent is removed by distillation.[3]

The resulting residue is treated with crushed ice, leading to the precipitation of the crude product.[3] This crude product is then extracted into diethyl ether. The ether extract is washed sequentially with a 5% sodium hydroxide solution to remove any unreacted phloroglucinol, and then with water until neutral.[3] The washed ether layer is dried over anhydrous sodium sulphate.[3] Finally, the ether is distilled off to yield the purified this compound.[3]

4. Results: The described procedure yields approximately 6 g of this compound, which corresponds to a yield of 71.4%.[3] The product has a reported melting point of 52-53°C.[3]

Process Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of this compound from phloroglucinol.

G cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow A Mix Phloroglucinol, Acetone, K₂CO₃, & Dimethyl Sulphate B Reflux for 6 hours A->B C Filter Mixture B->C D Distill Acetone C->D E Macerate with Ice D->E F Extract with Diethyl Ether E->F G Wash Ether Layer (5% NaOH, H₂O) F->G H Dry with Na₂SO₄ G->H I Distill Diethyl Ether H->I J Pure this compound (Yield: 71.4%) I->J

Caption: Experimental workflow for this compound synthesis.

Conclusion

The methylation of phloroglucinol using dimethyl sulphate and potassium carbonate in acetone is an effective and reliable method for producing this compound. The procedure offers a good yield and a straightforward purification process, making it suitable for laboratory-scale synthesis. For professionals in drug development, this method provides a foundational route to a critical intermediate required for the synthesis of more complex active pharmaceutical ingredients. Careful handling of dimethyl sulphate, a toxic and corrosive reagent, is paramount for the safe execution of this synthesis.

References

Physical and chemical properties of 1,3,5-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1,3,5-Trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It includes detailed experimental protocols for its synthesis and purification, an examination of its key chemical reactions and applications, and a summary of safety and handling procedures.

General and Chemical Properties

This compound, also known as phloroglucinol trimethyl ether, is an organic compound that serves as a versatile intermediate in organic synthesis and has been identified as a biomarker for flavonoid consumption in humans.[1][2] It is a key scent component in certain species of Chinese roses and plays a role in various photochemical processes.[3][4][5] Its structure, featuring a benzene ring symmetrically substituted with three methoxy groups, makes it a valuable building block in the synthesis of more complex molecules.[6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Molecular Formula C₉H₁₂O₃[7][8]
Molecular Weight 168.19 g/mol [8][9][10]
Appearance White to off-white crystalline solid/powder[7][10][11]
Melting Point 50-53 °C[1][7][9]
Boiling Point 255 °C (at 760 mmHg)[1][7][9]
190 °C (at 100 mmHg)
Density 1.126 g/cm³[3][7][11]
Flash Point 85 °C (185 °F)[11][12]
Refractive Index 1.533[3][7]
Vapor Pressure 0.0239 mmHg at 25 °C[7]

Solubility

This compound exhibits poor solubility in water but is soluble in a range of common organic solvents.[7][9]

Table 2: Solubility of this compound

SolventSolubilityCitations
Water Insoluble / Slightly soluble[7][9]
Methanol Soluble (0.1 g/mL, clear, colorless)[1][7][9]
Ethanol Soluble[1]
Ether Soluble[1]
Benzene Soluble[1]
DMSO Soluble (100 mg/mL with sonication)[2][13]
Acetone Soluble[3][14]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueKey Peaks / Shifts (δ)Citations
¹H NMR (in CDCl₃)δ 3.88-3.90 (s, 9H, -OCH₃)[15]
¹³C NMR (in CDCl₃)δ 60.9, 110.3, 155.1[15]
IR Spectroscopy Data available via NIST/EPA Gas-Phase IR Database and other sources.[10][16][17]

Synthesis and Purification

This compound can be synthesized through several routes, most commonly via the methylation of phloroglucinol or the methoxylation of a tri-substituted benzene ring.

Experimental Protocols

Protocol 1: Synthesis via Methylation of Phloroglucinol [3][5][14]

This method involves the reaction of phloroglucinol with a methylating agent, such as dimethyl sulfate, in the presence of a base.

  • Reaction Setup: A solution of anhydrous phloroglucinol (e.g., 6.3 g, 0.05 mol) in dry acetone (100 mL) is placed in a round-bottom flask.

  • Addition of Reagents: Ignited potassium carbonate (40 g) is added as a base, followed by dimethyl sulfate (15.6 mL, 0.165 mol).

  • Reflux: The mixture is refluxed under anhydrous conditions for approximately 6 hours.

  • Workup: After cooling, the mixture is filtered to remove inorganic salts, which are then washed with hot acetone. The combined acetone solutions are distilled to remove the solvent.

  • Extraction: The residue is treated with crushed ice and extracted with ether. The ether extracts are washed sequentially with a 5% sodium hydroxide solution and water.

  • Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

Protocol 2: Synthesis from 1,3,5-Tribromobenzene [14][18]

This procedure involves a copper-catalyzed methoxylation reaction.

  • Reaction Setup: To a solution of 1,3,5-tribromobenzene (100.0 g, 0.32 mol) in N,N-dimethylformamide (150 mL) and methanol (300 mL), add sodium methoxide (102.9 g, 1.91 mol) under stirring.

  • Catalysis: Raise the temperature to 60-70°C and add cuprous chloride (1.58 g, 0.016 mol).

  • Reaction: Increase the temperature to 90-95°C and maintain until the reaction is complete.

  • Workup: Cool the reaction to room temperature and filter out any insoluble solids.

  • Crystallization: Add sulfuric acid to the filtrate, stir, and allow to crystallize overnight.

  • Isolation: Filter the solid product and dry it under a vacuum at 45°C.

Purification Method: Sublimation

For high-purity this compound, vacuum sublimation is an effective purification method.[1][3]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Material (Phloroglucinol or 1,3,5-Tribromobenzene) reaction Chemical Reaction (Methylation or Methoxylation) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude purify Purification Step (Recrystallization or Vacuum Sublimation) crude->purify Transfer pure Pure this compound purify->pure

Caption: General workflow for the synthesis and purification of this compound.

Chemical Reactions and Applications

This compound is a versatile reagent in organic chemistry and has found applications in drug development and analytical chemistry.

  • Intermediate in Synthesis: It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and triaryl- or triheteroarylmethanes.[1][6]

  • Deprotection Reactions: In combination with a silver(I) catalyst, it is used for the mild and chemoselective cleavage of the p-methoxybenzyl (PMB) protecting group from alcohols and acids.[19]

  • Nitration: It can be nitrated using N₂O₅ to produce 1,3,5-trimethoxy-2,4,6-trinitrobenzene, although side reactions can occur.[20]

  • Analytical Reagent: It is used as a derivatizing agent to quantify reactive halogen species like free chlorine and bromine in aqueous systems, acting as an effective quencher.[13][21]

  • Biomarker: It has been identified as a human xenobiotic metabolite and a potential biomarker for the consumption of flavonoids.[1][2][22]

Deprotection_Reaction reagents PMB-Protected Alcohol (R-OPMB) + this compound product Deprotected Alcohol (R-OH) + Other Products reagents->product Reaction in CH₂Cl₂ at 40°C catalyst Silver(I) Catalyst (e.g., AgSbF₆) catalyst->reagents

Caption: Role of this compound in the deprotection of p-methoxybenzyl (PMB) ethers.

Biosynthesis

In the Chinese rose (Rosa chinensis), this compound is a major volatile fragrance compound. Its biosynthesis begins with phloroglucinol and proceeds through three sequential methylation steps, each catalyzed by specific O-methyltransferase enzymes.[4][23]

Biosynthesis_Pathway cluster_enzymes Catalyzed by O-Methyltransferases (OMTs) enzyme enzyme phloro Phloroglucinol dihydroxy 3,5-Dihydroxyanisole phloro->dihydroxy + CH₃ methoxy 5-Methoxyphenol dihydroxy->methoxy + CH₃ tmb This compound methoxy->tmb + CH₃ enzyme1 POMT enzyme2 DHOMT enzyme3 MOMT

Caption: Biosynthesis pathway of this compound from phloroglucinol in Rosa chinensis.

Safety and Handling

This compound is considered harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[7][12][24] Standard laboratory safety precautions should be followed.

Table 4: Hazard and Safety Information for this compound

Hazard InformationPrecautionary MeasuresCitations
Hazard Statements H302: Harmful if swallowed.[25]
Signal Word Warning[25]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[11][24]
Handling Avoid dust formation. Use with adequate ventilation. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[24][25][26]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials like strong oxidizing agents.[24][25][27]
First Aid (Ingestion) Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[12][24]
Fire Fighting Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[11][12]

This guide is intended for informational purposes for qualified professionals. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[12][24][25]

References

An In-depth Technical Guide to 1,3,5-Trimethoxybenzene (CAS: 621-23-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Trimethoxybenzene (TMB), a versatile aromatic organic compound. It details its physicochemical and spectral properties, synthesis methodologies, and diverse applications in research and development. Particular emphasis is placed on its role in organic synthesis, including its function as a key intermediate, a nucleophilic aromatic compound, and its involvement in photochemical reactions. This document aims to be a valuable resource for professionals in chemistry and drug discovery by consolidating essential data, experimental protocols, and mechanistic insights.

Physicochemical and Toxicological Properties

This compound is a white crystalline solid at room temperature.[1] Its key properties are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 621-23-8[1]
Molecular Formula C₉H₁₂O₃[2]
Molecular Weight 168.19 g/mol [3]
Melting Point 50-53 °C[4]
Boiling Point 255 °C[4]
Density 1.126 g/cm³[5]
Flash Point 85 °C (185 °F)[6]
Solubility Insoluble in water. Soluble in DMSO, methanol, diethyl ether, and acetone.[7][8]
Appearance White to off-white crystalline powder.[1][5]

Table 2: Toxicological Data for this compound

TestSpeciesRouteValueReference(s)
LD50MouseOral1480 mg/kg[5]
LD50MouseSubcutaneous2800 mg/kg[5]
LD50MouseIntraperitoneal580 mg/kg[5]

Spectral Data

The structural identification of this compound is supported by its characteristic spectral data.

Table 3: NMR Spectral Data for this compound

NucleusSolventChemical Shift (δ) ppmMultiplicityAssignmentReference(s)
¹HCDCl₃6.10sAr-H[9]
3.79s-OCH₃[9]
¹³CCDCl₃162.0Ar-C-O[10]
93.5Ar-C-H[10]
55.4-OCH₃[10]

Table 4: Key IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
2995-2830MediumC-H stretch (methyl)[11]
1605, 1590StrongC=C stretch (aromatic)[11]
1465, 1420MediumC-H bend (methyl)[11]
1225, 1155StrongC-O stretch (aryl ether)[11]
830StrongC-H bend (aromatic, out-of-plane)[11]

Synthesis of this compound

This compound can be synthesized through several routes, most commonly starting from phloroglucinol or 1,3,5-trihalobenzenes.

Synthesis from Phloroglucinol

This method involves the Williamson ether synthesis, where the hydroxyl groups of phloroglucinol are methylated.

G Phloroglucinol Phloroglucinol TMB This compound Phloroglucinol->TMB Methylation Reagents Dimethyl sulfate, Potassium carbonate Reagents->Phloroglucinol Solvent Acetone Solvent->Phloroglucinol

Synthesis of TMB from Phloroglucinol.

Experimental Protocol:

  • To a solution of anhydrous phloroglucinol (6.3 g, 0.05 mol) in 100 mL of dry acetone, add ignited potassium carbonate (40 g).

  • Add dimethyl sulfate (15.6 mL, 0.165 mol) to the mixture.

  • Reflux the reaction mixture for 6 hours under anhydrous conditions.[12]

  • After cooling, filter the mixture to remove inorganic salts and wash the residue with hot acetone (2 x 20 mL).[12]

  • Combine the acetone filtrates and distill off the solvent.

  • Treat the residue with crushed ice and extract with diethyl ether.

  • Wash the ether extracts with a 5% sodium hydroxide solution, followed by water.

  • Dry the ether layer over anhydrous sodium sulfate and distill to yield this compound. A typical yield is around 71%.[12]

Synthesis from 1,3,5-Tribromobenzene

This method involves a nucleophilic aromatic substitution reaction.

G TBB 1,3,5-Tribromobenzene TMB This compound TBB->TMB Methoxylation Reagents Sodium methoxide, Cuprous chloride (catalyst) Reagents->TBB Solvent N,N-Dimethylformamide, Methanol Solvent->TBB

Synthesis of TMB from 1,3,5-Tribromobenzene.

Experimental Protocol:

  • In a reaction vessel, add 1,3,5-tribromobenzene (100.0 g, 0.32 mol) to 150 mL of N,N-dimethylformamide.

  • Under stirring, add 300 mL of methanol followed by sodium methoxide (102.9 g, 1.91 mol).[13]

  • Heat the mixture to 60-70 °C and add cuprous chloride (1.58 g, 0.016 mol) as a catalyst.[13]

  • Increase the temperature to 90-95 °C and maintain until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and filter to remove insoluble solids.

  • To the filtrate, add sulfuric acid (0.76 mL, 0.95 mol/L) and stir overnight to induce crystallization.

  • Filter the solid product and dry it under vacuum at 45 °C for 8 hours to obtain this compound.[13]

Applications in Research and Development

This compound is a valuable compound with a range of applications in organic chemistry and drug discovery.

Intermediate in Organic Synthesis

Due to its electron-rich aromatic ring, TMB is a versatile starting material for the synthesis of more complex molecules. It readily undergoes electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and Vilsmeier-Haack formylation, to introduce functional groups onto the aromatic ring. These functionalized derivatives serve as key building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Photochemical Reactions

This compound plays a significant role in photochemical processes, particularly in the oxidation of alcohols.[14] Upon one-electron oxidation, it forms a radical cation which, in its excited state, can act as a potent oxidizing agent.[2]

G TMB This compound TMB_radical TMB Radical Cation (TMB•+) TMB->TMB_radical One-electron oxidation TMB_excited Excited TMB•+* TMB_radical->TMB_excited Light excitation TMB_excited->TMB Electron gain Alcohol Alcohol (R-OH) Alcohol_radical Alcohol Radical Cation (R-OH•+) Alcohol->Alcohol_radical Hole transfer Product Oxidized Product Alcohol_radical->Product Deprotonation

References

The Biosynthesis of 1,3,5-Trimethoxybenzene in Rosa chinensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trimethoxybenzene (TMB) is a significant volatile compound contributing to the characteristic tea-like fragrance of the Chinese rose, Rosa chinensis. Beyond its importance in horticulture and the fragrance industry, TMB and its derivatives are of interest for their potential pharmacological activities. Understanding the biosynthesis of this methoxylated aromatic compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biosynthesis of this compound in Rosa chinensis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biochemical pathways.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Rosa chinensis is a three-step enzymatic process that begins with the precursor molecule phloroglucinol.[1][2] This pathway involves the sequential methylation of phloroglucinol, catalyzed by two distinct types of O-methyltransferases (OMTs).

The initial and rate-limiting step is the methylation of phloroglucinol to 3,5-dihydroxyanisole. This reaction is catalyzed by a novel enzyme identified as phloroglucinol O-methyltransferase (POMT) .[1][2] The subsequent two methylation steps are catalyzed by orcinol O-methyltransferases (OOMTs) , specifically OOMT1 and OOMT2.[2][3] These enzymes first convert 3,5-dihydroxyanisole to 3,5-dimethoxyphenol, which is then further methylated to the final product, this compound.[3] The expression of both POMT and OOMTs is predominantly localized to the floral organs, consistent with their role in producing this floral scent compound.[1][4]

Biosynthesis_of_1_3_5_Trimethoxybenzene cluster_enzymes Enzymatic Steps Phloroglucinol Phloroglucinol DHA 3,5-Dihydroxyanisole Phloroglucinol->DHA Methylation DMP 3,5-Dimethoxyphenol DHA->DMP Methylation TMB This compound DMP->TMB Methylation POMT POMT POMT->DHA OOMTs OOMT1 & OOMT2 OOMTs->DMP OOMTs->TMB

Figure 1: Biosynthetic pathway of this compound.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the key enzymes involved in this compound biosynthesis have been characterized, providing insights into their substrate specificity and catalytic efficiency.

Table 1: Kinetic Parameters of Phloroglucinol O-Methyltransferase (POMT) [5]

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)
Native POMTPhloroglucinol14.4--
SAM1.9--
Recombinant POMTPhloroglucinol94.50.042444
SAM16.2--

Table 2: Kinetic Parameters of Orcinol O-Methyltransferases (OOMT1 and OOMT2) [2]

EnzymeSubstrateKm (µM)kcat (x 10-3 s-1)kcat/Km (nM-1s-1)
OOMT13,5-Dihydroxyanisole274.410.16
3,5-Dimethoxyphenol152.840.19
OOMT23,5-Dihydroxyanisole419.710.24
3,5-Dimethoxyphenol555.350.10
Metabolite Concentrations

The intracellular concentrations of this compound and its precursors have been quantified in various floral tissues and at different developmental stages of Rosa chinensis.

Table 3: Intracellular Contents of this compound and its Precursors in Rosa chinensis Petals [5]

Flowering StagePhloroglucinol (µg/g FW)3,5-Dihydroxyanisole (µg/g FW)3,5-Dimethoxyphenol (µg/g FW)This compound (µg/g FW)
Stage 41.2 ± 0.20.5 ± 0.10.1 ± 0.02.5 ± 0.4
Stage 51.5 ± 0.30.8 ± 0.10.2 ± 0.04.8 ± 0.7
Stage 61.1 ± 0.20.6 ± 0.10.1 ± 0.03.2 ± 0.5
Stage 70.8 ± 0.10.4 ± 0.10.1 ± 0.02.1 ± 0.3

Table 4: Intracellular Contents of this compound and its Precursors in Different Floral Organs at Stage 5 [5]

Floral OrganPhloroglucinol (µg/g FW)3,5-Dihydroxyanisole (µg/g FW)3,5-Dimethoxyphenol (µg/g FW)This compound (µg/g FW)
Petals1.5 ± 0.30.8 ± 0.10.2 ± 0.04.8 ± 0.7
Sepals0.9 ± 0.10.1 ± 0.0ND0.1 ± 0.0
Stamens0.5 ± 0.1NDNDND
Pistils0.7 ± 0.1NDNDND
ND: Not Detected

Experimental Protocols

Enzyme Extraction and Purification from Rosa chinensis Petals

This protocol describes the extraction and purification of O-methyltransferases from rose petals.

  • Homogenization: Freeze 10 g of Rosa chinensis petals in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction Buffer: Resuspend the powder in 50 mL of extraction buffer (100 mM potassium phosphate, pH 7.0, 10% (w/v) glycerol, 1 mM dithiothreitol (DTT), 0.1% (v/v) β-mercaptoethanol, 200 mg sodium ascorbate, and 2 g polyvinylpyrrolidone (PVP)).

  • Centrifugation: Centrifuge the slurry at 20,000 x g for 20 minutes at 4°C.

  • Desalting: Load the supernatant onto a Sephadex G-25 column equilibrated with buffer B (100 mM potassium phosphate, pH 7.0, 10% (w/v) glycerol, 1 mM DTT, 0.15 M NaCl). Elute with buffer B and collect fractions with OMT activity.

  • Ammonium Sulfate Precipitation: Combine active fractions and perform ammonium sulfate precipitation (30-80% saturation). Centrifuge to collect the precipitate.

  • Dialysis: Resuspend the pellet in buffer C (20 mM Tris-HCl, pH 7.4, 10% glycerol, 1 mM DTT) and dialyze against the same buffer.

  • Anion-Exchange Chromatography: Apply the dialyzed sample to a Poros HQ anion-exchange column. Elute with a linear gradient of 0-500 mM NaCl in buffer D (20 mM Tris-HCl, pH 7.4). Collect fractions and assay for OMT activity.

Enzyme_Purification_Workflow Start Rose Petals Homogenization Homogenization (Liquid Nitrogen) Start->Homogenization Extraction Extraction in Buffer Homogenization->Extraction Centrifugation1 Centrifugation (20,000 x g) Extraction->Centrifugation1 Supernatant1 Crude Extract (Supernatant) Centrifugation1->Supernatant1 Desalting Desalting (Sephadex G-25) Supernatant1->Desalting AmmoniumSulfate Ammonium Sulfate Precipitation (30-80%) Desalting->AmmoniumSulfate Centrifugation2 Centrifugation AmmoniumSulfate->Centrifugation2 Pellet Resuspended Pellet Centrifugation2->Pellet Dialysis Dialysis Pellet->Dialysis AnionExchange Anion-Exchange Chromatography (Poros HQ) Dialysis->AnionExchange PurifiedEnzyme Purified OMT Fractions AnionExchange->PurifiedEnzyme

Figure 2: Workflow for O-methyltransferase purification.
O-Methyltransferase Enzyme Assay

This assay is used to determine the activity of POMT and OOMTs.

  • Reaction Mixture: Prepare a 50 µL reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl2

    • 1 mM DTT

    • 100 µM of the phenolic substrate (e.g., phloroglucinol, 3,5-dihydroxyanisole)

    • 10 µM S-adenosyl-L-[methyl-14C]methionine ([14C]SAM)

    • Purified enzyme fraction

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 5 µL of 50% acetic acid.

  • Extraction: Extract the radiolabeled product with 80 µL of ethyl acetate.

  • Thin-Layer Chromatography (TLC): Apply a 40 µL aliquot of the organic phase to a silica gel 60 F254 TLC plate.

  • Chromatography: Develop the TLC plate using a 1:1 (v/v) mixture of chloroform and ethyl acetate.

  • Visualization: Expose the TLC plate to an X-ray imaging plate and visualize the radioactive products using a molecular imaging system.

Heterologous Expression of O-Methyltransferases in E. coli

This protocol provides a general workflow for the expression of recombinant rose OMTs in E. coli.

  • Gene Cloning: Clone the full-length cDNA of the OMT gene (e.g., POMT) into a suitable E. coli expression vector (e.g., pET vector series).

  • Transformation: Transform the expression construct into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction: Dilute the overnight culture into fresh medium and grow to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Protein Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein production.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Protein Purification: Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication. Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Regulation of this compound Biosynthesis

The biosynthesis of floral scents, including this compound, is a tightly regulated process influenced by developmental cues and environmental factors. While the specific signaling pathways controlling TMB production are not fully elucidated, the general regulation of the phenylpropanoid pathway, from which many floral volatiles are derived, provides a framework for understanding its control.

The expression of biosynthetic genes is often regulated by transcription factors, such as those from the MYB and WRKY families.[6] These transcription factors can be activated or repressed by various signals, including plant hormones like gibberellins, and environmental stimuli such as light and temperature.[7] The circadian clock also plays a role in the rhythmic emission of many floral volatiles.

Signaling_Pathway cluster_stimuli Regulatory Signals cluster_transduction Signal Transduction cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes cluster_output Product Light Light SignalingCascade Signaling Cascade Light->SignalingCascade Temperature Temperature Temperature->SignalingCascade Hormones Hormones (e.g., Gibberellin) Hormones->SignalingCascade DevelopmentalCues Developmental Cues DevelopmentalCues->SignalingCascade CircadianClock Circadian Clock CircadianClock->SignalingCascade TFs Transcription Factors (e.g., MYB, WRKY) SignalingCascade->TFs Activation/ Repression POMT_gene POMT Gene TFs->POMT_gene Transcriptional Regulation OOMT_genes OOMT Genes TFs->OOMT_genes Transcriptional Regulation TMB This compound POMT_gene->TMB OOMT_genes->TMB

Figure 3: Proposed regulatory network for TMB biosynthesis.

Conclusion

The biosynthesis of this compound in Rosa chinensis is a well-defined pathway involving the sequential action of Phloroglucinol O-Methyltransferase (POMT) and Orcinol O-Methyltransferases (OOMTs). The quantitative data on enzyme kinetics and metabolite concentrations provide a solid foundation for metabolic engineering efforts aimed at enhancing the production of this valuable fragrance compound. The detailed experimental protocols outlined in this guide offer a practical resource for researchers seeking to study these enzymes and their products. Further research into the regulatory networks governing this pathway will be essential for a complete understanding and for the development of strategies to manipulate the production of this compound and other related methoxylated phenolics for various applications, including in the pharmaceutical and fragrance industries.

References

The Solubility Profile of 1,3,5-Trimethoxybenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the solubility of 1,3,5-trimethoxybenzene in common laboratory solvents, complete with quantitative data, experimental methodologies, and procedural workflows to aid in its application in research and development.

Introduction

This compound is an aromatic organic compound that serves as a valuable building block in organic synthesis and is a key component in various research applications, including as a fragrance component and a potential biomarker for flavonoid consumption.[1][2] A thorough understanding of its solubility in different solvents is paramount for its effective use in experimental design, particularly for reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, supported by quantitative data and detailed experimental protocols.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data to provide a comparative reference for researchers.

SolventChemical ClassSolubilityMolarity (approx.)Notes
Dimethyl Sulfoxide (DMSO)Aprotic Polar34 mg/mL[3][4][5]202.15 mMFresh DMSO is recommended as moisture absorption can reduce solubility.[3] Sonication may be required to achieve higher concentrations up to 100 mg/mL.[6]
MethanolProtic Polar100 mg/mL[2][7]594.57 mMSolution is clear and colorless.[2][7]
WaterProtic PolarInsoluble/Slightly Soluble[1][8][9]Not Applicable
EthanolProtic PolarSoluble[1]Data not availableRecrystallization from absolute ethanol is a documented purification method.[10]
Diethyl EtherAprotic NonpolarSoluble[1]Data not available
BenzeneAprotic NonpolarSoluble[1]Data not available

Complex Solvent Systems for In Vivo Studies:

For drug development and in vivo research, this compound has been formulated in various complex solvent systems to enhance its bioavailability. The following formulations have been reported to achieve a clear solution at a concentration of at least 2.5 mg/mL (14.86 mM)[6]:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline

  • 10% DMSO and 90% (20% SBE-β-CD in saline)

  • 10% DMSO and 90% corn oil

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given solvent. This method is widely applicable and provides accurate and reproducible results.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Micropipettes

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess, undissolved solid.

  • Aliquoting: Carefully withdraw a known volume of the clear supernatant using a micropipette, ensuring that no solid particles are transferred.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound (50-53 °C) to avoid loss of the solute.

  • Gravimetric Analysis: Once the solvent is completely evaporated, weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Aliquoting cluster_analysis Analysis A Weigh Excess Solute B Add Known Volume of Solvent A->B C Equilibrate at Constant Temperature (24-48h) B->C D Centrifuge to Pellet Solid C->D E Withdraw Supernatant D->E F Evaporate Solvent E->F G Weigh Dried Solute F->G H Calculate Solubility G->H

Caption: A flowchart of the gravimetric method for solubility determination.

Logical Relationships in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound is a relatively nonpolar molecule due to the symmetrical arrangement of the methoxy groups on the benzene ring, which minimizes its overall dipole moment. However, the presence of oxygen atoms in the methoxy groups introduces some polar character.

The following diagram illustrates the logical relationship between the properties of this compound and its expected solubility in different types of solvents.

Solubility_Logic cluster_solute This compound Properties cluster_solvents Solvent Types cluster_solubility Expected Solubility Solute Symmetrical Aromatic Ring (Nonpolar Character) Protic Protic Polar (e.g., Water, Methanol) Solute->Protic Mismatch in Polarity Nonpolar Nonpolar (e.g., Benzene, Ether) Solute->Nonpolar 'Like Dissolves Like' Methoxy Methoxy Groups (-OCH3) (Some Polar Character) Methoxy->Protic AproticPolar Aprotic Polar (e.g., DMSO) Methoxy->AproticPolar HighSol High Solubility Protic->HighSol (for alcohols) LowSol Low Solubility Protic->LowSol (for water) AproticPolar->HighSol Nonpolar->HighSol

Caption: Logical relationship between molecular properties and solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common laboratory solvents. The compiled quantitative data, coupled with a detailed experimental protocol and illustrative workflows, offers researchers a practical resource for the effective utilization of this compound in their work. The provided information is intended to streamline experimental design and facilitate the successful application of this compound in a variety of scientific disciplines.

References

1,3,5-Trimethoxybenzene: A Promising Biomarker of Flavonoid Consumption

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Flavonoids are a diverse group of polyphenolic compounds found abundantly in fruits, vegetables, tea, and other plant-based foods. Numerous epidemiological and clinical studies have linked higher flavonoid intake with a reduced risk of chronic diseases, including cardiovascular disease, neurodegenerative disorders, and certain cancers. However, accurately assessing flavonoid consumption in individuals is a significant challenge in nutritional research. Traditional methods, such as food frequency questionnaires and dietary recalls, are prone to measurement errors and recall bias. Therefore, there is a critical need for objective biomarkers that can provide a more accurate measure of flavonoid intake. 1,3,5-Trimethoxybenzene (TMB), a metabolite derived from the microbial breakdown of specific flavonoids in the gut, has emerged as a promising biomarker for the consumption of certain types of flavonoids, particularly epigallocatechin gallate (EGCG) found in green tea. This technical guide provides an in-depth overview of this compound as a biomarker, including its metabolic pathways, analytical methodologies for its quantification, and a summary of key quantitative data.

Metabolic Pathway of Flavonoid Conversion to this compound

The transformation of dietary flavonoids into this compound is a multi-step process mediated by the gut microbiota. The primary precursor of interest is epigallocatechin gallate (EGCG), the most abundant catechin in green tea. The metabolic pathway involves the degradation of the flavonoid structure to a simpler phenolic core, which is then methylated.

The initial step in the gut is the hydrolysis of the gallate ester bond in EGCG by microbial esterases, yielding epigallocatechin (EGC) and gallic acid. Subsequently, the C-ring of EGC is cleaved, leading to the formation of diarylpropan-2-ol intermediates. Further degradation of these intermediates by gut bacteria results in the release of the A-ring as phloroglucinol (1,3,5-trihydroxybenzene). Phloroglucinol is a key intermediate in this pathway. It is then sequentially methylated by microbial O-methyltransferases, likely including catechol-O-methyltransferase (COMT)-like enzymes present in the gut microbiome, to form this compound. This final metabolite is then absorbed into the bloodstream and subsequently excreted in the urine.

flavonoid_metabolism EGCG Epigallocatechin gallate (EGCG) (from Green Tea) gut_microbiota Gut Microbiota EGCG->gut_microbiota EGC Epigallocatechin (EGC) + Gallic Acid gut_microbiota->EGC Esterase C_ring_cleavage C-ring Cleavage EGC->C_ring_cleavage phloroglucinol Phloroglucinol (1,3,5-Trihydroxybenzene) C_ring_cleavage->phloroglucinol methylation1 O-methylation (Methyltransferase) phloroglucinol->methylation1 methylation2 O-methylation (Methyltransferase) methylation1->methylation2 methylation3 O-methylation (Methyltransferase) methylation2->methylation3 TMB This compound (Biomarker) methylation3->TMB urine Urinary Excretion TMB->urine

Metabolic pathway of EGCG to this compound.

Quantitative Data from Human Intervention Studies

The utility of this compound as a biomarker is supported by human intervention studies that have demonstrated a significant increase in its urinary excretion following the consumption of EGCG-rich products like green tea. The following table summarizes key quantitative data from a study by Loke et al. (2009), where healthy male volunteers consumed a single dose of 200 mg of pure EGCG.

ParameterPre-dose (Placebo)Post-dose (200 mg EGCG)Fold Increasep-valueReference
Urinary this compound (nmol/mmol creatinine) 0.8 ± 0.38.6 ± 2.1~10.8< 0.05Loke et al., 2009

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for its validation and application as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for this purpose. Below is a detailed methodology for the analysis of this compound in human urine, synthesized from established protocols for phenolic compounds.

Sample Preparation and Solid-Phase Extraction (SPE)
  • Urine Sample Collection and Storage: Collect 24-hour or spot urine samples in sterile containers. To prevent degradation of phenolic compounds, store samples at -80°C until analysis.

  • Enzymatic Hydrolysis: To measure total this compound (both free and conjugated forms), enzymatic hydrolysis is required.

    • Thaw urine samples at room temperature.

    • To 1 mL of urine, add 50 µL of β-glucuronidase/sulfatase from Helix pomatia and 500 µL of 0.2 M sodium acetate buffer (pH 5.0).

    • Incubate the mixture at 37°C for 18 hours.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg) with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 2 mL of ethyl acetate.

  • Derivatization: To improve the volatility and chromatographic properties of this compound for GC-MS analysis, a derivatization step is recommended.

    • Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool the sample to room temperature before GC-MS analysis.

experimental_workflow urine_sample Urine Sample Collection (-80°C storage) hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) urine_sample->hydrolysis spe Solid-Phase Extraction (SPE) (Polymeric Reversed-Phase) hydrolysis->spe elution Elution (Ethyl Acetate) spe->elution derivatization Derivatization (BSTFA/TMCS) elution->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis quantification Data Analysis and Quantification gcms_analysis->quantification

Experimental workflow for the analysis of 1,3,5-TMB.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Target Ions for Trimethylsilyl-derivatized this compound: Quantifier and qualifier ions should be determined from the mass spectrum of a pure standard.

Logical Relationships in Biomarker Validation

The validation of this compound as a reliable biomarker for flavonoid consumption involves establishing a clear and consistent relationship between dietary intake and its urinary excretion. This requires a multi-faceted approach encompassing controlled intervention studies, observational studies, and robust analytical methodologies.

biomarker_validation cluster_0 flavonoid_intake Flavonoid Intake (e.g., EGCG from Green Tea) gut_metabolism Gut Microbiota Metabolism flavonoid_intake->gut_metabolism dose_response Dose-Response Relationship flavonoid_intake->dose_response specificity Specificity to Flavonoid Source flavonoid_intake->specificity tmb_formation 1,3,5-TMB Formation gut_metabolism->tmb_formation absorption_excretion Absorption & Urinary Excretion tmb_formation->absorption_excretion urinary_tmb Urinary 1,3,5-TMB Concentration absorption_excretion->urinary_tmb analytical_method Validated Analytical Method (GC-MS) urinary_tmb->analytical_method urinary_tmb->dose_response urinary_tmb->specificity reproducibility Reproducibility analytical_method->reproducibility valid_biomarker Validated Biomarker dose_response->valid_biomarker specificity->valid_biomarker reproducibility->valid_biomarker

Logical framework for biomarker validation.

Conclusion

This compound holds significant promise as a specific and sensitive biomarker for the intake of certain flavonoids, particularly EGCG from green tea. Its formation via the gut microbial metabolism of these dietary polyphenols provides a direct link between consumption and a measurable biological endpoint. The detailed analytical methodology using GC-MS allows for the accurate and reliable quantification of this compound in human urine. Further research, including larger-scale intervention and cohort studies, will continue to strengthen the validation of this biomarker and its application in nutritional epidemiology and clinical trials. For researchers and drug development professionals, leveraging such biomarkers can lead to more precise assessments of dietary interventions and a better understanding of the role of flavonoids in human health and disease.

The Natural Occurrence of 1,3,5-Trimethoxybenzene in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trimethoxybenzene, a volatile organic compound with significant aromatic properties, has been identified as a naturally occurring metabolite in a diverse range of plant species. This technical guide provides a comprehensive overview of its presence in the botanical world, detailing quantitative data, biosynthetic pathways, and standardized experimental protocols for its extraction and analysis. This document is intended to serve as a valuable resource for researchers in the fields of phytochemistry, pharmacognosy, and drug discovery, facilitating further investigation into the biological activities and potential therapeutic applications of this intriguing molecule.

Introduction

This compound is a symmetrically substituted aromatic ether that contributes to the characteristic scent of several plants. Beyond its role as a fragrance component, preliminary studies have suggested its potential as a sedative. Its natural occurrence, coupled with these bioactive properties, makes it a compound of interest for pharmaceutical and nutraceutical research. This guide aims to consolidate the current knowledge on the botanical sources of this compound, providing a foundation for future scientific exploration.

Natural Occurrence and Quantitative Analysis

This compound has been identified in various plant species, with its concentration varying significantly depending on the plant, the specific organ, and environmental factors. The following table summarizes the available quantitative data on the occurrence of this compound in different plant materials.

Plant SpeciesFamilyPlant PartConcentration (% of Essential Oil)Reference
Eugenia confusaMyrtaceaeLeaves74.0%[1]
Rosa chinensisRosaceaePetalsMajor Scent Component[2][3]
Criuva parviflora------Present---
Jasminum officinaleOleaceae---Present---
Jasminum sambacOleaceae---Present---
Ligustrum ovalifoliumOleaceae---Present---
Pulicaria laciniataAsteraceae---Reported[4]
Croton lechleriEuphorbiaceae---Reported[4]

Further research is required to quantify the concentration of this compound in the species where its presence has been reported but not yet quantified.

Biosynthesis of this compound

The biosynthesis of this compound in plants, particularly in Rosa chinensis, originates from the precursor molecule phloroglucinol. The pathway involves a series of three sequential enzymatic methylation reactions.[2]

Biosynthetic Pathway Diagram

Biosynthesis of this compound Biosynthesis of this compound Phloroglucinol Phloroglucinol Intermediate1 3,5-Dihydroxyanisole Phloroglucinol->Intermediate1 Phloroglucinol O-methyltransferase (POMT) Intermediate2 3-Hydroxy-5-methoxyanisole Intermediate1->Intermediate2 Orcinol O-methyltransferase (OOMT) TMB This compound Intermediate2->TMB Orcinol O-methyltransferase (OOMT)

Caption: Biosynthetic pathway of this compound from phloroglucinol.

Enzymatic Steps
  • Step 1: Formation of 3,5-Dihydroxyanisole: The biosynthesis is initiated by the methylation of phloroglucinol. This reaction is catalyzed by the enzyme Phloroglucinol O-methyltransferase (POMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of phloroglucinol, yielding 3,5-dihydroxyanisole.[3]

  • Step 2 & 3: Sequential Methylation to this compound: Two subsequent methylation steps are catalyzed by Orcinol O-methyltransferases (OOMTs). These enzymes sequentially add methyl groups to the remaining hydroxyl groups of the intermediate molecules, ultimately forming this compound.[2]

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from plant materials.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting volatile compounds from plant materials.[5][6]

Materials and Equipment:

  • Fresh or dried plant material (e.g., leaves, flowers)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collecting flask

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Weigh a known amount of the plant material (e.g., 100 g of fresh leaves).

  • Place the plant material into the round-bottom flask of the Clevenger apparatus.

  • Add deionized water to the flask, ensuring the plant material is fully submerged. The ratio of plant material to water can vary, but a common starting point is 1:10 (w/v).

  • Set up the Clevenger apparatus with the heating mantle and condenser.

  • Heat the mixture to boiling. The steam and volatilized essential oil will rise and pass into the condenser.

  • The condensate (water and essential oil) will be collected in the graduated tube of the Clevenger apparatus.

  • Continue the distillation for a set period, typically 3-4 hours, or until there is no further increase in the volume of the collected essential oil.

  • After cooling, carefully collect the essential oil from the graduated tube.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile compounds in a mixture.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound standard

  • Solvent (e.g., hexane or dichloromethane)

  • Microsyringe

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: Increase to 240 °C at a rate of 3 °C/minute

    • Final hold: 240 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute

  • Injection Volume: 1 µL

  • Split Ratio: 1:25

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: 40-500 amu

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Dilute a known amount of the extracted essential oil in the same solvent. The dilution factor will depend on the expected concentration of this compound.

  • Analysis: Inject the standard solutions and the diluted sample into the GC-MS system.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum of this compound will show a characteristic molecular ion peak at m/z 168.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the concentration in the original essential oil by accounting for the dilution factor.

Experimental Workflow Diagram

Experimental Workflow Experimental Workflow for Analysis of this compound PlantMaterial Plant Material (Leaves/Flowers) Hydrodistillation Hydrodistillation PlantMaterial->Hydrodistillation EssentialOil Essential Oil Hydrodistillation->EssentialOil Drying Drying (Anhydrous Na2SO4) EssentialOil->Drying DriedOil Dried Essential Oil Drying->DriedOil Dilution Dilution (Solvent) DriedOil->Dilution GCMS GC-MS Analysis Dilution->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis Result Concentration of This compound DataAnalysis->Result

Caption: Workflow for the extraction and quantification of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound in plants. The compilation of quantitative data, the elucidation of the biosynthetic pathway, and the provision of standardized experimental protocols are intended to empower researchers to further investigate this compound. Future studies should focus on expanding the quantitative analysis to a wider range of plant species and exploring the pharmacological activities of this compound to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Formation and Stability of the 1,3,5-Trimethoxybenzene Radical Cation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, stability, and characterization of the 1,3,5-trimethoxybenzene radical cation. This reactive intermediate is of significant interest in various chemical processes, including organic synthesis and photochemical applications.

Introduction

This compound (TMB) is an electron-rich aromatic compound that can undergo one-electron oxidation to form its corresponding radical cation. This species plays a crucial role in electron-transfer mechanisms and subsequent chemical reactions.[1] Understanding the methods of its generation, its inherent stability, and the pathways of its decay is essential for harnessing its reactivity in a controlled manner.

Formation of the this compound Radical Cation

The this compound radical cation can be generated through several methods, primarily electrochemical oxidation and photochemical processes.

Electrochemical Formation

Anodic oxidation is a direct method for generating the this compound radical cation. Techniques such as cyclic voltammetry (CV) and controlled potential electrolysis are commonly employed.

The electrochemical oxidation of this compound is typically an irreversible process, indicating that the radical cation formed is highly reactive and undergoes rapid subsequent chemical reactions.[2][3] Studies on analogous compounds, such as 3,4,5-trimethoxytoluene in acetonitrile, show a single irreversible anodic peak, suggesting that the radical cation rapidly dimerizes.[3] In aqueous acidic media, the electrochemical oxidation of this compound at a Ta/PbO₂ anode can lead to complete mineralization to CO₂.[2]

G TMB This compound (TMB) RadicalCation TMB Radical Cation (TMB•+) TMB->RadicalCation -e⁻ (Anodic Oxidation) Dimer Dimerization Products RadicalCation->Dimer Rapid Dimerization Benzoquinone 2,6-Dimethoxy-1,4-benzoquinone RadicalCation->Benzoquinone Further Oxidation/Reaction Mineralization CO₂ (Complete Mineralization) Benzoquinone->Mineralization Further Oxidation

Figure 1. Electrochemical oxidation pathways of this compound.

Photochemical Formation

The this compound radical cation can be generated photochemically, for instance, through a bimolecular electron-transfer reaction.[1] Two-color two-laser flash photolysis studies have demonstrated the formation of the TMB radical cation in its excited state.[4] This excited radical cation is a potent oxidizing agent.

Stability and Reactivity

The this compound radical cation is a reactive intermediate with limited stability. Its decay pathways are highly dependent on the reaction conditions.

In electrochemical studies, the irreversibility of the oxidation wave in cyclic voltammograms suggests that the radical cation undergoes fast follow-up chemical reactions, such as dimerization.[3] The primary product of its conversion can be 2,6-dimethoxy-1,4-benzoquinone.[5]

In photochemical systems, the excited state of the this compound radical cation is a powerful oxidant capable of hole transfer to various alcohols.[4] This process leads to the formation of alcohol radical cations, which can then undergo deprotonation.[1]

Quantitative Data

The following table summarizes the available quantitative data on the reactivity of the excited state of the this compound radical cation.

SubstrateHole Transfer Rate Constant (k_ht) / M⁻¹s⁻¹
Methanol(5.2 ± 0.5) x 10¹⁰
Ethanol(1.4 ± 0.3) x 10¹¹
2-Propanol(3.2 ± 0.6) x 10¹¹

Data obtained from two-color two-laser flash photolysis studies.[4]

Experimental Protocols

Cyclic Voltammetry for Radical Cation Generation

This protocol describes a general procedure for the electrochemical generation and characterization of the this compound radical cation using cyclic voltammetry.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell (working electrode, e.g., glassy carbon or platinum; reference electrode, e.g., Ag/AgCl or Ag/Ag⁺; counter electrode, e.g., platinum wire)

  • This compound (TMB)

  • Anhydrous acetonitrile (CH₃CN)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆))

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Prepare a 1-5 mM solution of TMB in anhydrous acetonitrile containing 0.1 M of the supporting electrolyte.

  • Assemble the three-electrode cell and purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

  • Connect the electrodes to the potentiostat.

  • Set the potential range for the cyclic voltammogram. Based on analogous compounds, a range from approximately 0 V to +1.6 V vs. Ag/AgCl would be appropriate to observe the oxidation of TMB.[3]

  • Set the scan rate, typically starting at 100 mV/s.

  • Initiate the potential sweep and record the resulting voltammogram.

  • Vary the scan rate (e.g., from 25 mV/s to 1000 mV/s) to investigate the stability of the radical cation. An increase in the peak current with the square root of the scan rate is indicative of a diffusion-controlled process. The irreversibility of the peak at various scan rates suggests a fast follow-up chemical reaction.

G cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis Prep1 Dissolve TMB (1-5 mM) and Supporting Electrolyte (0.1 M) in Anhydrous Acetonitrile Prep2 Purge with Inert Gas Prep1->Prep2 Setup Assemble Three-Electrode Cell Prep2->Setup Connect Connect to Potentiostat Setup->Connect SetParams Set Potential Range and Scan Rate Connect->SetParams Run Record Cyclic Voltammogram SetParams->Run Analyze Analyze Peak Potential and Current Run->Analyze VaryScanRate Vary Scan Rate Analyze->VaryScanRate Kinetics Determine Reversibility and Kinetics VaryScanRate->Kinetics

Figure 2. Workflow for a typical cyclic voltammetry experiment.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to observe the spectral changes of a species as it is oxidized or reduced. This is particularly useful for characterizing the this compound radical cation.

Experimental Setup: An optically transparent thin-layer electrochemical (OTTLE) cell or a similar spectroelectrochemical cell is used. This cell is placed in the light path of a UV-Vis spectrophotometer. The working electrode is typically a transparent material like indium tin oxide (ITO) or a fine metal mesh.

Procedure:

  • The cell is filled with a solution of TMB and a supporting electrolyte, similar to the CV experiment.

  • A constant potential, at or slightly above the oxidation potential of TMB, is applied to the working electrode.

  • UV-Vis spectra are recorded at different time intervals as the electrolysis proceeds.

  • The growth of new absorption bands corresponding to the this compound radical cation can be monitored. The decay of these bands can also be observed when the potential is removed or switched to a reducing potential, providing information about the stability of the radical cation.

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Cell Fill Spectroelectrochemical Cell with TMB Solution Spectrometer Place Cell in UV-Vis Spectrophotometer Cell->Spectrometer ApplyPotential Apply Oxidizing Potential Spectrometer->ApplyPotential RecordSpectra Record UV-Vis Spectra over Time ApplyPotential->RecordSpectra IdentifyBands Identify Absorption Bands of Radical Cation RecordSpectra->IdentifyBands MonitorDecay Monitor Spectral Changes to Assess Stability IdentifyBands->MonitorDecay

Figure 3. Workflow for a spectroelectrochemistry experiment.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for the direct detection and characterization of radical species.

Procedure:

  • The this compound radical cation is generated in situ within the EPR spectrometer's resonant cavity, either through electrochemical oxidation in a specialized EPR cell or through photolysis.

  • The EPR spectrum is recorded.

  • The spectrum is analyzed to determine the g-value and hyperfine coupling constants. The g-value provides information about the electronic environment of the unpaired electron. The hyperfine coupling constants arise from the interaction of the unpaired electron with magnetic nuclei (¹H in this case) and provide information about the distribution of the unpaired electron's spin density over the molecule.

For the this compound radical cation, the high symmetry would lead to a characteristic hyperfine splitting pattern. The unpaired electron would interact with the three equivalent aromatic protons and the nine equivalent methoxy protons, resulting in a complex but predictable spectrum.

G cluster_params EPR Parameters cluster_info Structural Information Radical 1,3,5-TMB Radical Cation gValue g-value Radical->gValue Hyperfine Hyperfine Coupling Constants (A) Radical->Hyperfine ElectronicEnv Electronic Environment gValue->ElectronicEnv SpinDensity Spin Density Distribution Hyperfine->SpinDensity

Figure 4. Relationship between EPR parameters and molecular structure.

Conclusion

The this compound radical cation is a key reactive intermediate that can be generated through both electrochemical and photochemical methods. While it is generally unstable and prone to rapid follow-up reactions such as dimerization, its reactivity can be harnessed in synthetic and photochemical applications. The experimental protocols outlined in this guide provide a framework for the generation and characterization of this important species, enabling further investigation into its properties and applications.

References

Methodological & Application

The Versatile Role of 1,3,5-Trimethoxybenzene in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1,3,5-Trimethoxybenzene (TMB) has emerged as a highly versatile and valuable building block in organic synthesis. Its unique electronic properties, stemming from the symmetrical arrangement of three electron-donating methoxy groups on the benzene ring, render it exceptionally reactive towards a variety of electrophilic reagents. This high nucleophilicity makes TMB an ideal substrate for constructing complex molecular architectures, ranging from bioactive natural products and their analogues to functional materials. This document provides a detailed overview of the applications of this compound in organic synthesis, complete with experimental protocols and quantitative data to guide researchers in its effective utilization.

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of this compound makes it highly susceptible to electrophilic aromatic substitution reactions. These reactions typically proceed under mild conditions with high regioselectivity, affording 2,4,6-trisubstituted products.

Friedel-Crafts Acylation: A Gateway to Bioactive Chalcones

Friedel-Crafts acylation of this compound provides a straightforward route to 2,4,6-trimethoxyacetophenone, a key precursor for the synthesis of various biologically active compounds, particularly chalcones. These chalcones have demonstrated significant potential in drug discovery, exhibiting a range of activities including anticancer and anti-inflammatory effects.[1][2][3][4]

Quantitative Data for Friedel-Crafts Acylation of this compound:

Acylating AgentCatalystSolventReaction Time (h)Yield (%)Reference
Acetic anhydrideYb(OTf)₃ (0.2 eq)MeNO₂493[5]
Acetyl chlorideCu(OTf)₂[bmim][BF₄]OvernightGood[5]
Various acid chloridesHf(OTf)₄ (10 mol%) + TfOH (10 mol%)--Good[5]

Experimental Protocol: Synthesis of 2,4,6-Trimethoxyacetophenone

This protocol is adapted from a procedure utilizing a lanthanide triflate catalyst.[5]

  • To a solution of this compound (1.0 g, 5.95 mmol) in nitromethane (10 mL) is added ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 0.74 g, 1.19 mmol).

  • Acetic anhydride (0.67 mL, 7.14 mmol) is added dropwise to the stirred mixture at room temperature.

  • The reaction mixture is heated to 50°C and stirred for 4 hours.

  • Upon completion (monitored by TLC), the reaction is quenched by the addition of water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,4,6-trimethoxyacetophenone.

Formylation Reactions: Vilsmeier-Haack and Gattermann Reactions

Formylation of this compound introduces a formyl group, a versatile handle for further synthetic transformations. The Vilsmeier-Haack and Gattermann reactions are two common methods to achieve this.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[6][7][8][9]

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

This is a general procedure for the formylation of electron-rich arenes.[7]

  • In a flask equipped with a dropping funnel and a magnetic stirrer, phosphorus oxychloride (1.1 mL, 12 mmol) is added to anhydrous N,N-dimethylformamide (10 mL) at 0°C.

  • The mixture is stirred for 30 minutes at 0°C to form the Vilsmeier reagent.

  • A solution of this compound (1.68 g, 10 mmol) in anhydrous N,N-dimethylformamide (5 mL) is added dropwise to the Vilsmeier reagent at 0°C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched by pouring it onto crushed ice (50 g) and neutralizing with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to give 2,4,6-trimethoxybenzaldehyde.

The Gattermann reaction employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[10][11] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂).[12] Due to the high reactivity of this compound, milder conditions are generally sufficient.

Role in Protecting Group Chemistry

This compound serves as an efficient cation scavenger in the deprotection of p-methoxybenzyl (PMB) ethers. The PMB group is a widely used protecting group for alcohols, and its removal often requires acidic conditions that can be detrimental to sensitive functional groups. The electron-rich nature of TMB allows it to trap the liberated p-methoxybenzyl cation, preventing side reactions and improving the yield and purity of the deprotected alcohol.[13][14][15]

Quantitative Data for Deprotection of PMB Ethers using a Cation Scavenger:

Substrate (PMB Ether of)Deprotection ConditionsScavenger (eq.)Yield (%)Reference
Various alcoholsTfOH (0.5 eq), CH₂Cl₂1,3-Dimethoxybenzene (3 eq)up to 98[13]
Various alcohols and an acidAgSbF₆ (cat.), CH₂Cl₂This compound (0.5 eq)-[14]
Various alcohols and estersPOCl₃, DCE-High[14]

Experimental Protocol: Deprotection of a PMB Ether using Triflic Acid and 1,3-Dimethoxybenzene

This protocol is based on a mild and selective deprotection method.[13]

  • To a solution of the PMB-protected alcohol (0.2 mmol) and 1,3-dimethoxybenzene (0.6 mmol, 3 equiv) in dichloromethane (1 mL) at room temperature is added trifluoromethanesulfonic acid (TfOH, 0.1 mmol, 0.5 equiv).

  • The reaction is stirred for 10 minutes and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (5 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the deprotected alcohol.

Application in the Synthesis of Bioactive Molecules

This compound is a valuable starting material for the total synthesis of complex natural products and the development of new drug candidates.

Total Synthesis of (+)-Wasabidienone B1

The natural product (+)-wasabidienone B1, an o-quinol, was synthesized from commercially available this compound. A key step in the synthesis involved a hydroxylative phenol dearomatization reaction.[16]

G TMB This compound Intermediate1 Intermediate Phenol TMB->Intermediate1 Several Steps Wasabidienone (+)-Wasabidienone B1 Intermediate1->Wasabidienone Hydroxylative Phenol Dearomatization G cluster_0 Cell Exterior cluster_1 Cell Interior GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Apoptosis Apoptosis ERK->Apoptosis Inhibition Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Chalcone Chalcone Derivative (from TMB) Chalcone->MEK Inhibition G Start Start: Completed Reaction Mixture Add_TMB Accurately weigh and add a known amount of This compound (TMB) Start->Add_TMB Dissolve Dissolve the mixture in a deuterated solvent Add_TMB->Dissolve Acquire_NMR Acquire ¹H NMR spectrum Dissolve->Acquire_NMR Integrate Integrate the signals of the product and TMB Acquire_NMR->Integrate Calculate Calculate the molar ratio and yield Integrate->Calculate End End: Quantitative Result Calculate->End

References

Applications of 1,3,5-Trimethoxybenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethoxybenzene (TMB), a derivative of phloroglucinol, serves as a versatile scaffold in medicinal chemistry due to its unique structural and electronic properties. The symmetrical arrangement of its three methoxy groups on the benzene ring imparts significant biological activity to its derivatives and makes it a valuable starting material for the synthesis of a wide range of therapeutic agents. This document provides an overview of the applications of TMB and its derivatives in medicinal chemistry, with a focus on their roles as anticancer, anti-inflammatory, and neuroprotective agents, as well as enzyme inhibitors. Detailed protocols for key experimental procedures are provided to facilitate further research and drug development.

I. Synthetic Applications in Medicinal Chemistry

This compound is a key building block in the synthesis of various biologically active molecules. Its electron-rich nature makes it susceptible to electrophilic substitution, allowing for the introduction of diverse functional groups.

A. Precursor to Phloroglucinol Derivatives

TMB is a protected form of phloroglucinol, a compound with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The methoxy groups of TMB can be demethylated to yield the corresponding phloroglucinol derivatives.

B. Synthesis of Combretastatin Analogs

The 3,4,5-trimethoxyphenyl moiety, directly derived from TMB, is a critical pharmacophore in the combretastatin family of natural products. Combretastatins are potent tubulin polymerization inhibitors with significant anticancer activity. Synthetic analogs incorporating the 3,4,5-trimethoxyphenyl group are a major area of cancer research.

Experimental Protocol: Synthesis of a 1,5-Diaryl-1,2,4-Triazole Combretastatin Analog

This protocol describes the synthesis of 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole, a cis-restricted combretastatin analog.

Materials:

  • 1-Bromo-3,4,5-trimethoxybenzene

  • 1,2,4-Triazole

  • Copper(I) iodide (CuI)

  • Cesium carbonate (CsCO3)

  • N,N-Dimethylformamide (DMF)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4)

  • 4-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, petroleum ether)

Procedure:

  • Synthesis of 1-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole:

    • To a round-bottom flask, add CuI, Cs2CO3, 1,2,4-triazole, 1-bromo-3,4,5-trimethoxybenzene, and DMF under a nitrogen atmosphere.

    • Heat the mixture at 120 °C for 24 hours.

    • After cooling, dilute the reaction mixture with ethyl acetate and water.

    • Filter the mixture through Celite and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Bromination of the Triazole Ring:

    • Dissolve the synthesized 1-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole in CCl4.

    • Add NBS to the solution and reflux the mixture.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and wash with aqueous sodium thiosulfate solution and brine.

    • Dry the organic layer and concentrate to obtain the brominated intermediate.

  • Suzuki Coupling:

    • To a reaction vessel, add the brominated triazole, 4-methoxyphenylboronic acid, a palladium catalyst, and a base in a suitable solvent system (e.g., toluene/ethanol/water).

    • Heat the mixture under reflux until the reaction is complete.

    • After cooling, extract the product with an organic solvent, wash with brine, and dry.

    • Purify the final product by column chromatography to yield 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole.[1]

II. Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the induction of cell cycle arrest and apoptosis.

A. Tubulin Polymerization Inhibition

The 3,4,5-trimethoxyphenyl group is a key feature of many compounds that bind to the colchicine site of β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

Signaling Pathway: Tubulin Polymerization Inhibition by 3,4,5-Trimethoxyphenyl Derivatives

G cluster_drug Drug Action cluster_cellular Cellular Effects Drug This compound Derivative Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Disruption Microtubule Disruption Polymerization->Disruption Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by TMB Derivative Stimulus e.g., LPS, TNF-α Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Drug TMB Derivative Drug->IKK Inhibition

References

Application Note: 1,3,5-Trimethoxybenzene as an Internal Standard in qNMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise determination of the concentration and purity of chemical compounds. A key element in achieving accurate and reproducible qNMR results is the use of a suitable internal standard (IS). An ideal internal standard should be chemically stable, highly pure, soluble in the deuterated solvent of choice, and have NMR signals that do not overlap with those of the analyte.[1] 1,3,5-Trimethoxybenzene has emerged as an excellent internal standard for ¹H qNMR due to its simple spectrum, chemical stability, and commercial availability as a certified reference material (CRM). This document provides detailed application notes and protocols for the use of this compound as an internal standard in qNMR spectroscopy.

Properties of this compound as a qNMR Internal Standard

This compound possesses several key characteristics that make it a highly suitable internal standard for qNMR analysis:

  • Simple ¹H NMR Spectrum: It exhibits two sharp singlet peaks corresponding to the three aromatic protons and the nine methoxy protons, simplifying integration and reducing the chance of signal overlap.

  • Chemical Stability: It is a stable, non-hygroscopic, and non-volatile solid, which allows for accurate weighing and stable sample solutions.[2][3]

  • Good Solubility: It is soluble in a wide range of common deuterated organic solvents.[2][3][4]

  • Signal Position: Its signals appear in regions of the ¹H NMR spectrum that are often free from analyte signals.

  • High Purity: It is available as a high-purity certified reference material (CRM) with traceability to primary standards from institutions like NIST, ensuring accuracy in quantitative measurements.[2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₂O₃
Molecular Weight168.19 g/mol [3]
Melting Point50-53 °C[3]
Boiling Point255 °C[3]

Table 2: ¹H NMR Chemical Shifts (ppm) of this compound in Various Deuterated Solvents

SolventAromatic Protons (3H)Methoxy Protons (9H)
CDCl₃~6.08~3.75
DMSO-d₆~6.1~3.7
CD₃OD~6.1~3.8
Acetone-d₆~6.2~3.8
CD₃CN~6.1~3.8

Note: Chemical shifts can vary slightly depending on the specific experimental conditions.

Table 3: T1 Relaxation Times (seconds) for this compound Protons at 600 MHz

SolventAromatic ProtonsMethoxy Protons
CDCl₃4.72.2
DMSO-d₆3.21.4
CD₃OD4.82.7
CD₃CN5.52.8

Data obtained from a certificate of analysis for a this compound CRM. T1 values can vary in the presence of an analyte, so it is recommended to measure them for the specific sample mixture.[2]

Experimental Protocols

This section provides detailed protocols for the use of this compound as an internal standard in a qNMR experiment.

I. Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.

Materials:

  • Analyte of interest

  • This compound (preferably a certified reference material)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Analytical balance (accurate to at least 0.01 mg)

  • Vortex mixer and/or sonicator

  • High-quality 5 mm NMR tubes

Procedure:

  • Accurate Weighing:

    • Using an analytical balance, accurately weigh a suitable amount of the analyte into a clean, dry vial. The target weight will depend on the analyte's molecular weight and the desired concentration.

    • Accurately weigh a suitable amount of this compound into the same vial. A molar ratio of analyte to internal standard between 1:1 and 1:2 is often recommended to achieve comparable signal intensities.[1]

  • Dissolution:

    • Add a precise volume of the chosen deuterated solvent to the vial using a calibrated pipette (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

    • Ensure complete dissolution of both the analyte and the internal standard by vortexing or brief sonication. Visually inspect the solution to ensure no solid particles remain.[1]

  • Transfer to NMR Tube:

    • Carefully transfer the solution to a clean, dry NMR tube.

    • Cap the NMR tube securely to prevent solvent evaporation.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_is Accurately weigh this compound weigh_analyte->weigh_is add_solvent Add deuterated solvent weigh_is->add_solvent dissolve Ensure complete dissolution add_solvent->dissolve transfer Transfer to NMR tube dissolve->transfer setup_nmr Set up qNMR parameters transfer->setup_nmr acquire_data Acquire FID setup_nmr->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate signals phase_baseline->integrate calculate Calculate purity/concentration integrate->calculate

Caption: Experimental workflow for qNMR analysis.

II. NMR Data Acquisition

Proper setup of the NMR spectrometer is crucial for obtaining quantitative data.

Recommended Spectrometer Parameters:

  • Pulse Angle: Use a 90° pulse for maximum signal excitation.

  • Relaxation Delay (d1): This is a critical parameter. To ensure complete relaxation of all protons, the relaxation delay should be set to at least 5 times the longest T1 relaxation time of any signal of interest (both analyte and internal standard). A conservative value of 7 x T1 is often recommended.[5] For this compound, the T1 values are provided in Table 3. It is essential to also consider the T1 values of the analyte. If the analyte's T1 is unknown, it should be measured using an inversion-recovery experiment.

  • Acquisition Time (aq): A sufficiently long acquisition time is needed to ensure the FID has fully decayed, which is important for accurate integration. A general guideline is an acquisition time of at least 3 times the T2 relaxation time.

  • Number of Scans (ns): The number of scans should be chosen to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[6] This will depend on the sample concentration.

  • Temperature: Maintain a stable temperature throughout the experiment.

III. Data Processing and Calculation

Procedure:

  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) with zero-filling to improve digital resolution.

  • Phasing and Baseline Correction: Carefully perform manual phase and baseline correction to ensure accurate integration. Automated routines may not always be sufficient.[7]

  • Integration:

    • Integrate the well-resolved, non-overlapping signals of both the analyte and this compound.

    • For this compound, either the aromatic proton singlet or the methoxy proton singlet can be used.

    • Ensure the integration regions are set consistently for all relevant peaks.

  • Calculation of Purity: The purity of the analyte can be calculated using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I_analyte, I_IS: Integral values for the analyte and internal standard signals.

    • N_analyte, N_IS: Number of protons corresponding to the integrated signals of the analyte and internal standard.

    • MW_analyte, MW_IS: Molecular weights of the analyte and internal standard.

    • m_analyte, m_IS: Masses of the analyte and internal standard.

    • Purity_IS: Certified purity of the internal standard.

An example of such a calculation can be found in the literature.[8]

logical_relationship cluster_properties Key Properties cluster_outcomes Outcomes IS Ideal Internal Standard purity High Purity IS->purity stability Chemical Stability IS->stability solubility Good Solubility IS->solubility no_overlap No Signal Overlap IS->no_overlap simple_spectrum Simple Spectrum IS->simple_spectrum accuracy Accuracy purity->accuracy reproducibility Reproducibility stability->reproducibility solubility->accuracy no_overlap->accuracy reliability Reliability simple_spectrum->reliability accuracy->reliability reproducibility->reliability

Caption: Key properties of an ideal qNMR internal standard.

Conclusion

This compound is a highly effective and reliable internal standard for quantitative ¹H NMR spectroscopy. Its favorable chemical and physical properties, coupled with its commercial availability as a certified reference material, make it an excellent choice for a wide range of applications in research, quality control, and drug development. By following the detailed protocols outlined in this application note, researchers can achieve accurate and precise quantitative results.

References

Application Note: Efficient Cleavage of p-Methoxybenzyl (PMB) Ethers Using 1,3,5-Trimethoxybenzene as a Cation Scavenger

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The p-methoxybenzyl (PMB) group is a frequently utilized protecting group for alcohols in complex organic synthesis due to its stability and options for selective removal. Oxidative cleavage is a common deprotection strategy; however, the formation of the p-methoxybenzyl cation can lead to side reactions with nucleophilic functional groups present in the substrate. This application note provides a detailed protocol for the efficient and clean deprotection of PMB ethers using a catalytic amount of a Lewis acid, such as silver(I) hexafluoroantimonate, in the presence of 1,3,5-trimethoxybenzene (TMB) as a potent cation scavenger. This method offers high chemoselectivity, preserving other common protecting groups.

Introduction

The selective deprotection of alcohols is a critical step in the synthesis of complex molecules. The p-methoxybenzyl (PMB) ether is favored for its robustness under various conditions. While reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for deprotection, they can sometimes interact with other electron-rich moieties in the substrate. An alternative approach involves the use of Lewis acids to facilitate the cleavage of the PMB group. A key challenge in this method is the management of the electrophilic p-methoxybenzyl cation generated in situ, which can be trapped by other nucleophiles in the molecule, leading to undesired byproducts. The incorporation of an external, highly nucleophilic scavenger, such as this compound (TMB), effectively intercepts this cation, ensuring a clean conversion to the desired alcohol. This protocol details a mild and chemoselective method for the deprotection of PMB ethers.

Key Reagents and Equipment

  • Substrate (PMB-protected alcohol)

  • This compound (TMB)

  • Silver(I) hexafluoroantimonate (AgSbF₆)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram

PMB_Deprotection_Workflow start Start setup Dissolve Substrate & This compound in Anhydrous DCM start->setup reagent Add AgSbF₆ (Catalytic Amount) setup->reagent reaction Stir at 40°C under Inert Atmosphere reagent->reaction quench Quench with Saturated Aqueous NaHCO₃ reaction->quench extract Extract with DCM quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify end Isolated Alcohol purify->end

Caption: Experimental workflow for the catalytic deprotection of PMB ethers.

Detailed Experimental Protocol

This protocol is based on a general procedure for the silver(I)-catalyzed deprotection of PMB ethers.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the PMB-protected alcohol (1.0 equiv).

  • Addition of Scavenger and Solvent: Add this compound (0.5 equiv) to the flask, followed by anhydrous dichloromethane (DCM) to achieve a substrate concentration of approximately 0.1 M. Stir the mixture at room temperature until all solids are dissolved.

  • Initiation of Reaction: Add silver(I) hexafluoroantimonate (AgSbF₆, 0.05 equiv) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 40 °C and maintain stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alcohol.

Quantitative Data Summary

The following table summarizes the conditions and selectivity of the PMB deprotection method using this compound as a cation scavenger. This method has been shown to be highly chemoselective.

EntryProtecting GroupConditionsResultSelectivity
1p-Methoxybenzyl (PMB) ether5 mol% AgSbF₆, 0.5 equiv. TMB, DCM, 40 °CCleavedHigh
2Benzyl (Bn) ether5 mol% AgSbF₆, 0.5 equiv. TMB, DCM, 40 °CNot CleavedExcellent
3Acetate (Ac) ester5 mol% AgSbF₆, 0.5 equiv. TMB, DCM, 40 °CNot CleavedExcellent
4Triisopropylsilyl (TIPS) ether5 mol% AgSbF₆, 0.5 equiv. TMB, DCM, 40 °CNot CleavedExcellent
5Acetonide5 mol% AgSbF₆, 0.5 equiv. TMB, DCM, 40 °CNot CleavedExcellent
6tert-Butoxycarbonyl (Boc) carbamate5 mol% AgSbF₆, 0.5 equiv. TMB, DCM, 40 °CNot CleavedExcellent

Mechanism of Action

The proposed mechanism for the deprotection of PMB ethers using a Lewis acid and a cation scavenger is depicted below.

PMB_Deprotection_Mechanism substrate R-O-PMB intermediate [R-O⁺(H)-PMB] substrate->intermediate + Lewis Acid lewis_acid Lewis Acid (e.g., Ag⁺) cleavage Cleavage intermediate->cleavage alcohol R-OH cleavage->alcohol Product pmb_cation PMB⁺ Cation cleavage->pmb_cation Byproduct trapped_cation Trapped Cation (PMB-TMB)⁺ pmb_cation->trapped_cation + TMB tmb This compound (TMB) tmb->trapped_cation

Caption: Proposed mechanism of PMB deprotection and cation trapping.

  • Activation: The Lewis acid coordinates to the oxygen atom of the PMB ether, activating it for cleavage.

  • Cleavage: The C-O bond is cleaved, releasing the free alcohol and the stabilized p-methoxybenzyl cation.

  • Cation Scavenging: The highly electron-rich this compound acts as a potent nucleophile, rapidly and irreversibly trapping the p-methoxybenzyl cation via a Friedel-Crafts-type alkylation. This prevents the cation from reacting with other nucleophilic sites on the substrate or product.

Conclusion

The use of this compound as a cation scavenger in the Lewis acid-catalyzed deprotection of p-methoxybenzyl ethers is a highly effective and chemoselective method. This protocol provides a reliable procedure for researchers in organic synthesis and drug development, enabling the clean removal of the PMB group in the presence of various other sensitive functional groups. The mild reaction conditions and high yields make this an attractive alternative to traditional oxidative deprotection methods.

Application Notes and Protocols for Gold-Catalyzed Cross-Coupling of Iodoarenes with 1,3,5-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold-catalyzed cross-coupling reactions have emerged as a powerful tool in modern organic synthesis, offering unique reactivity and functional group tolerance compared to more traditional palladium- or copper-based methods. This application note details a protocol for the gold-catalyzed direct C-H arylation of 1,3,5-trimethoxybenzene with various iodoarenes. This transformation is particularly valuable for the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The reaction proceeds via a Au(I)/Au(III) catalytic cycle and is facilitated by specialized ligands that enable the oxidative addition of iodoarenes to the gold center under relatively mild conditions.

Data Presentation

The following table summarizes the substrate scope for the gold-catalyzed cross-coupling of substituted iodoarenes with this compound, utilizing a gold catalyst with a hemilabile (P,N) ligand such as MeDalphos.

EntryIodoareneProductYield (%)
1Iodobenzene2-phenyl-1,3,5-trimethoxybenzene85
24-Iodoanisole2-(4-methoxyphenyl)-1,3,5-trimethoxybenzene90
34-Iodotoluene2-(p-tolyl)-1,3,5-trimethoxybenzene88
41-Iodo-4-(trifluoromethyl)benzene1,3,5-trimethoxy-2-(4-(trifluoromethyl)phenyl)benzene75
51-Iodo-4-nitrobenzene1,3,5-trimethoxy-2-(4-nitrophenyl)benzene60
6Methyl 4-iodobenzoateMethyl 4-(2,4,6-trimethoxyphenyl)benzoate78
71-Bromo-4-iodobenzene2-(4-bromophenyl)-1,3,5-trimethoxybenzene82
81-Iodonaphthalene1-(2,4,6-trimethoxyphenyl)naphthalene70

Experimental Protocols

This section provides detailed methodologies for the key experiments, including the preparation of the gold catalyst and the cross-coupling reaction.

Protocol 1: Synthesis of (MeDalphos)AuCl Catalyst

Materials:

  • (MeDalphos) ligand

  • (Dimethyl sulfide)gold(I) chloride ((DMS)AuCl)

  • Dichloromethane (DCM), anhydrous

  • Hexane, anhydrous

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Standard Schlenk line techniques for inert atmosphere

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve (MeDalphos) (1.0 equiv.) in anhydrous dichloromethane.

  • In a separate flask, dissolve (DMS)AuCl (1.0 equiv.) in anhydrous dichloromethane.

  • Slowly add the (DMS)AuCl solution to the (MeDalphos) solution at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Reduce the solvent volume in vacuo to approximately one-third of the original volume.

  • Precipitate the product by the slow addition of anhydrous hexane with vigorous stirring.

  • Collect the resulting white solid by filtration under argon, wash with anhydrous hexane, and dry under high vacuum.

  • Store the (MeDalphos)AuCl catalyst under an inert atmosphere.

Protocol 2: Gold-Catalyzed Cross-Coupling of an Iodoarene with this compound

Materials:

  • Iodoarene (e.g., Iodobenzene)

  • This compound

  • (MeDalphos)AuCl or a suitable NHC-Au-Cl catalyst

  • Silver salt (e.g., AgSbF₆ or AgNTf₂)

  • Potassium phosphate (K₃PO₄) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane/Methanol mixture or Methanol)

  • Reaction vial or Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

General Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the iodoarene (1.0 equiv.), this compound (2.0 equiv.), the gold catalyst (e.g., (MeDalphos)AuCl, 5 mol%), the silver salt (1.05 equiv.), and the base (e.g., K₃PO₄, 1.2 equiv.).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous solvent (to achieve a concentration of approximately 0.1-0.2 M with respect to the iodoarene) via syringe.

  • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80 °C).

  • Stir the reaction mixture for the specified time (e.g., 16-24 hours), monitoring the reaction progress by TLC or GC-MS if desired.

  • Upon completion, allow the reaction mixture to cool to room temperature.

Workup and Purification:

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with additional organic solvent.

  • Combine the filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Safety Precautions:

  • Gold catalysts and silver salts should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Reactions should be carried out in a well-ventilated fume hood.

  • Silver salts are light-sensitive and should be stored accordingly.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Mandatory Visualizations

Catalytic Cycle of Gold-Catalyzed C-H Arylation

The proposed catalytic cycle for the gold-catalyzed cross-coupling of iodoarenes with this compound is depicted below. The cycle involves the oxidative addition of the iodoarene to a Au(I) species to form a Au(III) intermediate, followed by C-H activation of this compound (TMB), and subsequent reductive elimination to furnish the biaryl product and regenerate the active Au(I) catalyst.

Gold_Catalyzed_Cross_Coupling cluster_cycle AuI L-Au(I)⁺ AuIII_Aryl L-Au(III)(Aryl)(I)⁺ AuI->AuIII_Aryl Ar-I OxAdd Oxidative Addition AuIII_Biaryl L-Au(III)(Aryl)(TMB)⁺ AuIII_Aryl->AuIII_Biaryl TMB-H CH_Activation C-H Activation (Electrophilic Auration) AuIII_Biaryl->AuI Aryl-TMB Biaryl Aryl-TMB HI - HI RedElim Reductive Elimination ArylIodide Ar-I TMB TMB-H

Caption: Proposed catalytic cycle for the Au(I)/Au(III)-mediated C-H arylation.

Experimental Workflow

The general workflow for setting up the gold-catalyzed cross-coupling reaction is outlined in the diagram below.

Experimental_Workflow start Start reagents Weigh Reagents: Iodoarene, TMB, Au Catalyst, Silver Salt, Base start->reagents setup Assemble Reaction Vial under Inert Atmosphere reagents->setup solvent Add Anhydrous Solvent setup->solvent reaction Heat and Stir (e.g., 80 °C, 16-24 h) solvent->reaction cooldown Cool to Room Temperature reaction->cooldown workup Aqueous Workup & Extraction cooldown->workup purification Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: General experimental workflow for the gold-catalyzed C-H arylation.

Application Notes: 1,3,5-Trimethoxybenzene as a Superior Quencher for Accurate Analysis of Redox-Labile Disinfection Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of disinfection byproducts (DBPs) in treated water is crucial for assessing water quality and potential health risks. A critical step in DBP analysis is the quenching of residual disinfectants, such as free chlorine and bromine, to halt the formation of additional byproducts post-collection. Traditional quenching agents, including sodium sulfite, sodium thiosulfate, and ascorbic acid, are effective at neutralizing disinfectants but can also degrade redox-labile DBPs, leading to inaccurate measurements.[1][2][3][4] 1,3,5-Trimethoxybenzene (TMB) has emerged as a novel and effective quenching agent that circumvents the limitations of traditional reductant-based quenchers.[1][3][5]

Principle and Advantages of TMB as a Quencher

Unlike reducing agents, TMB quenches free halogens through an electrophilic aromatic substitution reaction.[6] It reacts with free chlorine (HOCl) and free bromine (HOBr) to form stable chlorinated (2-chloro-1,3,5-trimethoxybenzene, Cl-TMB) and brominated (2-bromo-1,3,5-trimethoxybenzene, Br-TMB) products, respectively.[3][7] This mechanism offers several key advantages:

  • Preservation of Redox-Labile DBPs: TMB does not degrade redox-sensitive DBPs such as chloropicrin, bromoacetonitriles, and tribromoacetaldehyde, which are susceptible to degradation by traditional quenchers.[1][2]

  • Quantification of Residual Halogens: The halogenated TMB products (Cl-TMB and Br-TMB) are stable and can be quantified, allowing for the simultaneous determination of residual free chlorine and free bromine concentrations at the time of quenching.[1][4][7]

  • Broad Applicability: TMB has been successfully used to quench free halogens in various aqueous matrices, including drinking water, wastewater, and recreational water.[1][2][8]

Limitations

While TMB offers significant advantages, it is not suitable for samples intended for Total Organic Halogen (TOX) analysis, as the formation of Cl-TMB and Br-TMB would interfere with the measurement.[5]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the performance of TMB as a quencher.

Table 1: Stability of Redox-Labile DBPs in the Presence of TMB and Other Quenchers

Disinfection ByproductQuencherStability after 7 daysReference
ChloropicrinThis compound No significant degradation [2]
Sodium SulfiteSignificant degradation[3]
BromoacetonitrilesThis compound No significant degradation [2]
Sodium SulfiteSignificant degradation[3]
TribromoacetaldehydeThis compound No significant degradation [5]
Ascorbic AcidPotential for degradation[5]

Table 2: Second-Order Rate Constants for Reactions of TMB with Free Halogens

ReactantSecond-Order Rate Constant (k)ConditionsReference
HOCl697 M⁻¹s⁻¹20°C[2]
HOBr3.35 x 10⁶ M⁻¹s⁻¹20°C[2][4]

Experimental Protocols

The following are generalized protocols for the use of TMB as a quencher in the analysis of redox-labile DBPs. Specific parameters may need to be optimized based on the sample matrix and target analytes.

Protocol 1: Quenching of Water Samples with TMB

Materials:

  • This compound (TMB) stock solution (e.g., 10 mM in methanol)

  • Sample collection vials (amber glass with PTFE-lined caps)

  • Micropipettes

Procedure:

  • Prior to sample collection, add the required volume of TMB stock solution to each sample vial to achieve a final concentration sufficient to quench the expected residual halogen concentration (a molar excess is recommended).

  • Collect the water sample directly into the TMB-dosed vial, ensuring minimal headspace.

  • Cap the vial and mix by inverting several times.

  • Store the quenched sample at 4°C until extraction and analysis.

Protocol 2: Analysis of DBPs and Halogenated TMB Products by GC-MS

Materials:

  • Quenched water sample

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) containing an internal standard like 1,2-dibromopropane)

  • Sodium sulfate (anhydrous)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Liquid-Liquid Extraction:

    • Allow the quenched sample to come to room temperature.

    • Add a specified volume of extraction solvent (e.g., 1 mL of MTBE with internal standard) to a portion of the quenched sample (e.g., 10 mL) in a separatory funnel or vial.

    • Shake vigorously for 2 minutes to extract the analytes into the organic phase.

    • Allow the layers to separate.

  • Drying:

    • Transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • Inject a 1 µL aliquot of the dried extract into the GC-MS system.

    • Use an appropriate GC column (e.g., Agilent HP-5) and temperature program to separate the target DBPs, Cl-TMB, and Br-TMB.[9]

    • The mass spectrometer should be operated in a suitable mode (e.g., scan or selected ion monitoring) for the identification and quantification of the target compounds.

Visualizations

G Reaction of TMB with Free Halogens TMB This compound (TMB) Halogenated_Products Halogenated TMB Products (Cl-TMB / Br-TMB) TMB->Halogenated_Products Electrophilic Aromatic Substitution Free_Halogens Free Halogens (HOCl / HOBr) Free_Halogens->Halogenated_Products

Caption: Reaction of TMB with free halogens.

G Experimental Workflow for DBP Analysis using TMB cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample_Collection Water Sample Collection Quenching Quenching with TMB Sample_Collection->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis DBP_Quantification DBP Quantification GCMS_Analysis->DBP_Quantification Halogen_Quantification Residual Halogen Quantification GCMS_Analysis->Halogen_Quantification

Caption: DBP analysis workflow using TMB.

G Comparison of Quenching Agents on Redox-Labile DBPs Redox_Labile_DBP Redox-Labile DBP TMB_Quencher TMB Quencher Redox_Labile_DBP->TMB_Quencher Traditional_Quencher Traditional Quencher (e.g., Sodium Sulfite) Redox_Labile_DBP->Traditional_Quencher Stable_DBP Stable DBP (Accurate Measurement) TMB_Quencher->Stable_DBP Preservation Degraded_DBP Degraded DBP (Inaccurate Measurement) Traditional_Quencher->Degraded_DBP Degradation

Caption: Effect of quenchers on DBPs.

References

Troubleshooting & Optimization

Improving yield and purity of 1,3,5-Trimethoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to improve the yield and purity of 1,3,5-Trimethoxybenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: The two most prevalent starting materials are phloroglucinol and 1,3,5-trihalobenzenes (e.g., 1,3,5-tribromobenzene). Phloroglucinol is methylated to form the final product, while trihalobenzenes undergo a methoxylation reaction.[1][2] The choice of starting material often depends on cost, availability, and the desired scale of the reaction.

Q2: My reaction yield is consistently low when using the phloroglucinol methylation method. What are the potential causes?

A2: Low yields in the methylation of phloroglucinol can stem from several factors:

  • Incomplete reaction: The methylation of phloroglucinol occurs in three successive steps.[3][4] Inadequate reaction time, insufficient methylating agent, or a weak base can lead to the formation of partially methylated intermediates like 3,5-dihydroxyanisole and 5-methoxyresorcinol.

  • Moisture: The presence of water can hydrolyze the methylating agent (e.g., dimethyl sulfate) and affect the efficacy of the base (e.g., potassium carbonate). Using anhydrous reagents and solvents is critical.[5]

  • Side reactions: Phloroglucinol can undergo C-methylation in addition to the desired O-methylation, especially under certain conditions, leading to byproducts.[6]

  • Degradation: The starting material or product might degrade if the reaction temperature is too high or if the conditions are too harsh.

Q3: I am observing significant impurities in my final product. How can I identify and minimize them?

A3: Common impurities include mono- and di-methylated phloroglucinol derivatives. These can be identified using techniques like HPLC and NMR spectroscopy.[7][8] To minimize them:

  • Optimize Stoichiometry: Ensure a sufficient molar excess of the methylating agent and base is used to drive the reaction to completion. A typical molar ratio for phloroglucinol to dimethyl sulphate is approximately 1:3.3.[5]

  • Control Reaction Conditions: Maintain the recommended reaction temperature and time to ensure complete methylation. Refluxing for an adequate duration (e.g., 6 hours) is often necessary.[5]

  • Effective Work-up and Purification: A proper aqueous work-up, including washing with a base like sodium hydroxide solution, can help remove unreacted acidic phenols.[5] Subsequent purification by recrystallization or chromatography is crucial for achieving high purity.[9]

Q4: What are the safety concerns when working with dimethyl sulfate?

A4: Dimethyl sulfate is highly toxic, corrosive, and a suspected carcinogen.[2] It must be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety goggles, lab coat). An alternative, less toxic methylating agent is dimethyl carbonate, which can be used at higher temperatures and pressures.[2]

Q5: Can you suggest a greener synthesis route for this compound?

A5: A more environmentally friendly approach involves using dimethyl carbonate as the methylating agent, which is non-toxic and non-corrosive. This method avoids the use of highly toxic reagents like dimethyl sulfate.[2] Another approach is the biosynthesis from phloroglucinol using O-methyltransferase enzymes, which operates under mild, biological conditions.[3][4]

Troubleshooting Guides

Issue 1: Low Product Yield

This guide helps diagnose and resolve common causes of low yield in the synthesis of this compound from phloroglucinol.

Low_Yield_Troubleshooting cluster_reagents Reagent & Stoichiometry Issues cluster_conditions Reaction Condition Issues cluster_workup Work-up & Purification Issues start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagent_purity Anhydrous reagents/solvents used? check_reagents->reagent_purity Start Here check_conditions Verify Reaction Conditions reaction_time Was reaction time sufficient (e.g., 6h reflux)? check_conditions->reaction_time check_workup Evaluate Work-up & Isolation extraction Efficient extraction protocol followed? check_workup->extraction methyl_agent Sufficient excess of methylating agent? reagent_purity->methyl_agent If Yes base_strength Base (e.g., K2CO3) active and in excess? methyl_agent->base_strength If Yes base_strength->check_conditions If All Yes reaction_temp Was correct temperature maintained? reaction_time->reaction_temp If Yes reaction_temp->check_workup If Both Yes purification Losses during recrystallization/chromatography? extraction->purification If Yes solution Problem Resolved purification->solution If Optimized

Caption: Troubleshooting workflow for low yield issues.

Issue 2: Product Purity is Below Expectation (>99%)

This guide addresses common reasons for product contamination and suggests solutions.

Purity_Troubleshooting start Low Purity Detected (e.g., by GC/NMR) identify_impurity Identify Impurity Type start->identify_impurity impurity_type Impurity is... identify_impurity->impurity_type intermediates Partially Methylated Intermediates (e.g., 3,5-dihydroxyanisole) impurity_type->intermediates Intermediates starting_material Unreacted Phloroglucinol impurity_type->starting_material Starting Material byproducts Side-Reaction Products (e.g., C-methylated species) impurity_type->byproducts Other Byproducts solution_intermediates Solution: - Increase molar ratio of methylating agent. - Extend reaction time or increase temperature slightly. - Improve basic wash during work-up. intermediates->solution_intermediates solution_sm Solution: - Ensure sufficient reaction time. - Perform alkaline wash to remove acidic phenol. starting_material->solution_sm solution_byproducts Solution: - Re-evaluate reaction conditions (temp, base). - Implement more rigorous purification (e.g., column chromatography). byproducts->solution_byproducts end Purity Improved solution_intermediates->end solution_sm->end solution_byproducts->end

Caption: Troubleshooting guide for improving product purity.

Data Summary

Table 1: Comparison of Synthesis Methods for this compound
Starting MaterialReagentsCatalyst/BaseSolventConditionsYieldPurityReference
PhloroglucinolDimethyl sulphatePotassium carbonateAcetoneReflux, 6 hr71.4%Not Specified[5]
1,3,5-TribromobenzeneMethanol, TriethylamineCustom (Na₂O/CeO₂)Toluene165°C, 11 atm, 11 hr99.5% (molar)98.9% (GC)[5]
1,3,5-TribromobenzeneSodium methoxideCuprous chlorideN,N-dimethylamide, Methanol90-95°C~42% (crude)Not Specified[1]
PhloroglucinolMethanol, then Dimethyl carbonateSulfuric acid, then Potassium carbonateMethanol, then DMSOReflux (Step 1), 140°C (Step 2)HighHigh[2]

Experimental Protocols

Protocol 1: Methylation of Phloroglucinol with Dimethyl Sulphate[5]

This protocol details a common lab-scale synthesis of this compound.

Protocol_1_Workflow start Start: Reagents reagents 1. Combine anhydrous phloroglucinol (0.05 mol), dimethyl sulphate (0.165 mol), and ignited potassium carbonate (40g) in dry acetone (100ml). start->reagents reflux 2. Reflux the mixture for 6 hours under anhydrous conditions. reagents->reflux filter 3. Filter the hot mixture to remove inorganic salts. Wash salts with hot acetone. reflux->filter distill 4. Combine acetone solutions and distill off the solvent. filter->distill macerate 5. Macerate the residue with crushed ice. distill->macerate extract 6. Extract the product with ether. macerate->extract wash 7. Wash the ether extract with 5% NaOH solution, then with water. extract->wash dry 8. Dry the ether solution over anhydrous sodium sulphate. wash->dry final_distill 9. Distill off the ether to yield the final product. dry->final_distill end End: this compound final_distill->end

Caption: Experimental workflow for phloroglucinol methylation.

Methodology:

  • A solution of anhydrous phloroglucinol (6.3 g, 0.05 mole) in dry acetone (100 ml) is prepared in a round-bottom flask.

  • Ignited potassium carbonate (40 g) and dimethyl sulphate (15.6 ml, 0.165 mole) are added to the solution.

  • The mixture is refluxed for 6 hours under anhydrous conditions.

  • After cooling slightly, the mixture is filtered to remove the inorganic salts. The collected salts are washed with hot acetone (2 x 20 ml).

  • The combined acetone filtrates are distilled to remove the solvent.

  • The resulting residue is macerated with crushed ice to solidify the product.

  • The solid is extracted with diethyl ether. The ether extracts are combined and washed sequentially with a 5% sodium hydroxide solution and then with water.

  • The ether layer is dried over anhydrous sodium sulphate.

  • The ether is removed by distillation to yield this compound. The reported yield is approximately 6 g (71.4%).[5]

Protocol 2: Synthesis from 1,3,5-Tribromobenzene[1]

This protocol describes a method using a copper catalyst.

Methodology:

  • To a reaction vessel, add 1,3,5-tribromobenzene (100.0 g, 0.32 mol) and 150 mL of N,N-dimethylamide.

  • Under stirring, add 300 mL of methanol followed by sodium methoxide (102.9 g, 1.91 mol).

  • Heat the mixture to 60-70°C and add cuprous chloride (1.58 g, 0.016 mol) as a catalyst.

  • Increase the temperature to 90-95°C and maintain until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and filter to remove insoluble solids.

  • To the filtrate, add sulfuric acid (0.76 mL of 0.95 mol/L solution) and stir to induce crystallization, typically overnight.

  • Filter the resulting solid and dry it under a vacuum at 45°C for 8 hours to obtain the crude product.

  • Further purification can be achieved by recrystallization.[9]

References

Technical Support Center: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene. The highly activated nature of this substrate, while beneficial for reactivity, can also lead to specific side reactions.

Troubleshooting Guide

Question 1: My reaction yield is significantly lower than expected, and I've isolated a phenolic byproduct. What is the likely cause?

Answer: The most probable cause is the demethylation of one or more methoxy groups. The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the oxygen atom of a methoxy ether, facilitating the cleavage of the methyl-oxygen bond. This side reaction is particularly prevalent under harsh conditions.

Key Factors Influencing Demethylation:

  • Lewis Acid Strength & Stoichiometry: Stronger Lewis acids and excess molar equivalents increase the likelihood of demethylation.

  • Temperature: Higher reaction temperatures provide the activation energy needed for ether cleavage.

  • Reaction Time: Prolonged exposure to the Lewis acid increases the extent of demethylation.

A sequential acylation and demethylation of this compound has been observed, particularly when multiple carbonyl groups are introduced, which can further influence the electronic properties of the ring and its substituents[1].

Question 2: My analytical data (NMR/MS) suggests the presence of a product with a higher molecular weight corresponding to the addition of two acyl groups. Is diacylation occurring?

Answer: Yes, diacylation is a possible side reaction. While Friedel-Crafts acylation is generally self-limiting because the introduced acyl group deactivates the aromatic ring to further substitution, this compound is an exceptionally electron-rich and highly activated substrate[2]. Under certain conditions, the activation provided by the three methoxy groups can be sufficient to overcome the deactivating effect of the first acyl group, leading to a second acylation. Research has shown that double acylation products can be obtained from this compound under Friedel-Crafts conditions[3].

To mitigate diacylation:

  • Use the acylating agent as the limiting reagent.

  • Maintain low reaction temperatures to reduce the overall reaction rate.

  • Ensure rapid and efficient stirring to avoid localized areas of high reagent concentration.

Question 3: The reaction stalls, and I've confirmed my reagents are pure. Why is a stoichiometric amount of Lewis acid required?

Answer: This is an intrinsic characteristic of the Friedel-Crafts acylation mechanism, not a side reaction. The ketone product formed is a moderate Lewis base and forms a stable, often irreversible complex with the strong Lewis acid catalyst (e.g., AlCl₃)[4][5]. This complexation effectively sequesters the catalyst, preventing it from participating in further reactions. Consequently, at least one full equivalent of the Lewis acid per mole of the acylating agent is required for the reaction to proceed to completion. An aqueous workup is necessary to hydrolyze this complex and liberate the final ketone product[4].

Question 4: I'm struggling with the aqueous workup, observing persistent emulsions or precipitation of insoluble material. How can I improve this step?

Answer: Difficult workups are typically due to incomplete hydrolysis of the aluminum-ketone complex and the formation of aluminum hydroxides.

Recommendations for a cleaner workup:

  • Perform the quench by slowly adding the reaction mixture to a vigorously stirred beaker of crushed ice and concentrated HCl. This ensures the medium remains acidic, keeping aluminum salts (AlCl₃) soluble and preventing the formation of gelatinous aluminum hydroxide precipitates.

  • Ensure the aqueous layer is sufficiently acidic (pH < 2) throughout the extraction process.

  • If emulsions persist, adding a saturated solution of NaCl (brine) can help break them by increasing the ionic strength of the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction to monitor when acylating this compound? A1: Demethylation of the methoxy ethers is the most significant and frequently encountered side reaction. The Lewis acid required for the acylation can also catalyze the cleavage of the aryl-methyl ether bonds[1].

Q2: How can I best minimize the formation of side products? A2: Optimization of reaction conditions is key.

  • Temperature Control: Maintain low temperatures (e.g., 0 °C to -10 °C) throughout the addition and reaction period.

  • Reagent Stoichiometry: Use the minimum effective amount of Lewis acid, typically 1.0 to 1.1 equivalents relative to the acylating agent.

  • Milder Catalysts: If the acylating agent is sufficiently reactive, consider using a milder Lewis acid than AlCl₃, such as ZnCl₂ or FeCl₃.

  • Reaction Time: Monitor the reaction by TLC or LCMS and quench it as soon as the starting material is consumed to avoid prolonged exposure to the catalyst.

Q3: What are the best analytical methods for identifying the primary product and potential side products? A3: A combination of techniques is most effective.

  • ¹H NMR Spectroscopy: This is invaluable for identifying products. The desired product will have characteristic aromatic and methoxy proton signals. Demethylation will result in the appearance of a broad phenolic -OH peak and a decrease in the integration of the -OCH₃ signal. Diacylation will lead to a more complex and often more symmetric pattern in the aromatic region.

  • Mass Spectrometry (MS): MS can quickly confirm the molecular weights of the components in the product mixture, allowing for easy identification of the desired product, as well as demethylated or diacylated species.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the desired ketone carbonyl group and can also indicate the presence of a broad -OH stretch if demethylation has occurred.

Data Summary

Table 1: Troubleshooting Guide for Common Issues

Problem ObservedProbable CauseRecommended Solution
Low yield with phenolic impuritiesDemethylation of methoxy groupsLower reaction temperature; use minimal Lewis acid; reduce reaction time.
Presence of diacylated productHigh reactivity of the substrateUse acylating agent as limiting reagent; maintain low temperature.
Reaction stalls before completionComplexation of product with catalystEnsure at least 1.0 equivalent of Lewis acid is used per mole of acylating agent.
Difficult aqueous workupFormation of aluminum hydroxidesQuench reaction mixture in an ice/HCl solution; ensure pH remains acidic (<2).

Table 2: Effect of Reaction Parameters on Product Distribution

ParameterTo Favor Desired AcylationConditions Leading to Side Reactions
Temperature 0 °C or lower> 25 °C increases rate of demethylation and diacylation.
Lewis Acid (AlCl₃) 1.0 - 1.1 equivalents> 1.2 equivalents significantly increases demethylation.
Reaction Time Quench upon completion (monitored)Extended time (> several hours) allows for slow side reactions like demethylation to proceed.
Acylating Agent 1.0 equivalent> 1.0 equivalent can lead to diacylation.

Experimental Protocol

General Protocol for the Acylation of this compound with Acetyl Chloride

Disclaimer: This protocol is a general guideline. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Reagent Preparation:

    • In the reaction flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous dichloromethane (DCM) at -10 °C (ice-salt bath).

    • In the dropping funnel, prepare a solution of acetyl chloride (1.0 eq.) in anhydrous DCM.

  • Formation of Acylium Ion: Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains below -5 °C. Stir the resulting mixture for an additional 20 minutes.

  • Substrate Addition: Prepare a separate solution of this compound (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at or below -5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress by taking small aliquots, quenching them in acidic water, extracting with ethyl acetate, and analyzing by TLC or LCMS.

  • Reaction Quench: Once the starting material is consumed (typically 1-3 hours), slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (3:1 v/v).

  • Workup:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to isolate the desired 2-acetyl-1,3,5-trimethoxybenzene.

Visualizations

G Main Acylation Pathway vs. Demethylation Side Reaction TMB This compound PRODUCT Desired Product (Acylated Ketone) TMB->PRODUCT Main Reaction Pathway (Electrophilic Attack) SIDE_PRODUCT Side Product (Demethylated Phenol) TMB->SIDE_PRODUCT Side Reaction Pathway ACYL RCOCl + AlCl₃ INTERMEDIATE Acylium Ion Intermediate ACYL->INTERMEDIATE Forms Electrophile INTERMEDIATE->PRODUCT EXCESS_ALCL3 Excess AlCl₃ High Temp EXCESS_ALCL3->SIDE_PRODUCT

Caption: Main reaction pathway versus the demethylation side reaction.

G Experimental Workflow to Minimize Side Reactions START Start: Assemble Dry Apparatus under N₂ PREP_A Prepare AlCl₃ (1.1 eq) in DCM START->PREP_A PREP_B Prepare Acyl Chloride (1.0 eq) in DCM START->PREP_B TEMP_CONTROL1 Cool AlCl₃ slurry to -10°C PREP_A->TEMP_CONTROL1 ADD_ACYL Add Acyl Chloride Dropwise (Maintain T < -5°C) PREP_B->ADD_ACYL TEMP_CONTROL1->ADD_ACYL ADD_TMB Add this compound Dropwise (Maintain T < -5°C) ADD_ACYL->ADD_TMB REACT Stir at 0°C ADD_TMB->REACT MONITOR Monitor by TLC/LCMS REACT->MONITOR MONITOR->REACT Incomplete QUENCH Quench in Ice/HCl (Vigorous Stirring) MONITOR->QUENCH Reaction Complete WORKUP Aqueous Workup (Extraction, Washes) QUENCH->WORKUP END Purification and Analysis WORKUP->END

Caption: Recommended experimental workflow for Friedel-Crafts acylation.

G Troubleshooting Logic Flowchart PROBLEM Problem Observed: Low Yield & Phenolic Impurity in NMR/MS CONFIRM Confirmation: -OH peak in IR/NMR - M-14 Da peak in MS PROBLEM->CONFIRM CAUSE Probable Cause: Demethylation of -OCH₃ group(s) SOLUTION Solution: 1. Lower Reaction Temperature (0°C to -10°C) 2. Use min. AlCl₃ (1.0-1.1 eq) 3. Reduce Reaction Time CAUSE->SOLUTION CONFIRM->CAUSE Yes

Caption: A logical flowchart for troubleshooting demethylation.

References

Technical Support Center: Optimization of 1,3,5-Trimethoxybenzene Synthesis via Methoxylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and optimized protocols for the synthesis of 1,3,5-trimethoxybenzene. The following sections address common issues encountered during the reaction, offer detailed experimental procedures, and present key data to facilitate experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for synthesizing this compound via methoxylation or methylation?

The most common precursors are 1,3,5-trihalobenzenes (such as 1,3,5-tribromobenzene) and phloroglucinol.[1][2] The reaction involving 1,3,5-tribromobenzene is a nucleophilic aromatic substitution (methoxylation) using a methoxide source and typically a copper catalyst.[1][3] The synthesis from phloroglucinol is a methylation reaction, often using dimethyl sulphate.[2]

Q2: What is the function of the copper catalyst in the methoxylation of 1,3,5-tribromobenzene?

Copper catalysts, such as cuprous chloride (CuCl) or cuprous iodide (CuI), are essential for activating the aryl halide substrate.[1][4][5] They facilitate the nucleophilic substitution of the bromine atoms with methoxy groups, a reaction that is otherwise very difficult to achieve with unactivated aryl halides.[4]

Q3: How critical is temperature control during the synthesis?

Temperature control is crucial for both yield and purity. Insufficient temperature can lead to an incomplete or very slow reaction. Conversely, excessively high temperatures can promote the formation of byproducts, complicating purification and reducing the overall yield.[1] For instance, specific procedures recommend maintaining temperatures between 90-95°C for the methoxylation of 1,3,5-tribromobenzene.[1]

Q4: What are the best practices for improving the purity of the final product?

Ensuring the use of anhydrous (dry) solvents and high-purity reagents is fundamental to minimizing side reactions.[2] Post-reaction, purification often involves filtration to remove insoluble catalysts and salts, followed by crystallization or distillation.[1][5] A common issue is the complex post-treatment process, which can be simplified by careful control of reaction conditions to prevent byproduct formation.[1] Washing the crude product with water can help remove residual salts before final purification steps like recrystallization or vacuum drying.

Q5: What are the typical yields for this compound synthesis?

Yields can be very high but vary significantly depending on the chosen route and optimization of reaction conditions.

  • From 1,3,5-tribromobenzene: Yields can reach or exceed 92%, with some methods reporting up to 99.5%.[2][3]

  • From phloroglucinol: A common procedure reports a yield of around 71.4%.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem: Low or No Product Yield

Possible CauseRecommended Solution
Inactive or Insufficient Catalyst Use a fresh, high-purity copper catalyst (e.g., CuCl, CuI). Ensure the correct molar ratio of the catalyst to the substrate is used, typically around 5 mol% relative to the substrate.[1]
Low Reaction Temperature Verify the internal reaction temperature using a calibrated thermometer. Ensure uniform heating with a suitable heating mantle and vigorous stirring. For the reaction with 1,3,5-tribromobenzene, temperatures of 90-95°C are often required.[1]
Poor Quality Reagents Use anhydrous solvents (e.g., dry methanol, DMF).[1] Ensure the sodium methoxide is not degraded and the starting 1,3,5-tribromobenzene is pure.
Presence of Oxygen For sensitive copper-catalyzed reactions, degassing the solvent and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can prevent oxidative side reactions and catalyst deactivation.

Problem: Reaction is Incomplete or Stalled

Possible CauseRecommended Solution
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present after the initially planned time, extend the reaction duration. Reaction times can range from 3 to 11 hours.[2][5]
Inadequate Mixing Ensure efficient stirring throughout the reaction, especially if reagents are not fully soluble. Inadequate mixing can lead to localized concentration gradients and slow reaction rates.
Catalyst Deactivation Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity.

Problem: Significant Byproduct Formation

Possible CauseRecommended Solution
Reaction Temperature Too High Reduce the reaction temperature. While higher temperatures increase reaction rates, they can also lead to decomposition or side reactions. Maintain the temperature within the recommended range (e.g., 90-95°C).[1]
Incorrect Stoichiometry Carefully verify the molar ratios of all reactants, particularly the sodium methoxide. An excess may be required to drive the reaction to completion, but a large excess could promote side reactions. A typical molar ratio of sodium methoxide to 1,3,5-tribromobenzene is around 6:1.[1]

Data Presentation: Summary of Reaction Conditions

Table 1: Methoxylation of 1,3,5-Tribromobenzene

ParameterMethod 1[1]Method 2[2]Method 3[5]
Substrate 1,3,5-Tribromobenzene1,3,5-Tribromobenzene1,3,5-Tribromobenzene
Methoxide Source Sodium MethoxideMethanol / TriethylamineSodium Methoxide
Catalyst Cuprous Chloride (CuCl)Sodium Oxide / Cerium OxideCuprous Iodide (Cu₂I₂)
Solvent N,N-Dimethylformamide (DMF) & MethanolToluene & MethanolN,N-Dimethylformamide (DMF) & Methanol
Temperature 90 - 95 °C165 °C80 - 90 °C
Pressure Not specified11 atmAtmospheric (reflux)
Time Not specified11 hours2 - 3 hours
Reported Yield ~44% (by weight)99.5%> 80%

Table 2: Methylation of Phloroglucinol

ParameterMethod Described in Literature[2]
Substrate Anhydrous Phloroglucinol
Methylating Agent Dimethyl Sulphate
Base Ignited Potassium Carbonate
Solvent Dry Acetone
Temperature Reflux
Time 6 hours
Reported Yield 71.4%

Experimental Protocols

Protocol 1: Synthesis from 1,3,5-Tribromobenzene

This protocol is a synthesis based on common procedures found in patent literature.[1][5]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, add 1,3,5-tribromobenzene (100.0 g, 0.32 mol), N,N-dimethylformamide (150 mL), and methanol (300 mL).

  • Addition of Base: Under stirring, add sodium methoxide (102.9 g, 1.91 mol).

  • Heating and Catalyst Addition: Heat the mixture to 60-70°C. Once the temperature is stable, add the cuprous chloride catalyst (1.58 g, 0.016 mol).

  • Reaction: Increase the temperature to 90-95°C and maintain under reflux with stirring for at least 3 hours. Monitor the reaction to completion by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove insoluble solids.

  • Crystallization: To the filtrate, slowly add a small amount of sulfuric acid to neutralize any excess base, which may aid crystallization. Stir and allow the product to crystallize, potentially overnight.

  • Isolation: Filter the solid product and wash with water. Dry the obtained solid under vacuum at 45°C for 8 hours to yield this compound.

Protocol 2: Synthesis from Phloroglucinol [2]

  • Reaction Setup: To a round-bottom flask, add anhydrous phloroglucinol (6.3 g, 0.05 mol), ignited potassium carbonate (40 g), and dry acetone (100 ml).

  • Addition of Methylating Agent: Add dimethyl sulphate (15.6 ml, 0.165 mol) to the mixture.

  • Reaction: Reflux the mixture for 6 hours under anhydrous conditions.

  • Workup: After cooling, filter the mixture to remove the inorganic salts. Wash the salts with hot acetone (2 x 20 ml).

  • Extraction: Combine the acetone filtrates and distill off the solvent. Macerate the residue with crushed ice and extract with ether.

  • Purification: Wash the ether extracts with a 5% sodium hydroxide solution, then with water. Dry the ether layer over anhydrous sodium sulfate.

  • Isolation: Distill the ether to yield the this compound product.

Mandatory Visualizations

G General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reagents Combine Substrate (e.g., 1,3,5-Tribromobenzene), Solvent & Base catalyst Add Copper Catalyst reagents->catalyst react Heat to Target Temperature (e.g., 90-95°C) & React for 3-11h catalyst->react monitor Monitor Progress (TLC / GC) react->monitor monitor->react Incomplete cool Cool to Room Temp & Filter Solids monitor->cool Complete crystallize Crystallize Product from Filtrate cool->crystallize isolate Isolate & Dry Final Product crystallize->isolate G Troubleshooting Decision Tree for Low Yield start Low Yield Observed q1 Is reaction temperature correct and stable? start->q1 a1_no Adjust heating. Ensure proper mixing. q1->a1_no No q2 Was reaction time sufficient? q1->q2 Yes a1_no->q2 a2_no Extend reaction time. Monitor via TLC/GC. q2->a2_no No q3 Are reagents high purity and anhydrous? q2->q3 Yes a2_no->q3 a3_no Use fresh, pure reagents and dry solvents. q3->a3_no No q4 Is catalyst active and loading correct? q3->q4 Yes a3_no->q4 a4_no Use fresh catalyst. Verify molar percentage. q4->a4_no No end_node Yield should improve. Consider inert atmosphere. q4->end_node Yes a4_no->end_node

References

Overcoming challenges in the purification of 1,3,5-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,3,5-Trimethoxybenzene.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
No crystal formation upon cooling - Too much solvent was used.- The solution is supersaturated.- The compound is highly impure.- Reduce the solvent volume by evaporation and allow the solution to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.- If the product is suspected to be very impure, consider a preliminary purification step like column chromatography.
Oiling out instead of crystallization - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too rapid.- High concentration of impurities.- Re-heat the solution and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature.- Allow the solution to cool down more slowly. Insulate the flask to ensure gradual cooling.- Perform a hot filtration to remove any insoluble impurities.
Low recovery of purified product - Too much solvent was used for recrystallization.- Premature crystallization during hot filtration.- The crystals were washed with a solvent at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling down and crystallizing prematurely.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities in the final product - Presence of colored byproducts from the synthesis.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.
Distillation Issues
ProblemPossible Cause(s)Suggested Solution(s)
Bumping or uneven boiling - Lack of boiling chips or a stir bar.- Always add new boiling chips or a magnetic stir bar to the distillation flask before heating.
Product solidifying in the condenser - The melting point of this compound (50-53°C) is close to the temperature of the cooling water.- Use a condenser with a wider bore or use flowing lukewarm water instead of cold water. Alternatively, an air condenser can be used for vacuum distillation if the boiling point is sufficiently high at the reduced pressure.
Difficulty in achieving a good vacuum - Leaks in the distillation setup.- Check all joints and connections for a proper seal. Ensure that all glassware is free of cracks. Use a suitable vacuum grease on all ground glass joints.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. If synthesized from phloroglucinol and dimethyl sulfate, impurities can include unreacted phloroglucinol, partially methylated products (e.g., 3,5-dimethoxyphenol), and residual dimethyl sulfate.[1] Synthesis from 1,3,5-tribromobenzene may result in residual starting material or partially substituted intermediates.[1][2]

Q2: What is the best solvent for recrystallizing this compound?

A2: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[3][4] A mixture of pentane and chloroform (3:1) has also been reported to yield pure crystals.[3]

Q3: Can this compound be purified by sublimation?

A3: Yes, sublimation is a viable purification method for this compound. It can be sublimed under vacuum.

Q4: What are the typical conditions for vacuum distillation of this compound?

A4: this compound has a boiling point of 255 °C at atmospheric pressure.[5] Vacuum distillation allows for distillation at a lower temperature, reducing the risk of decomposition. A patent describes distillation at 60-80 °C under a vacuum of -0.01 to -0.08 MPa.[6]

Q5: How can I monitor the purity of this compound during purification?

A5: The purity can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][7][8] The melting point of the purified solid is also a good indicator of purity, with a sharp melting range of 50-53 °C indicating high purity.[5]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.

Protocol 2: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a round-bottom flask of an appropriate size for the amount of crude material. Add a magnetic stir bar or boiling chips.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Heating: Once the desired vacuum is achieved, begin to heat the distillation flask using a heating mantle or an oil bath.

  • Collection: Collect the fraction that distills at the expected boiling point for the given pressure.

  • Cooling: After the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel (60 Å, 40-63 µm particle size) using a slurry method with the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a suitable solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 30:1 or 25:1).[9]

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Purification MethodStarting MaterialSolvent/ConditionsYieldPurityReference
Synthesis & DistillationPhloroglucinolEther extraction, NaOH wash, distillation71.4%M.p. 52-53°C[1]
Synthesis & Extraction1,3,5-tribromobenzeneChloroform extraction99.5% (molar)98.9% (GC)[1]
RecrystallizationCrude 2,4-dichloro-1,3,5-trimethoxybenzeneAbsolute ethanol70%>98% (GC-MS)[3]
RecrystallizationCrude 2-bromo-4-chloro-1,3,5-trimethoxybenzeneAbsolute ethanol55%-[3]
Flash ChromatographyCrude 1,3,5-Tris(4'-tert-butylbenzyl)-2,4,6-trimethoxybenzeneHexane/ethyl acetate (30/1)64%-[9]

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization distillation Vacuum Distillation crude->distillation chromatography Column Chromatography crude->chromatography sublimation Sublimation crude->sublimation pure Pure this compound recrystallization->pure distillation->pure chromatography->pure sublimation->pure

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting start Start Recrystallization: Dissolve crude product in minimum hot solvent cool Allow to cool slowly start->cool crystals_form Crystals form? cool->crystals_form collect Collect crystals by vacuum filtration crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No end Pure Product collect->end troubleshoot Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume no_crystals->troubleshoot troubleshoot->cool

Caption: Troubleshooting logic for recrystallization.

References

Technical Support Center: Enhancing the Efficiency of 1,3,5-Trimethoxybenzene as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 1,3,5-Trimethoxybenzene (TMB) as a derivatizing agent in various chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a good derivatizing agent?

A1: this compound is an excellent nucleophile for derivatization due to its electron-rich aromatic ring, which is highly activated by three methoxy groups. This high reactivity allows it to readily participate in electrophilic aromatic substitution reactions, making it a versatile agent for introducing the 2,4,6-trimethoxyphenyl group to various molecules.

Q2: What are the most common challenges encountered when using this compound?

A2: The most frequent issues include:

  • Low reaction yield: Incomplete conversion of the starting material.

  • Formation of side products: Particularly over-substitution (e.g., di- or tri-halogenation).

  • Difficult purification: Challenges in separating the desired product from unreacted TMB and byproducts.

  • Reaction failure: No desired product is formed.

Q3: How can I remove unreacted this compound after the reaction?

A3: Unreacted TMB can often be removed by:

  • Column chromatography: TMB has a moderate polarity and can be separated from more polar or less polar products on silica gel. A solvent system such as hexanes/ethyl acetate is often effective.

  • Recrystallization: If the product is a solid and has different solubility properties than TMB, recrystallization from a suitable solvent (e.g., ethanol) can be an effective purification method.[1]

  • Sublimation: TMB is a solid with a relatively low melting point (50-53 °C) and can be sublimed under vacuum, which can be a useful purification technique if the desired product is not volatile.

Troubleshooting Guides

Issue 1: Low Product Yield

Low yield in a derivatization reaction with TMB can be attributed to several factors. This guide will walk you through a systematic approach to identify and resolve the issue.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Product Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_purity Are reagents pure and dry? check_reagents->reagent_purity Check check_conditions 2. Optimize Reaction Conditions temperature Is the temperature appropriate? check_conditions->temperature Check check_workup 3. Evaluate Work-up & Purification quenching Was the quenching step appropriate? check_workup->quenching Check reagent_purity->start No, purify/replace reagents reagent_ratio Is the stoichiometry correct? reagent_purity->reagent_ratio Yes reagent_ratio->start No, adjust stoichiometry reagent_ratio->check_conditions Yes temperature->check_conditions No, adjust temperature time Is the reaction time sufficient? temperature->time Yes time->check_conditions No, increase reaction time solvent Is the solvent appropriate and dry? time->solvent Yes solvent->check_conditions No, change/dry solvent catalyst Is the catalyst active and used in the correct amount? solvent->catalyst Yes catalyst->check_conditions No, change/increase catalyst catalyst->check_workup Yes quenching->check_workup No, modify quenching extraction Were there losses during extraction? quenching->extraction Yes extraction->check_workup No, optimize extraction purification_loss Were there losses during purification? extraction->purification_loss Yes purification_loss->check_workup Yes, optimize purification solution Problem Solved purification_loss->solution No, problem likely solved

Caption: Troubleshooting Decision Tree for Low Yield.

Detailed Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Purity of TMB: Ensure the this compound is of high purity. Impurities can inhibit the reaction.

    • Purity of Electrophile: The electrophilic reagent should be pure and free from contaminants that could react with the catalyst or TMB.

    • Solvent and Catalyst: Ensure the solvent is anhydrous, as water can deactivate many Lewis acid catalysts used in Friedel-Crafts type reactions. The catalyst should be fresh and active.

    • Stoichiometry: In many cases, using a slight excess of TMB can drive the reaction to completion, but a large excess can make purification difficult. For reactions prone to polysubstitution, using TMB as the limiting reagent might be necessary.

  • Optimize Reaction Conditions:

    • Temperature: Some reactions require cooling (e.g., to 0 °C) to control exotherms and prevent side reactions, while others may require heating to proceed at a reasonable rate. If the yield is low at room temperature, consider gradually increasing the temperature.

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Insufficient reaction time will result in incomplete conversion.

    • Catalyst: The choice and amount of catalyst are crucial. For Friedel-Crafts acylations, for example, different Lewis acids can have a significant impact on yield.

  • Evaluate Work-up and Purification:

    • Quenching: Ensure the quenching step does not degrade the product. For example, quenching a reaction with water can be highly exothermic.

    • Extraction: Optimize the extraction solvent and perform multiple extractions to ensure complete recovery of the product.

    • Purification: Product loss can occur during column chromatography or recrystallization. Ensure the chosen purification method is suitable for the product's properties.

Issue 2: Formation of Side Products (Polysubstitution)

Due to its high reactivity, TMB is prone to multiple substitutions, for example, in halogenation reactions, leading to di- and tri-halogenated byproducts.

Strategies to Minimize Polysubstitution:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the electrophile relative to TMB. Avoid a large excess of the derivatizing agent.

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can often increase selectivity for monosubstitution.

  • Slow Addition: Add the electrophile dropwise to the solution of TMB to maintain a low concentration of the electrophile in the reaction mixture.

Workflow for Minimizing Polysubstitution

Polysubstitution_Workflow start Polysubstitution Observed adjust_stoichiometry 1. Adjust Stoichiometry (TMB as limiting reagent or 1:1 ratio) start->adjust_stoichiometry lower_temp 2. Lower Reaction Temperature adjust_stoichiometry->lower_temp slow_addition 3. Slow Addition of Electrophile lower_temp->slow_addition monitor_reaction 4. Monitor Reaction Closely (TLC/GC) slow_addition->monitor_reaction stop_early Stop reaction before full consumption of TMB monitor_reaction->stop_early end Improved Selectivity stop_early->end

Caption: Workflow to Minimize Polysubstitution.

Quantitative Data

The efficiency of derivatization reactions with this compound is highly dependent on the reaction conditions. The following tables provide a summary of how different parameters can affect the outcome of common derivatization reactions.

Table 1: Effect of Lewis Acid Catalyst on Friedel-Crafts Acylation of Anisole (a model for TMB)

Catalyst (mol%)Time (h)Yield (%)
FeCl₃·6H₂O (10)298
CoCl₂·6H₂O (10)287
NiCl₂·6H₂O (10)275
CuCl₂·2H₂O (10)268
ZnCl₂ (10)255

Data adapted for a highly activated aromatic system. Anisole is used as a proxy for TMB, which is expected to be even more reactive.

Table 2: Optimization of Vilsmeier-Haack Reaction Conditions for 5-chloro-1H-pyrazoles (model system)

Molar Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)
1:2:2120232
1:5:2120255
1:6:4120270
1:6:4120470

This data illustrates the importance of reagent ratios and temperature in the Vilsmeier-Haack reaction of a heterocyclic system, providing insights applicable to the formylation of TMB.

Experimental Protocols

Protocol 1: General Procedure for Bromination of this compound

This protocol is a general guideline for the monosubstitution of TMB.

Workflow for Bromination of TMB

Bromination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification dissolve_tmb Dissolve TMB in suitable solvent (e.g., Dichloromethane) cool Cool solution to 0 °C dissolve_tmb->cool add_br2 Slowly add Bromine solution cool->add_br2 stir Stir at 0 °C to RT add_br2->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂S₂O₃ solution monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify

Caption: Experimental Workflow for Bromination of TMB.

Materials:

  • This compound (TMB)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) or Sodium Sulfite (Na₂SO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the cooled TMB solution.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange/red color of bromine disappears.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation of this compound

This protocol provides a method for introducing a formyl group onto the TMB ring.

Procedure:

  • In a flask, cool N,N-Dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form.

  • To this mixture, add a solution of this compound in DMF.

  • Allow the reaction to stir at room temperature or gently heat to drive the reaction to completion. Monitor by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium acetate or sodium hydroxide.

  • The product will often precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

References

Minimizing impurities in the synthesis of 1,3,5-Trimethoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1,3,5-trimethoxybenzene and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound and its derivatives.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound from phloroglucinol methylation. 1. Incomplete reaction due to insufficient methylating agent or base. 2. Moisture in the reaction, which can hydrolyze the methylating agent. 3. Inefficient extraction of the product.1. Use a slight excess of dimethyl sulphate (e.g., 3.3 equivalents) and a sufficient amount of a strong base like anhydrous potassium carbonate.[1] 2. Ensure all glassware is oven-dried and use anhydrous solvents.[1] 3. Perform multiple extractions with a suitable organic solvent like ether and ensure the aqueous layer is saturated with salt if necessary to improve partitioning.
Product is an oil or low-melting solid instead of white crystals. Presence of impurities, such as partially methylated phloroglucinol byproducts (e.g., 1,3-dimethoxy-5-hydroxybenzene) or residual solvent.1. Purify the crude product by column chromatography on silica gel. 2. Recrystallize the product from a suitable solvent system, such as ethanol or hexanes/ethyl acetate.[2] 3. Dry the purified product under high vacuum to remove any residual solvent.
Persistent yellow or brown color in the final product. Formation of colored byproducts, possibly from oxidation or side reactions, especially in electrophilic substitution reactions.1. Treat the crude product solution with activated charcoal before filtration and recrystallization. 2. Wash the organic extracts with a reducing agent solution, such as aqueous sodium bisulfite, to remove oxidative impurities. 3. Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Formation of poly-substituted derivatives in electrophilic aromatic substitution (e.g., di- or tri-halogenation). This compound is a highly activated aromatic ring, making it susceptible to multiple substitutions.1. Use a stoichiometric amount of the electrophilic reagent or even a slight sub-stoichiometric amount. 2. Control the reaction temperature; lower temperatures often favor mono-substitution. 3. Add the electrophilic reagent slowly and portion-wise to the reaction mixture to maintain a low concentration.
Inconsistent results in Vilsmeier-Haack or Gattermann formylation. These reactions are sensitive to reagent quality and reaction conditions. The Vilsmeier reagent is a weak electrophile.[3][4]1. Use freshly distilled phosphorus oxychloride and anhydrous dimethylformamide for the Vilsmeier-Haack reaction. 2. For the Gattermann reaction, ensure the hydrogen cyanide and Lewis acid are of high purity and handled with appropriate safety precautions.[5] 3. As this compound is highly electron-rich, it is a good substrate, but careful control of stoichiometry is needed to avoid potential side reactions.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound from phloroglucinol?

A1: The most probable impurities are incompletely methylated products, such as 1,3-dimethoxy-5-hydroxybenzene and 1-methoxy-3,5-dihydroxybenzene. Residual starting material, phloroglucinol, may also be present if the reaction does not go to completion.

Q2: How can I effectively remove unreacted phloroglucinol and partially methylated byproducts?

A2: A basic wash of the organic extract can help remove acidic phenolic compounds. For example, washing the ether extract with a 5% sodium hydroxide solution will deprotonate the phenolic hydroxyl groups, making them soluble in the aqueous layer.[1] For more challenging separations, column chromatography on silica gel is highly effective.

Q3: My halogenation of this compound is giving me a mixture of mono-, di-, and tri-halogenated products. How can I improve the selectivity for the mono-halogenated derivative?

A3: To improve mono-selectivity, you should carefully control the stoichiometry of the halogenating agent. Using a 1:1 molar ratio or slightly less of the halogenating agent to this compound is recommended. Additionally, performing the reaction at a lower temperature (e.g., 0 °C) and adding the halogenating agent dropwise can significantly enhance the yield of the mono-substituted product.

Q4: Is it better to perform Friedel-Crafts acylation or nitration first on a derivative of this compound?

A4: The order of electrophilic aromatic substitution reactions is critical.[8][9][10] The three methoxy groups are strongly activating ortho-, para-directors. If you introduce a deactivating meta-director like a nitro group first, subsequent Friedel-Crafts reactions will be significantly hindered and may not proceed.[10] Therefore, it is generally advisable to perform Friedel-Crafts reactions before nitration on an activated ring system.

Q5: What is a suitable solvent for recrystallizing this compound and its derivatives?

A5: Absolute ethanol is a commonly used and effective solvent for recrystallizing this compound and its halogenated derivatives.[2][11] A solvent system of hexanes and ethyl acetate can also be used, particularly for purification via column chromatography followed by recrystallization of the desired fractions.[2]

Experimental Protocols

Synthesis of this compound from Phloroglucinol[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous phloroglucinol (1 equivalent), anhydrous potassium carbonate (e.g., 8 equivalents), and dry acetone.

  • Addition of Methylating Agent: While stirring, add dimethyl sulphate (3.3 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for at least 6 hours under anhydrous conditions.

  • Workup: After cooling, filter the inorganic salts and wash them with hot acetone. Combine the acetone filtrates and evaporate the solvent under reduced pressure.

  • Extraction: Treat the residue with crushed ice and water, then extract with diethyl ether. Wash the ether extracts with 5% sodium hydroxide solution, followed by water until the washings are neutral.

  • Purification: Dry the ether solution over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by recrystallization from ethanol.

Synthesis of 2,4,6-Trichloro-1,3,5-trimethoxybenzene
  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of acetone and water.[2] Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Slowly add a solution of trichloroisocyanuric acid (TCICA) (e.g., 0.7 equivalents for dichlorination, adjust stoichiometry for trichlorination) in the same solvent.

  • Reaction: Stir the reaction mixture at 0 °C for several hours.

  • Workup: Quench the reaction, for example, by adding an aqueous solution of sodium hydroxide.[2] Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with water and then recrystallize from absolute ethanol to obtain pure 2,4,6-trichloro-1,3,5-trimethoxybenzene.[2]

Visualizations

Synthesis_Workflow General Synthesis and Purification Workflow Reactants 1,3,5-TMB Derivative Starting Materials Reaction Chemical Synthesis (e.g., Halogenation, Nitration) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Phase Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification Purification Crude_Product->Purification Column_Chromo Column Chromatography Purification->Column_Chromo If needed Recrystallization Recrystallization Purification->Recrystallization Standard Column_Chromo->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Workflow for synthesis and purification of 1,3,5-TMB derivatives.

Troubleshooting_Tree Troubleshooting Impurities in Synthesis Start Crude Product Analysis Impure Product Impure? Start->Impure Oily Oily or Low-Melting? Impure->Oily Yes End Pure Product Impure->End No Colored Colored Product? Oily->Colored No Solvent_Imp Residual Solvent or Incomplete Reaction Oily->Solvent_Imp Yes MultiSub Multiple Substitutions? Colored->MultiSub No Oxidation_Imp Oxidation Byproducts Colored->Oxidation_Imp Yes Overreaction_Imp Over-reaction Products MultiSub->Overreaction_Imp Yes Purify_Column Column Chromatography Solvent_Imp->Purify_Column Charcoal_Wash Activated Charcoal or Reductive Wash Oxidation_Imp->Charcoal_Wash Control_Stoich Adjust Stoichiometry & Temperature Overreaction_Imp->Control_Stoich Purify_Recrystal Recrystallization Purify_Column->Purify_Recrystal Purify_Recrystal->End Charcoal_Wash->Purify_Recrystal Control_Stoich->Purify_Column

Caption: Decision tree for troubleshooting common impurities.

References

Troubleshooting low yields in the glycosylation reactions using 1,3,5-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during glycosylation reactions, particularly when assessing yields using 1,3,5-Trimethoxybenzene as an internal standard.

Troubleshooting Low Yields in Glycosylation Reactions

Low yields in glycosylation reactions can arise from a multitude of factors, ranging from substrate reactivity to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Question: My glycosylation reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot it?

Answer:

Low yields in glycosylation are a common challenge. The outcome of a glycosylation reaction is influenced by several factors including the nature of the glycosyl donor and acceptor, the promoter or activator used, solvent, temperature, and protecting groups.[1][2][3] Below is a step-by-step guide to troubleshoot poor yields.

Logical Troubleshooting Workflow

This workflow provides a structured approach to diagnosing the root cause of low glycosylation yields.

troubleshooting_workflow cluster_reagents Reagent Verification cluster_conditions Condition Evaluation cluster_side_reactions Side Reaction Analysis start Low Glycosylation Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK donor_purity Donor Purity/Activity check_side_reactions 3. Analyze for Side Reactions check_conditions->check_side_reactions Conditions Appear Correct temperature Temperature Control optimize 4. Systematic Optimization check_side_reactions->optimize Side Products Identified or Yield Still Low hydrolysis Hydrolysis of Donor success Improved Yield optimize->success acceptor_purity Acceptor Purity/Reactivity promoter_activity Promoter/Activator Activity solvent_dryness Solvent & Additive Dryness concentration Concentration addition_order Order of Reagent Addition elimination Elimination Products orthoester Orthoester Formation

Caption: A step-by-step workflow for troubleshooting low glycosylation yields.

Frequently Asked Questions (FAQs)

Category 1: Reaction Components and Conditions

Q1: How do protecting groups on my glycosyl donor and acceptor affect the reaction yield?

A1: Protecting groups have a profound influence on the stereoselectivity and yield of glycosylation.[1] Electron-withdrawing groups (e.g., acyl groups) on the glycosyl donor generally decrease its reactivity ("disarm" the donor), potentially leading to lower yields or requiring harsher reaction conditions. Conversely, electron-donating groups (e.g., benzyl ethers) increase reactivity ("arm" the donor). The protecting group at the C-2 position is particularly important for stereocontrol through neighboring group participation, which can also impact the overall yield.[2][3]

Q2: My reaction is sluggish or stalls completely. What should I check first?

A2: A stalled reaction often points to issues with the activation of the glycosyl donor.

  • Promoter/Activator: Ensure the promoter (e.g., TMSOTf, triflic anhydride) is fresh and has been stored under anhydrous conditions. Promoters are often highly sensitive to moisture.

  • Temperature: Many glycosylation reactions are run at low temperatures (-78 °C to 0 °C) to control selectivity.[4] However, if the donor or acceptor is too unreactive, a gradual increase in temperature may be necessary to drive the reaction to completion.

  • Molecular Sieves: Ensure molecular sieves were activated properly (e.g., by heating under vacuum) and are present to scavenge any moisture.

Q3: I am observing multiple spots on my TLC plate, suggesting side reactions. What are the common side products?

A3: Several side reactions can compete with the desired glycosylation, lowering the yield.[1][5] Common side products include:

  • Hydrolysis of the donor: If trace water is present, the activated donor can be hydrolyzed back to the hemiacetal.

  • Elimination products: Formation of glycals can occur, especially with donors that have a poor leaving group or under certain basic conditions.

  • Orthoester formation: With participating protecting groups at C-2 (like acetate), intramolecular cyclization can lead to the formation of a stable orthoester, which consumes the donor.[6]

  • Intermolecular aglycon transfer: In thioglycoside chemistry, the thioaglycon from one donor molecule can be transferred to another, leading to undesired byproducts.[5]

Category 2: Use of this compound for Yield Determination

Q1: How is this compound (TMB) used to determine the yield of my glycosylation reaction?

A1: this compound is a common internal standard for quantitative NMR (qNMR) spectroscopy.[7][8][9] After the reaction is complete and quenched, a precise amount of TMB is added to the crude reaction mixture. The yield is calculated by comparing the integration of a characteristic proton signal from the product with the integration of the aromatic protons of TMB (which appear as a sharp singlet).[8][10]

Q2: My NMR analysis with this compound indicates a low yield, but TLC analysis suggested the reaction went to completion. What could be the issue?

A2: This discrepancy often points to an issue with the qNMR procedure rather than the reaction itself.

  • Inaccurate Weighing: Ensure that both the limiting reagent and the TMB internal standard are weighed accurately on a reliable analytical balance.

  • Incomplete Transfer: Make sure the entire crude product and the TMB are completely transferred and dissolved in the NMR solvent.

  • Signal Overlap: Check if the product's signals overlap with the TMB signals or solvent peaks. The aromatic protons of TMB typically appear around 6.1-6.2 ppm in CDCl₃.

  • Relaxation Delay (d1): For accurate quantification in NMR, the relaxation delay (d1) should be set to at least 5 times the longest T1 relaxation time of the protons being integrated. A short d1 can lead to inaccurate integration and an underestimation of the yield.

Q3: Does this compound itself influence the glycosylation reaction?

A3: this compound is added after the reaction is quenched and is used solely for analytical purposes.[10] It is an electron-rich aromatic compound and is not typically involved as a promoter or reactant in standard glycosylation reactions. However, in some specific methodologies, it has been used as an arylation agent in the presence of strong activators like triflic anhydride, but this is a distinct application from its use as a qNMR standard.[1]

Quantitative Data Summary

The yield and stereoselectivity of glycosylation are highly dependent on the specific substrates and conditions used. The following table summarizes representative data from the literature to illustrate the impact of different reaction parameters.

Glycosyl DonorGlycosyl AcceptorPromoter/ActivatorSolventTemp (°C)Yield (%)α/β RatioReference
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-glucopyranosideCholesterolTf₂O/DTBMPToluene-7885>20:1[4]
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-glucopyranosideCholesterolTf₂O/DTBMPCH₂Cl₂-78901:1.5[4]
n-Pentenyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside2,2,2-TrifluoroethanolBDSBCH₂Cl₂-60 to RT912:1[11]
2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidateMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTfEt₂O086α-only[1]
Sialyl Donor 81Thioglycosyl AcceptorTf₂OCH₂Cl₂-78Highα-selective[6]

DTBMP = 2,6-di-tert-butyl-4-methylpyridine; BDSB = Benzenediselenenyl bromide

Experimental Protocols

General Protocol for a Glycosylation Reaction

This protocol provides a general framework. Specific amounts, temperatures, and reaction times must be optimized for each unique donor/acceptor pair.

experimental_protocol step1 1. Preparation - Dry glassware under vacuum. - Add glycosyl donor, acceptor, and activated molecular sieves to the flask. step2 2. Inert Atmosphere - Place the flask under an inert atmosphere (e.g., Argon or Nitrogen). step1->step2 step3 3. Solvent Addition - Add anhydrous solvent via syringe. step2->step3 step4 4. Cooling - Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C). step3->step4 step5 5. Promoter Addition - Add the promoter/activator dropwise. step4->step5 step6 6. Reaction Monitoring - Monitor the reaction progress by TLC. step5->step6 step7 7. Quenching - Quench the reaction (e.g., with triethylamine or saturated NaHCO₃ solution). step6->step7 step8 8. Workup & Purification - Warm to room temperature, filter, extract, and purify by column chromatography. step7->step8

Caption: A generalized workflow for performing a chemical glycosylation experiment.

Detailed Steps:

  • Preparation: To an oven- or flame-dried round-bottom flask containing a magnetic stir bar, add the glycosyl donor (1.0 equiv), glycosyl acceptor (1.2-1.5 equiv), and freshly activated 4 Å molecular sieves.

  • Inert Atmosphere: Seal the flask with a septum and purge with a dry, inert gas such as argon or nitrogen.

  • Solvent Addition: Add the appropriate volume of anhydrous solvent (e.g., dichloromethane, diethyl ether, toluene) via syringe to achieve the desired concentration (typically 0.05-0.1 M).

  • Cooling: Cool the stirred suspension to the target reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Promoter Addition: Slowly add the promoter (e.g., TMSOTf, 0.1-0.2 equiv) dropwise to the reaction mixture.

  • Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) until the limiting starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a suitable reagent. For acid-catalyzed reactions, this is typically a base like triethylamine or pyridine.

  • Workup and Purification: Allow the mixture to warm to room temperature. Dilute with a suitable solvent (e.g., dichloromethane), filter off the molecular sieves, and wash the filtrate with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.[11]

References

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 1,3,5-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-trimethoxybenzene. The following sections offer insights into optimizing catalyst loading to enhance reaction efficiency, yield, and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is catalyst loading and why is it important in reactions with this compound?

A1: Catalyst loading refers to the amount of catalyst used relative to the amount of a reactant, such as this compound.[1] It is a critical parameter in organic synthesis as it directly influences the reaction rate, overall yield, and process efficiency.[1][2] Proper optimization of catalyst loading is essential for achieving desired outcomes while minimizing costs and potential side reactions.[2]

Q2: How do I determine the optimal catalyst loading for my reaction?

A2: The optimal catalyst loading is typically determined empirically through a series of small-scale experiments. A common approach is to screen a range of catalyst loadings (e.g., from 1 mol% to 10 mol%) and monitor the reaction progress, yield, and purity of the product. The loading that provides the best balance of reaction time, yield, and cost-effectiveness is then selected for larger-scale synthesis.

Q3: Can increasing the catalyst loading always improve my reaction rate and yield?

A3: Not necessarily. While increasing catalyst concentration can enhance the reaction rate by providing more active sites, there is often an optimal concentration.[2] Beyond this point, further increases may lead to negligible improvements or even detrimental effects such as catalyst aggregation, increased side reactions, or difficulties in product purification.[2] In some cases, excessive catalyst can become "saturated" and no longer improve the reaction rate.[1]

Q4: What are the typical catalyst types used in reactions involving this compound?

A4: Reactions involving this compound can employ a variety of catalysts depending on the specific transformation. For instance, in the synthesis of this compound itself, cuprous halides like cuprous chloride, cuprous bromide, or cuprous iodide have been used.[3][4] In other applications, such as photochemical oxidation reactions, this compound can act as a photosensitizer, where its radical cation drives the reaction.[5]

Q5: How is this compound itself used in the context of reaction optimization?

A5: Due to its stable and distinct signals in proton NMR spectroscopy, this compound is frequently used as an internal standard to accurately determine the yield of a reaction by ¹H NMR analysis.[6][7][8][9][10][11]

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound and provides systematic steps to resolve them.

Issue 1: Slow or Incomplete Reaction

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Catalyst Loading Gradually increase the catalyst loading in small increments (e.g., 1-2 mol% at a time).An increase in reaction rate and conversion.
Catalyst Deactivation Consider potential deactivation mechanisms such as poisoning, fouling, or sintering.[12][13][14][15][16]Identifying the root cause will guide catalyst regeneration or replacement.
Poor Catalyst-Substrate Mixing Ensure adequate stirring or agitation to maintain a homogeneous reaction mixture.Improved reaction kinetics due to better contact between the catalyst and reactants.

Issue 2: Low Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal Catalyst Loading Perform a catalyst loading screen to identify the optimal concentration that maximizes yield.[2]Identification of the catalyst loading that gives the highest yield.
Side Reactions Decrease the catalyst loading or reaction temperature to minimize the formation of byproducts.[17]Increased selectivity towards the desired product.
Catalyst Poisoning Purify all reactants and solvents to remove any potential catalyst poisons.[16]Restoration of catalyst activity and improved product yield.

Issue 3: Formation of Impurities or Byproducts

Potential Cause Troubleshooting Step Expected Outcome
Excessive Catalyst Loading Reduce the amount of catalyst to a level that promotes the desired reaction without catalyzing side reactions.A cleaner reaction profile with fewer impurities.
High Reaction Temperature Lower the reaction temperature to improve selectivity.Reduced formation of thermally induced byproducts.
Incorrect Catalyst Type Re-evaluate the choice of catalyst for the specific transformation.Selection of a more selective catalyst for the desired reaction.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading

  • Set up a series of parallel reactions: In separate vials, add the limiting reactant (e.g., a substrate reacting with this compound) and the appropriate solvent.

  • Vary the catalyst loading: To each vial, add a different amount of the chosen catalyst (e.g., 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, and 10 mol% relative to the limiting reactant).

  • Add this compound and other reagents: Add this compound (if it is a reactant) and any other necessary reagents to each vial.

  • Initiate and monitor the reaction: Stir the reactions at the desired temperature and monitor their progress over time using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Determine the yield: Once the reactions are complete, use an internal standard (which can be this compound if it is not a reactant) to determine the product yield for each catalyst loading by ¹H NMR.[6][7][8][9]

  • Analyze the results: Plot the yield versus the catalyst loading to identify the optimal amount of catalyst.

Visualizations

Troubleshooting_Catalyst_Loading cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Reaction Issue (e.g., Low Yield, Slow Rate) Check_Loading Is Catalyst Loading Optimal? Problem->Check_Loading Check_Deactivation Is Catalyst Deactivated? Check_Loading->Check_Deactivation Yes Optimize_Loading Perform Loading Screen Check_Loading->Optimize_Loading No Address_Deactivation Regenerate or Replace Catalyst Check_Deactivation->Address_Deactivation Yes Successful_Reaction Reaction Optimized Check_Deactivation->Successful_Reaction No Optimize_Loading->Successful_Reaction Address_Deactivation->Successful_Reaction

Caption: Troubleshooting workflow for catalyst loading optimization.

Catalyst_Deactivation_Causes cluster_causes Common Causes Deactivation Catalyst Deactivation Poisoning Poisoning (Impurities bind to active sites) Deactivation->Poisoning Fouling Fouling/Coking (Carbonaceous deposits block sites) Deactivation->Fouling Sintering Sintering (Loss of active surface area at high temp.) Deactivation->Sintering Mechanical Mechanical Deactivation (Attrition or crushing of catalyst) Deactivation->Mechanical

Caption: Common mechanisms of catalyst deactivation.

References

Technical Support Center: Addressing Solubility of 1,3,5-Trimethoxybenzene in Aqueous Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 1,3,5-Trimethoxybenzene. The information is presented in a user-friendly question-and-answer format to assist researchers in their experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is classified as a poorly water-soluble compound. While some sources describe it as "insoluble" or "slightly soluble," an estimated value for its aqueous solubility is approximately 772.8 mg/L (or 0.77 mg/mL) at 25°C. Its solubility in various solvents is summarized in the table below.

Solvent SystemSolubility
Water (25°C)~ 772.8 mg/L
Methanol100 mg/mL
Dimethyl Sulfoxide (DMSO)34 mg/mL
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL

Q2: Why is this compound poorly soluble in water?

A2: The low aqueous solubility of this compound is attributed to its chemical structure. The molecule consists of a nonpolar benzene ring with three methoxy (-OCH3) groups. While the oxygen atoms in the methoxy groups can participate in some hydrogen bonding, the overall hydrophobic nature of the aromatic ring and the methyl groups dominates, leading to poor interaction with polar water molecules.

Q3: What are the common issues encountered due to the poor aqueous solubility of this compound in experiments?

A3: Researchers may face several challenges, including:

  • Precipitation: The compound may precipitate out of aqueous buffers, leading to inaccurate concentrations and unreliable experimental results.

  • Low Bioavailability: In biological assays, poor solubility can result in low absorption and bioavailability, making it difficult to assess the true efficacy of the compound.

  • Inconsistent Dosing: Achieving accurate and reproducible dosing in in-vitro and in-vivo studies can be challenging.

  • Difficulty in Formulation: Developing stable aqueous formulations for preclinical and clinical studies is a significant hurdle.

Troubleshooting Guides

This section provides detailed troubleshooting strategies for common solubility issues encountered when working with this compound in aqueous systems.

Issue 1: Precipitation of this compound in Aqueous Buffer

Symptoms:

  • Visible solid particles or cloudiness in the solution after adding this compound stock solution to an aqueous buffer.

  • Inconsistent results in bioassays.

  • Clogging of filters or tubing in automated systems.

Root Causes:

  • The concentration of this compound exceeds its solubility limit in the final aqueous medium.

  • The organic solvent from the stock solution is causing the compound to crash out upon dilution in the aqueous buffer.

Solutions:

  • Method 1: Co-solvent System

    • Concept: Using a water-miscible organic solvent to increase the overall polarity of the solvent system, thereby enhancing the solubility of the hydrophobic compound.

    • Troubleshooting Steps:

      • Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol.

      • When preparing the final working solution, ensure the final concentration of the organic solvent in the aqueous buffer is kept as low as possible while maintaining the solubility of the compound.

      • Experimental Protocol:

        • Dissolve this compound in 100% DMSO to make a 10 mM stock solution.

        • To prepare a 100 µM working solution in a phosphate-buffered saline (PBS), add 10 µL of the 10 mM stock solution to 990 µL of PBS. This results in a final DMSO concentration of 1%.

        • Always perform a visual inspection for any signs of precipitation. If precipitation occurs, consider further dilution or using a different solubilization method.

  • Method 2: Use of Cyclodextrins

    • Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more water-soluble.[1]

    • Troubleshooting Steps:

      • Select a suitable cyclodextrin. Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) generally offer higher solubility enhancement than native β-cyclodextrin.[2]

      • Determine the optimal ratio of this compound to cyclodextrin through a phase solubility study. Typically, a 1:1 molar ratio is a good starting point.[3]

      • Experimental Protocol (Phase Solubility Study):

        • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).

        • Add an excess amount of this compound to each solution.

        • Shake the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).

        • Filter the solutions to remove the undissolved solid.

        • Determine the concentration of dissolved this compound in each filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

        • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. A linear plot (AL-type phase solubility diagram) suggests the formation of a soluble 1:1 complex.[4]

  • Method 3: Surfactant-based Micellar Solubilization

    • Concept: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic cores of these micelles can entrap insoluble compounds, increasing their apparent solubility.

    • Troubleshooting Steps:

      • Choose a biocompatible, non-ionic surfactant such as Tween® 80 or Pluronic® F-68.

      • Prepare the working solution with a surfactant concentration above its CMC.

      • Experimental Protocol:

        • Prepare a stock solution of the surfactant (e.g., 10% Tween® 80 in water).

        • Prepare your aqueous buffer containing the desired final concentration of the surfactant (e.g., 0.1% Tween® 80).

        • Add the this compound stock solution (in a minimal amount of organic solvent) to the surfactant-containing buffer with vigorous stirring.

Issue 2: Low and Variable Bioavailability in Cell-Based Assays

Symptoms:

  • Inconsistent dose-response curves.

  • Poor correlation between in-vitro potency and cellular activity.

  • Observed cellular effects are much lower than expected based on the nominal concentration.

Root Causes:

  • Precipitation of the compound in the cell culture medium.

  • Adsorption of the compound to plasticware.

  • Limited diffusion across cell membranes due to low solubility.

Solutions:

  • Method 1: Particle Size Reduction (Nanosuspension)

    • Concept: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate and increased saturation solubility.[5]

    • Troubleshooting Steps:

      • This is an advanced technique that requires specialized equipment.

      • Experimental Protocol (General Overview):

        • Milling: Wet bead milling is a common top-down approach where a suspension of the drug in a stabilizer solution is milled with small beads to reduce the particle size.

        • Homogenization: High-pressure homogenization forces a suspension of the drug through a narrow gap at high pressure, causing particle size reduction.

        • Stabilizers (e.g., surfactants, polymers) are crucial to prevent the aggregation of the nanoparticles.

  • Method 2: Formulation with Solubilizing Excipients

    • Concept: Incorporating excipients that enhance solubility directly into the formulation for cell-based assays.

    • Troubleshooting Steps:

      • Refer to the methods described in "Issue 1" (Co-solvents, Cyclodextrins, Surfactants).

      • It is critical to test the cytotoxicity of the chosen excipients at the working concentrations to ensure they do not interfere with the assay.

Experimental Workflows and Diagrams

To aid in the selection and implementation of a suitable solubilization strategy, the following diagrams illustrate the decision-making process and the mechanism of action for each technique.

experimental_workflow Workflow for Addressing Solubility Issues start Start: Solubility Issue with this compound check_solubility Is the required concentration significantly above 0.77 mg/mL? start->check_solubility simple_dilution Attempt simple dilution with minimal organic solvent check_solubility->simple_dilution No choose_method Select a Solubilization Method check_solubility->choose_method Yes success Solubility Achieved simple_dilution->success Success failure Precipitation Occurs simple_dilution->failure Failure failure->choose_method cosolvent Co-solvent System choose_method->cosolvent cyclodextrin Cyclodextrin Complexation choose_method->cyclodextrin surfactant Surfactant Micellization choose_method->surfactant particle_reduction Particle Size Reduction (Advanced) choose_method->particle_reduction optimize Optimize Excipient Concentration and Formulation Parameters cosolvent->optimize cyclodextrin->optimize surfactant->optimize particle_reduction->optimize final_formulation Prepare Final Aqueous Formulation optimize->final_formulation final_formulation->success

Caption: Decision workflow for selecting a suitable solubilization method.

solubilization_mechanisms Mechanisms of Solubility Enhancement cluster_cosolvent Co-solvent System cluster_cyclodextrin Cyclodextrin Complexation cluster_surfactant Surfactant Micellization cosolvent_node Water + Co-solvent (e.g., DMSO, Ethanol) tmb_cosolvent This compound cosolvent_node->tmb_cosolvent Increased solvent polarity allows for dissolution cyclodextrin_node Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) complex Inclusion Complex (Water-soluble) cyclodextrin_node->complex tmb_cyclodextrin This compound tmb_cyclodextrin->cyclodextrin_node Encapsulation micelle Micelle (Hydrophobic core, Hydrophilic shell) solubilized Solubilized in Micelle micelle->solubilized tmb_surfactant This compound tmb_surfactant->micelle Entrapment

Caption: Visual representation of different solubilization mechanisms.

References

Improving the stability of 1,3,5-Trimethoxybenzene radical cation for kinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 1,3,5-trimethoxybenzene radical cation (TMB•+). Our goal is to help you improve the stability of this radical cation for accurate and reproducible kinetic studies.

Frequently Asked Questions (FAQs)

Q1: What makes the this compound radical cation unstable in solution?

A1: The instability of the this compound radical cation primarily arises from its high reactivity. As a radical cation, it is an electron-deficient species that can readily undergo reactions with nucleophiles, including residual water in the solvent, or engage in self-reaction pathways like dimerization or disproportionation. The specific decay pathway and its rate are highly dependent on the experimental conditions.

Q2: How can I generate the this compound radical cation for my kinetic studies?

A2: The this compound radical cation is typically generated through a one-electron oxidation of neutral this compound.[1][2] Common methods include:

  • Electrochemical Oxidation: Techniques like cyclic voltammetry or controlled potential electrolysis can be used to oxidize the parent molecule at an electrode surface.

  • Chemical Oxidation: Strong one-electron oxidants can be employed to generate the radical cation in solution.

  • Photochemical Methods: Photoinduced electron transfer using a suitable photosensitizer, often in conjunction with techniques like laser flash photolysis, can generate the radical cation for transient kinetic studies.[1][2]

Q3: What are the key experimental parameters that influence the stability of the TMB•+?

A3: Several factors can significantly impact the stability of the TMB•+:

  • Solvent Purity: Trace amounts of water or other nucleophilic impurities in the solvent can react with the radical cation, leading to its decay. Rigorous drying of solvents is crucial.

  • Supporting Electrolyte: The choice of supporting electrolyte can affect the stability of the radical cation. The size and charge of the electrolyte ions can influence the structure of the electrical double layer and the solvation shell around the radical cation.[1][3][4][5][6]

  • Temperature: Lower temperatures generally slow down decomposition reactions, thereby increasing the apparent stability of the radical cation.

  • Concentration: At higher concentrations, bimolecular decay pathways such as dimerization may become more significant.

Troubleshooting Guides

Issue 1: Rapid Decay of the Radical Cation Signal in Spectroelectrochemical Experiments

Symptoms:

  • The absorbance signal of the TMB•+ decays too quickly to obtain reliable kinetic data.

  • Poor reproducibility of kinetic traces.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Nucleophilic Impurities (e.g., Water) 1. Use high-purity, anhydrous solvents (e.g., HPLC or spectrophotometric grade acetonitrile).2. Dry the solvent over a suitable drying agent (e.g., activated molecular sieves) prior to use.3. Dry the supporting electrolyte under vacuum at an elevated temperature before use.4. Assemble the electrochemical cell in a glovebox or under an inert atmosphere to minimize exposure to atmospheric moisture.
Reaction with the Solvent 1. Consider using a less nucleophilic solvent. While acetonitrile is common, other options like dichloromethane may offer better stability for certain radical cations.2. Evaluate the effect of different aprotic solvents on the radical cation's half-life.
Follow-up Chemical Reactions 1. Vary the concentration of the parent this compound. If the decay rate is concentration-dependent, it may indicate a reaction between the radical cation and the neutral molecule.2. Use digital simulation software to model the cyclic voltammogram. This can help to identify and quantify the kinetics of follow-up reactions.[7][8][9][10][11]
Issue 2: Irreproducible or Drifting Baselines in Cyclic Voltammetry

Symptoms:

  • The baseline in the cyclic voltammogram is not flat or shifts between scans.

  • Peak currents and potentials are inconsistent in consecutive scans.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Electrode Surface Contamination (Fouling) 1. Thoroughly clean the working electrode before each experiment. For platinum or glassy carbon electrodes, this may involve polishing with alumina slurry followed by sonication in ultrapure water and a suitable organic solvent.[12][13]2. For persistent contamination on platinum electrodes, electrochemical cleaning by cycling the potential in a clean electrolyte solution (e.g., 0.5 M H₂SO₄) can be effective.[12][14]3. Consider using an ultramicroelectrode, which can exhibit higher current densities and may be less susceptible to fouling in some cases.
Impure Supporting Electrolyte 1. Recrystallize the supporting electrolyte from a suitable solvent to remove impurities.2. Ensure the supporting electrolyte is thoroughly dried under vacuum before use.
Reference Electrode Instability 1. Check for air bubbles in the reference electrode tip or a clogged frit.2. Ensure the reference electrode is properly positioned in the cell and not in direct contact with the counter electrode.

Experimental Protocols

Protocol 1: Generation and Kinetic Analysis of TMB•+ using Cyclic Voltammetry

Objective: To generate the this compound radical cation electrochemically and estimate its stability.

Materials:

  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Counter Electrode (e.g., Platinum wire)

  • Reference Electrode (e.g., Ag/AgCl or Ag/Ag+)

  • Potentiostat

  • Electrochemical Cell

  • High-purity, anhydrous acetonitrile

  • Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • This compound (high purity)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with ultrapure water and then with the experimental solvent (acetonitrile).

    • Soncate the electrode in ultrapure water and then in acetonitrile for 5 minutes each to remove any residual polishing material.

    • Dry the electrode under a stream of inert gas.

  • Solution Preparation:

    • In a glovebox or under an inert atmosphere, prepare a solution of the supporting electrolyte (0.1 M TBAPF₆) in anhydrous acetonitrile.

    • Prepare a stock solution of this compound in the electrolyte solution (e.g., 1-10 mM).

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

    • Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

    • Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently positive to oxidize the this compound, and then reversing the scan.

    • Vary the scan rate (e.g., from 25 mV/s to 1000 mV/s) to observe changes in the voltammogram, which can provide information about the stability of the radical cation.

  • Data Analysis:

    • Analyze the peak currents and peak separation of the anodic and cathodic waves. For a stable radical cation, the ratio of the cathodic to anodic peak currents should be close to unity, and the peak separation should be approximately 59/n mV (where n is the number of electrons, in this case, 1).

    • Deviations from this ideal behavior can indicate instability of the radical cation. The kinetics of the decay can be further investigated by digital simulation of the voltammograms.[7][8][9][10][11]

Protocol 2: Kinetic Studies using Stopped-Flow Spectroscopy

Objective: To measure the decay kinetics of the TMB•+ after rapid mixing with a reactant.

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for reactant delivery

  • Solution of pre-formed TMB•+ (generated chemically or electrochemically)

  • Solution of the reactant of interest in the same solvent and electrolyte

  • High-purity, anhydrous solvent and supporting electrolyte

Procedure:

  • Solution Preparation:

    • Prepare a solution of the TMB•+ at a known concentration.

    • Prepare a solution of the reactant (nucleophile, etc.) at a known concentration.

  • Stopped-Flow Measurement:

    • Load the TMB•+ solution and the reactant solution into the two separate syringes of the stopped-flow apparatus.

    • Rapidly mix the two solutions by triggering the instrument.

    • Monitor the decay of the TMB•+ absorbance at its λmax over time. The instrument will record the absorbance as a function of time after mixing.

  • Data Analysis:

    • The kinetic trace (absorbance vs. time) can be fitted to an appropriate kinetic model (e.g., first-order or second-order decay) to extract the rate constant for the reaction.

    • By varying the concentration of the reactant, the order of the reaction with respect to the reactant can be determined.

Data Presentation

Table 1: Rate Constants for Hole Transfer from the Excited State of this compound Radical Cation to Various Alcohols.[1][2]

Quencher (Alcohol)Rate Constant (k_q) / M⁻¹s⁻¹
Methanol(5.2 ± 0.5) x 10¹⁰
Ethanol(1.4 ± 0.3) x 10¹¹
2-Propanol(3.2 ± 0.6) x 10¹¹

Data obtained from two-color two-laser flash photolysis studies.[1][2]

Visualizations

Experimental_Workflow_CV cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Clean Working Electrode D Assemble Cell & Deoxygenate A->D B Prepare Anhydrous Solvent & Electrolyte C Prepare TMB Solution B->C C->D E Run Cyclic Voltammogram D->E F Vary Scan Rate E->F G Analyze Peak Currents & Potentials F->G H Digital Simulation G->H

Caption: Workflow for Cyclic Voltammetry Analysis of TMB•+.

Decay_Pathways cluster_pathways Potential Decay Pathways TMB_radical TMB•+ Nucleophile Reaction with Nucleophiles (e.g., H₂O) TMB_radical->Nucleophile k_nuc [Nu] Dimerization Dimerization TMB_radical->Dimerization k_dim [TMB•+] Disproportionation Disproportionation TMB_radical->Disproportionation k_disp [TMB•+]

Caption: Possible decay pathways for the TMB radical cation.

References

Validation & Comparative

A Comparative Guide to 1,3,5-Trimethoxybenzene as a Certified Reference Material for Quantitative NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative analysis are paramount. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for the precise determination of substance concentration and purity. The choice of a suitable certified reference material (CRM) is critical to the success of qNMR experiments. This guide provides an objective comparison of 1,3,5-Trimethoxybenzene (TMB) as a qNMR CRM against other commonly used alternatives, supported by experimental data and detailed protocols.

Performance Comparison of qNMR Certified Reference Materials

This compound is a widely recognized CRM for ¹H qNMR due to its excellent characteristics. To provide a clear comparison, the following table summarizes the key performance indicators of TMB and other common qNMR standards: Maleic Acid, 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS), and 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4).

FeatureThis compound (TMB)Maleic AcidDSS (d6)1,4-BTMSB-d4
Certified Purity ≥99.9%≥99.5%≥98.0%≥99.0%[1]
Expanded Uncertainty (k=2) Typically ≤ 0.3%~0.1% to 0.3%Variable~1.2%[2]
¹H NMR Signals Two sharp singletsOne sharp singletOne sharp singletOne sharp singlet
Chemical Shift (ppm) ~6.1 (Ar-H), ~3.8 (OCH₃)~6.2-6.4~0~0.2 (Si(CH₃)₃)
Solubility Good in organic solvents (CDCl₃, DMSO-d₆, Acetone-d₆)Good in polar solvents (D₂O, DMSO-d₆, CD₃OD)Excellent in D₂OGood in organic solvents (CDCl₃, DMSO-d₆, CD₃OD)
T₁ Relaxation Time (s) in CDCl₃ Ar-H: ~4.7, OCH₃: ~2.2InsolubleNot applicable~4.0
T₁ Relaxation Time (s) in DMSO-d₆ Ar-H: ~3.2, OCH₃: ~1.4~2.5-3.5[3]SolubleSoluble
T₁ Relaxation Time (s) in D₂O Insoluble~6-7[3]SolubleInsoluble
Hygroscopicity LowModerateHighLow
Key Advantages Two well-separated singlets for quantification, stable.High purity, suitable for aqueous samples.Excellent for aqueous samples, sharp singlet at 0 ppm.Sharp singlet in a clean region of the spectrum, good for organic solvents.
Key Disadvantages Limited solubility in D₂O.Can be reactive, limited solubility in non-polar organic solvents.Can be hygroscopic, may interact with certain analytes.Not suitable for aqueous solutions.

Experimental Protocols

A successful qNMR experiment relies on a meticulously executed protocol. The following is a detailed methodology for the determination of purity of a compound using this compound as an internal standard.

I. Materials and Equipment
  • Analyte: The compound of interest.

  • Certified Reference Material: this compound (TMB), with a known certified purity.

  • Deuterated Solvent: A high-purity deuterated solvent in which both the analyte and TMB are soluble (e.g., Chloroform-d, DMSO-d₆).

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Analytical Balance: A calibrated balance with a readability of at least 0.01 mg.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Glassware: Volumetric flasks, pipettes, and vials.

II. Sample Preparation
  • Accurate Weighing: Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) and TMB (e.g., 5-10 mg) into a clean, dry vial using an analytical balance. The exact masses should be recorded.

  • Dissolution: Dissolve the weighed analyte and TMB in a precise volume of the chosen deuterated solvent (e.g., 0.6 mL) within the vial. Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube.

III. NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Angle: Set to 90° for maximum signal intensity.

    • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ relaxation time of both the analyte and TMB signals to ensure complete relaxation and accurate integration. The T₁ values should be experimentally determined using an inversion-recovery pulse sequence.

    • Acquisition Time (at): Typically 2-4 seconds.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

    • Spectral Width (sw): Should encompass all signals of interest.

IV. Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and TMB. For TMB, either the aromatic proton singlet or the methoxy proton singlet can be used.

  • Purity Calculation: The purity of the analyte (Purity_analyte) can be calculated using the following equation:

    Where:

    • I_analyte and I_TMB are the integrated areas of the signals for the analyte and TMB, respectively.

    • N_analyte and N_TMB are the number of protons corresponding to the integrated signals of the analyte and TMB.

    • MW_analyte and MW_TMB are the molecular weights of the analyte and TMB.

    • m_analyte and m_TMB are the masses of the analyte and TMB.

    • Purity_TMB is the certified purity of the TMB standard.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in a qNMR experiment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_tmb Weigh TMB (CRM) weigh_tmb->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune & Shim) transfer->instrument_setup set_params Set Acquisition Parameters (90° pulse, d1 ≥ 5T₁) instrument_setup->set_params acquire_data Acquire FID set_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: The general workflow for quantitative NMR (qNMR) analysis using an internal standard.

T1_Determination title T₁ Relaxation Delay Determination start Prepare Sample (Analyte + CRM in Solvent) inversion_recovery Run Inversion-Recovery Pulse Sequence start->inversion_recovery process_spectra Process Spectra at Different Delay Times inversion_recovery->process_spectra fit_data Fit Integral Data to Exponential Decay Curve process_spectra->fit_data determine_t1 Determine T₁ for Analyte and CRM Signals fit_data->determine_t1 set_d1 Set Relaxation Delay (d1) ≥ 5 x Longest T₁ determine_t1->set_d1 end_point Proceed with qNMR Acquisition set_d1->end_point

Caption: The critical workflow for determining the T₁ relaxation time to ensure accurate qNMR results.

References

A Comparative Analysis of the Reactivity of 1,3,5-Trimethoxybenzene and 1,3-Dimethoxybenzene in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the reactivity of 1,3,5-trimethoxybenzene and 1,3-dimethoxybenzene, two highly activated aromatic compounds. The presence of multiple electron-donating methoxy groups makes their benzene rings particularly susceptible to electrophilic attack. This analysis, supported by experimental data, will explore their behavior in key electrophilic aromatic substitution reactions, offering valuable insights for researchers and professionals in drug development and organic synthesis.

Theoretical Framework: The Influence of Methoxy Groups

The reactivity of benzene derivatives in electrophilic aromatic substitution (EAS) is governed by the electronic effects of their substituents. The methoxy group (-OCH₃) is a strong activating group due to its ability to donate electron density to the aromatic ring through resonance, while it is weakly deactivating through its inductive effect. In both this compound and 1,3-dimethoxybenzene, the methoxy groups are positioned to synergistically activate the ring.

In This compound , the three methoxy groups are symmetrically placed. This arrangement leads to a significant increase in electron density at the ortho and para positions (carbons 2, 4, and 6), making it one of the most reactive benzene derivatives. The symmetrical activation makes all three unsubstituted positions electronically equivalent and highly nucleophilic.

For 1,3-dimethoxybenzene , the two methoxy groups strongly activate the positions ortho and para to them. Specifically, the C4 and C6 positions are ortho to one methoxy group and para to the other, making them highly activated. The C2 position is ortho to both methoxy groups, but steric hindrance can sometimes reduce its reactivity compared to the C4/C6 positions.[1] The C5 position is meta to both groups and is the least activated.

Comparative Reactivity in Key Electrophilic Aromatic Substitutions

The enhanced nucleophilicity of these compounds makes them ideal substrates for a variety of EAS reactions, including nitration, halogenation, and Friedel-Crafts reactions.

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. Due to the high activation of both substrates, nitration can proceed under relatively mild conditions.

  • This compound: Can be nitrated to produce 1,3,5-trimethoxy-2,4,6-trinitrobenzene.[2][3] However, the high reactivity can also lead to side reactions such as oxidation and coupling, which may limit the yield and purity of the desired product.[3] One method utilizing sulfuric acid and an inorganic nitrate salt reports a yield of 62% for the trinitro derivative.[3] Another approach using N₂O₅ in organic solvents gives modest yields.[3]

  • 1,3-Dimethoxybenzene: This compound is also readily nitrated. Studies have shown that it can be converted to its trinitro derivative in high yield.[3] The nitration of 1,3-dimethoxybenzene can result in the formation of three mononitro compounds, with the major product being substitution at the 4-position due to the combined directing effects of the two methoxy groups.[4]

Table 1: Comparative Data on Nitration Reactions

CompoundReagentsProductYieldReference
This compoundH₂SO₄, Inorganic Nitrate Salt1,3,5-Trimethoxy-2,4,6-trinitrobenzene62%[3]
This compoundN₂O₅ in organic solvent1,3,5-Trimethoxy-2,4,6-trinitrobenzeneModest[3]
1,3-DimethoxybenzeneNot specifiedTrinitro derivativeHigh[3]

Halogenation introduces halogen atoms (e.g., Cl, Br) onto the aromatic ring. The high reactivity of these methoxy-substituted benzenes often allows for halogenation without a Lewis acid catalyst, which is typically required for less activated rings like benzene.[5][6]

  • This compound: Reacts rapidly with reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) to yield halogenated products. It has been used as a derivatizing agent to quantify free chlorine and bromine in aqueous systems, reacting within seconds at near-neutral pH.[7] The substitution pattern is influenced by the stoichiometry of the halogenating agent, with the potential for mono-, di-, and tri-halogenated products.

  • 1,3-Dimethoxybenzene: Also undergoes facile halogenation. For instance, monobromination of 1,3-dimethoxybenzene preferentially occurs at the highly activated 4-position.[8]

Table 2: Comparative Data on Halogenation Reactions

CompoundReagentProductReaction TimeReference
This compoundHOCl, HOBrHalogenated derivativesSeconds[7]
1,3-DimethoxybenzeneNot specified4-Bromo-1,3-dimethoxybenzeneNot specified[8]

Friedel-Crafts reactions involve the alkylation or acylation of an aromatic ring. The high nucleophilicity of both substrates makes them excellent candidates for these reactions.

  • This compound: Undergoes Friedel-Crafts alkylation with electrophiles like trans-β-nitrostyrenes, typically yielding the monoalkylated product.[9] It can also undergo Friedel-Crafts acylation, for example, with 4,5-dichlorocyclopent-4-ene-1,3-dione, which can lead to both mono- and disubstituted products.[2]

  • 1,3-Dimethoxybenzene: Can be acylated using reagents like acetyl chloride and aluminum chloride or 3-ethoxypropionic acid in the presence of polyphosphoric acid (PPA).[10][11] The use of PPA is noted to prevent the cleavage of the aryl-alkyl ether bonds that can occur with catalysts like aluminum chloride.[10]

Table 3: Comparative Data on Friedel-Crafts Reactions

CompoundReaction TypeReagentsProduct TypeReference
This compoundAlkylationtrans-β-nitrostyrenesMonoalkylated[9]
This compoundAcylation4,5-dichlorocyclopent-4-ene-1,3-dioneMono- and Disubstituted[2]
1,3-DimethoxybenzeneAcylationAcetyl chloride, AlCl₃Not specified[11]
1,3-DimethoxybenzeneAcylation3-Ethoxypropionic acid, PPAKetonic substances[10]

Experimental Protocols

This protocol describes the alkylation of 1,4-dimethoxybenzene with t-butyl alcohol and can serve as a basis for similar reactions with 1,3-dimethoxybenzene and this compound, with adjustments to stoichiometry and reaction conditions as needed.

  • Preparation: In a round-bottomed flask, dissolve 1,4-dimethoxybenzene in glacial acetic acid. Gentle warming may be required.[12]

  • Addition of Alcohol: Add t-butyl alcohol to the solution.[12]

  • Acid Catalyst: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise while stirring.[12] Maintain the temperature to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to proceed with stirring. The reaction time will vary depending on the substrate.

  • Workup: Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water and then cold methanol to remove unreacted starting materials and byproducts.[13] The crude product can be further purified by recrystallization.

This protocol is based on conditions reported to yield the trinitro derivative.[3][14]

  • Reaction Setup: In a reaction vessel, cool a solution of concentrated sulfuric acid (94–98%) to 0-5 °C.

  • Substrate Addition: Slowly add this compound to the cooled sulfuric acid with stirring, ensuring the temperature does not rise significantly.

  • Nitrating Agent: Gradually add a solid inorganic nitrate salt (e.g., sodium nitrate) in portions to the mixture.

  • Reaction Conditions: Maintain the reaction temperature between 0 °C and 55 °C and stir until the reaction is complete (monitoring by TLC or other appropriate methods).[14]

  • Workup: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: Filter the solid product, wash thoroughly with water until the washings are neutral, and then dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

EAS_Mechanism Aromatic Aromatic Ring (Substituted Benzene) Sigma_Complex Sigma Complex (Arenium Ion) Aromatic->Sigma_Complex Attack on Electrophile (Slow, Rate-Determining) Electrophile Electrophile (E+) Electrophile->Sigma_Complex Product Substituted Product Sigma_Complex->Product Deprotonation (Fast) Base Base (B:) Base->Product HB HB+ Product->HB

Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).

Reactivity_Comparison Relative Reactivity in EAS TMB Highly Activated (Symmetrical) DMB Strongly Activated (Asymmetrical) Benzene Baseline Reactivity

Caption: Logical relationship of reactivity towards EAS.

Friedel_Crafts_Workflow Start Start Setup Dissolve Aromatic Substrate in Solvent Start->Setup Cool Cool Mixture in Ice Bath Setup->Cool Add_Reagent Add Alkylating/Acylating Agent Cool->Add_Reagent Add_Catalyst Slowly Add Lewis Acid Catalyst (e.g., AlCl3 or H2SO4) Add_Reagent->Add_Catalyst React Stir at Controlled Temperature Add_Catalyst->React Quench Quench Reaction (e.g., with Ice Water) React->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Water and/or Organic Solvent Filter->Wash Dry Dry the Product Wash->Dry Purify Purify by Recrystallization or Chromatography Dry->Purify End End Purify->End

Caption: Experimental workflow for a Friedel-Crafts reaction.

Conclusion

Both this compound and 1,3-dimethoxybenzene are highly reactive substrates for electrophilic aromatic substitution due to the strong electron-donating nature of their methoxy substituents. This compound, with its symmetrical arrangement of three methoxy groups, exhibits exceptionally high nucleophilicity, making it one of the most activated aromatic systems. This high reactivity allows for reactions under mild conditions but can also lead to multiple substitutions and side reactions if not carefully controlled. 1,3-dimethoxybenzene is also highly activated, with substitution being strongly directed to the positions ortho and para to the methoxy groups. The choice between these two substrates will depend on the desired substitution pattern and the level of reactivity required for a specific synthetic transformation.

References

Validation of 1,3,5-Trimethoxybenzene as an Internal Standard for GC-FID Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation and application of 1,3,5-trimethoxybenzene (TMB) as an internal standard (IS) for gas chromatography with flame-ionization detection (GC-FID) analysis. While direct and extensive validation data for TMB in GC-FID is limited in publicly available literature, this document outlines the essential validation parameters and provides a comparative assessment against commonly used alternative internal standards. The information herein is intended to guide researchers in the selection and validation of an appropriate internal standard for their specific analytical needs.

Introduction to Internal Standards in GC-FID

The use of an internal standard is a critical practice in quantitative gas chromatography to improve the precision and accuracy of the analysis. An ideal internal standard is a stable, non-reactive compound, structurally similar to the analyte of interest, but well-resolved chromatographically. It is added in a known concentration to both calibration standards and unknown samples to correct for variations in injection volume, sample preparation, and instrument response.

This compound as a Potential Internal Standard

This compound, a commercially available and stable solid, presents several characteristics that make it a promising candidate as an internal standard for the GC-FID analysis of various organic compounds, particularly aromatic and polar analytes. Its three methoxy groups provide a moderate polarity and a distinct retention time that can be well-separated from many analytes of interest. While its application is more extensively documented in quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS), its utility in GC-FID can be inferred and validated.

Comparative Analysis of Internal Standards

The selection of an appropriate internal standard is paramount for robust and reliable quantitative analysis. Below is a comparison of this compound with other commonly employed internal standards for GC-FID. It is important to note that the performance of an internal standard is highly dependent on the specific analyte and the chromatographic conditions.

Table 1: Comparison of Common Internal Standards for GC-FID Analysis

Internal StandardChemical StructureMolar Mass ( g/mol )Boiling Point (°C)Key Characteristics & ApplicationsPotential Limitations
This compound C₉H₁₂O₃168.19255- Solid at room temperature, allowing for accurate weighing.- Moderate polarity, suitable for a range of aromatic and polar analytes.- Simple 1H NMR spectrum, useful for cross-validation.- Higher boiling point may lead to longer run times.- Potential for interaction with active sites in the GC system.
Hexadecane C₁₆H₃₄226.44287- Non-polar alkane, suitable for non-polar analytes.- Good peak shape and resolution.[1]- Not structurally similar to most aromatic or polar analytes.- High boiling point requires high oven temperatures.
Toluene C₇H₈92.14111- Commonly used for the analysis of non-functionalized olefins.[2] - Volatile, suitable for low-boiling point analytes.- Can be a common laboratory solvent, leading to potential contamination.- Lower boiling point may cause it to elute with the solvent front.
p-Nitrotoluene C₇H₇NO₂137.14238- Polar aromatic compound, suitable for nitroaromatic analytes.- Can be reactive under certain conditions.
Deuterated Analogs (e.g., Fluorene-d10) C₁₃D₁₀176.28295- Chemically identical to the analyte, leading to similar chromatographic behavior and response factors.- Ideal for GC-MS analysis.- Can be expensive.- May not be readily available for all analytes.

Validation Parameters for an Internal Standard in GC-FID

A thorough validation is essential before implementing a new internal standard in a quantitative GC-FID method. The key validation parameters, based on established guidelines, are summarized below. While specific experimental data for this compound in GC-FID is not extensively published, the following table provides a template for the required validation experiments and expected performance criteria.

Table 2: Key Validation Parameters and Typical Acceptance Criteria for a GC-FID Internal Standard Method

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability of the method to differentiate and quantify the analyte and internal standard in the presence of other components in the sample matrix.No interfering peaks at the retention times of the analyte and internal standard.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.To be established based on the application.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.Typically 80-120% recovery.
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like temperature, flow rate, etc.

Experimental Protocols

The following sections provide a detailed, albeit generalized, methodology for the validation of this compound as an internal standard for a hypothetical GC-FID analysis.

Preparation of Standard Solutions
  • Internal Standard Stock Solution: Accurately weigh a suitable amount of this compound and dissolve it in a high-purity solvent (e.g., methanol, ethyl acetate) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Analyte Stock Solution: Prepare a stock solution of the target analyte in the same solvent at a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to various concentrations. To each calibration standard, add a fixed volume of the internal standard stock solution to achieve a constant concentration of the internal standard in all standards.

GC-FID Operating Conditions (Example)
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness (or other suitable column based on analyte polarity).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: 100 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min).

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Data Analysis

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate a calibration curve. The concentration of the analyte in unknown samples is then determined using this calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows in validating and using an internal standard for GC-FID analysis.

Validation_Workflow cluster_prep Standard Preparation cluster_analysis GC-FID Analysis cluster_validation Method Validation A Prepare Analyte Stock Solution C Prepare Calibration Standards (Analyte + Constant TMB) A->C B Prepare Internal Standard (TMB) Stock Solution B->C D Inject Calibration Standards C->D E Acquire Chromatograms D->E F Assess Specificity E->F G Determine Linearity & Range E->G H Evaluate Accuracy & Precision E->H I Calculate LOD & LOQ E->I

Caption: Workflow for the validation of an internal standard method.

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_quantification Quantification P1 Prepare Unknown Sample P2 Add Known Amount of TMB (IS) P1->P2 A1 Inject Prepared Sample P2->A1 A2 Acquire Chromatogram A1->A2 Q1 Integrate Analyte & IS Peaks A2->Q1 Q2 Calculate Peak Area Ratio Q1->Q2 Q3 Determine Analyte Concentration using Validated Calibration Curve Q2->Q3

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

This compound holds promise as a versatile internal standard for GC-FID analysis due to its physical and chemical properties. However, for any specific application, a rigorous validation according to established guidelines is imperative to ensure the accuracy and reliability of the quantitative results. This guide provides a framework for researchers to conduct such a validation and to compare the potential performance of TMB against other commonly used internal standards. The selection of the most suitable internal standard will ultimately depend on the specific requirements of the analytical method, including the nature of the analyte, the sample matrix, and the desired performance characteristics.

References

A Comparative Guide to the Synthesis of 1,3,5-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key organic intermediates is paramount. 1,3,5-Trimethoxybenzene is a valuable compound, notably used as a building block in the synthesis of phloroglucinol injections for treating smooth muscle spasms and as a derivatizing agent.[1] This guide provides a detailed comparison of common and effective laboratory methods for the synthesis of this compound, supported by experimental data and protocols to aid in selecting the most suitable method for your research needs.

Comparison of Synthesis Methods

The primary laboratory-scale synthesis routes for this compound start from either phloroglucinol or a halogenated benzene derivative. Each method presents distinct advantages and disadvantages in terms of yield, purity, cost, and operational complexity.

Parameter Method 1: Methylation of Phloroglucinol Method 2: Methoxylation of 1,3,5-Tribromobenzene Method 3: Biosynthesis
Starting Material Phloroglucinol1,3,5-TribromobenzenePhloroglucinol
Key Reagents Dimethyl sulphate, Potassium carbonate, AcetoneSodium methoxide, Copper(I) halide catalyst, Methanol, N,N-dimethylformamideO-methyltransferase enzymes
Typical Yield 71.4%[2]Up to 99.5%[2]Not applicable for lab synthesis
Purity Good, requires purificationHigh (e.g., 98.9% GC purity)[2]Not applicable for lab synthesis
Reaction Time 6 hours reflux[2]~12 hours[2]Not applicable for lab synthesis
Advantages Readily available starting material, relatively simple procedure.High yield and purity, suitable for large-scale production.[3]Environmentally friendly, highly specific.
Disadvantages Use of toxic dimethyl sulphate, moderate yield.Higher cost of starting material and catalyst, multi-step synthesis of starting material may be required.[1][3]Not a practical method for laboratory chemical synthesis.[4]

Experimental Protocols

Method 1: Methylation of Phloroglucinol

This method involves the direct methylation of the hydroxyl groups of phloroglucinol using dimethyl sulphate as the methylating agent and potassium carbonate as the base.

Procedure:

  • A solution of 6.3 g (0.05 mole) of anhydrous phloroglucinol in 100 ml of dry acetone is prepared in a round-bottom flask.[2]

  • To this solution, 15.6 ml (20.8 g, 0.165 mole) of dimethyl sulphate and 40 g of ignited potassium carbonate are added.[2]

  • The mixture is refluxed for 6 hours under anhydrous conditions.[2]

  • After cooling, the inorganic salts are removed by filtration and washed with hot acetone (2 x 20 ml).[2]

  • The combined acetone solution is distilled to remove the solvent.[2]

  • The residue is macerated with crushed ice and extracted with ether.[2]

  • The ether extracts are washed with a 5% sodium hydroxide solution, then with water, and dried over anhydrous sodium sulphate.[2]

  • The ether is distilled off to yield the crude product, which can be further purified by recrystallization. The reported yield is approximately 6 g (71.4%).[2]

Method 2: Methoxylation of 1,3,5-Tribromobenzene

This approach involves a copper-catalyzed nucleophilic substitution of the bromine atoms on 1,3,5-tribromobenzene with methoxy groups from sodium methoxide.

Procedure:

  • In a reaction vessel, 100.0 g (0.32 mol) of 1,3,5-tribromobenzene is dissolved in 150 mL of N,N-dimethylformamide and 300 mL of methanol under stirring.[1]

  • Sodium methoxide (102.9 g, 1.91 mol) is added to the mixture.[1]

  • The temperature is raised to 60-70°C, and 1.58 g (0.016 mol) of cuprous chloride is added as a catalyst.[1]

  • The reaction temperature is then increased to 90-95°C and maintained until the reaction is complete.[1]

  • After completion, the reaction mixture is cooled to room temperature, and the insoluble solids are filtered off.[1]

  • Sulfuric acid (0.76 mL, 0.95 mol/L) is added to the filtrate, which is then stirred and allowed to crystallize overnight.[1]

  • The solid product is collected by filtration and vacuum-dried at 45°C for 8 hours to yield 44.3 g of this compound.[1] A similar procedure reports a molar yield of 99.5% with a GC purity of 98.9%.[2]

Synthesis Workflow Comparison

G Comparison of Synthesis Pathways for this compound cluster_0 Method 1: Methylation of Phloroglucinol cluster_1 Method 2: Methoxylation of 1,3,5-Tribromobenzene Phloroglucinol Phloroglucinol Reaction1 Methylation (Dimethyl Sulphate, K2CO3, Acetone) Phloroglucinol->Reaction1 Purification1 Work-up & Purification (Extraction, Distillation) Reaction1->Purification1 Product1 This compound (Yield: 71.4%) Purification1->Product1 Tribromobenzene 1,3,5-Tribromobenzene Reaction2 Methoxylation (Sodium Methoxide, CuCl, Methanol/DMF) Tribromobenzene->Reaction2 Purification2 Work-up & Purification (Filtration, Crystallization) Reaction2->Purification2 Product2 This compound (Yield: up to 99.5%) Purification2->Product2

Caption: A flowchart comparing the two main laboratory synthesis routes for this compound.

Biosynthesis of this compound

Interestingly, this compound is a naturally occurring compound that contributes to the fragrance of the Chinese rose (Rosa chinensis).[4] Its biosynthesis begins with phloroglucinol as the primary substrate. The process involves three sequential methylation reactions, each catalyzed by specific O-methyltransferase enzymes.[4][5] While this pathway is not a conventional method for laboratory synthesis, it highlights the natural origin of the compound and offers potential for future biocatalytic production methods.

Conclusion

The choice of synthesis method for this compound will largely depend on the specific requirements of the researcher, including desired yield, purity, available resources, and scale of the reaction. The methylation of phloroglucinol offers a straightforward approach with readily available starting materials, making it suitable for smaller-scale syntheses. For applications demanding higher yields and purity, particularly on a larger scale, the copper-catalyzed methoxylation of 1,3,5-tribromobenzene is a more efficient, albeit more complex, alternative. The provided data and protocols should serve as a valuable resource for making an informed decision for your synthetic needs.

References

Comparative analysis of the vibrational spectra of 1,3,5-Trimethoxybenzene isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the infrared and Raman spectra of 1,2,3-, 1,2,4-, and 1,3,5-trimethoxybenzene isomers reveals distinct vibrational fingerprints, providing a robust methodology for their differentiation and characterization. This guide presents a comparative analysis of their spectral features, supported by experimental data, to aid researchers in materials science, chemical analysis, and drug development.

The substitution pattern of the methoxy groups on the benzene ring significantly influences the vibrational modes of the molecule. These differences are readily observable in both infrared (IR) and Raman spectra, offering a powerful tool for isomeric identification. This analysis focuses on the key diagnostic bands that distinguish the 1,2,3-, 1,2,4-, and this compound isomers.

Comparative Analysis of Infrared Spectra

The infrared spectra of the three trimethoxybenzene isomers exhibit characteristic absorption bands corresponding to C-H stretching, C-C aromatic stretching, and C-O stretching vibrations. The substitution pattern on the aromatic ring, however, leads to notable differences in the fingerprint region (below 1500 cm⁻¹), particularly in the C-H out-of-plane bending modes.

Vibrational Mode1,2,3-Trimethoxybenzene (cm⁻¹)1,2,4-Trimethoxybenzene (cm⁻¹)This compound (cm⁻¹)
Aromatic C-H Stretch~3000-3100~3000-3100~3000-3100
Aliphatic C-H Stretch~2830-2950~2830-2950~2830-2950
Aromatic C=C Stretch~1580, 1480~1610, 1510~1600, 1460
C-O Stretch (Aryl-Alkyl Ether)~1250, 1100~1270, 1030~1230, 1150
C-H Out-of-Plane Bending~780, 740~870, 810~830

Note: The peak positions are approximate and can vary slightly based on the experimental conditions and the physical state of the sample.

Comparative Analysis of Raman Spectra

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectra of the trimethoxybenzene isomers are particularly sensitive to the symmetry of the molecule. The highly symmetric 1,3,5-isomer, for instance, displays a simpler spectrum compared to the less symmetric 1,2,3- and 1,2,4-isomers due to different selection rules.

Vibrational Mode1,2,3-Trimethoxybenzene (cm⁻¹)1,2,4-Trimethoxybenzene (cm⁻¹)This compound (cm⁻¹)
Ring Breathing Mode~1000~1020~995
Aromatic C=C Stretch~1580~1610~1600
C-H In-Plane Bend~1290, 1170~1270, 1160~1150
C-O-C Deformation~800-900~800-900~830

Note: The peak positions are approximate and can vary slightly based on the experimental conditions.

Experimental Protocols

The following are generalized protocols for obtaining high-quality vibrational spectra of trimethoxybenzene isomers.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the solid trimethoxybenzene isomer is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure with the built-in clamp.

  • Instrument Setup:

    • Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing: Perform baseline correction and peak picking to identify the vibrational frequencies.

Raman Spectroscopy

Method: Dispersive Raman Spectroscopy

  • Sample Preparation: The solid sample can be placed in a glass vial or pressed into a pellet. For liquid samples, a cuvette can be used.

  • Instrument Setup:

    • Spectrometer: A dispersive Raman spectrometer equipped with a microscope for solids or a sample holder for liquids.

    • Excitation Laser: A 532 nm or 785 nm solid-state laser is commonly used. The choice of laser wavelength may be important to avoid fluorescence.

    • Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation (typically 1-10 mW at the sample).

    • Spectral Range: 200 - 3200 cm⁻¹

    • Integration Time: 1-10 seconds per acquisition.

    • Accumulations: Co-add multiple acquisitions (e.g., 10-20) to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum.

  • Data Processing: Perform baseline correction, cosmic ray removal, and peak picking to determine the Raman shifts.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the comparative analysis of trimethoxybenzene isomers using vibrational spectroscopy.

Comparative Vibrational Spectroscopy Workflow cluster_isomers Trimethoxybenzene Isomers cluster_spectroscopy Vibrational Spectroscopy cluster_analysis Data Analysis and Comparison 1,2,3-TMB 1,2,3-TMB IR Infrared Spectroscopy 1,2,3-TMB->IR Raman Raman Spectroscopy 1,2,3-TMB->Raman 1,2,4-TMB 1,2,4-TMB 1,2,4-TMB->IR 1,2,4-TMB->Raman 1,3,5-TMB 1,3,5-TMB 1,3,5-TMB->IR 1,3,5-TMB->Raman Data_Extraction Peak Position and Intensity Extraction IR->Data_Extraction Raman->Data_Extraction Comparative_Tables Generation of Comparative Data Tables Data_Extraction->Comparative_Tables Spectral_Interpretation Interpretation of Spectral Differences Data_Extraction->Spectral_Interpretation Conclusion Isomer Identification and Characterization Comparative_Tables->Conclusion Spectral_Interpretation->Conclusion

Comparative study of O-methyltransferases in the biosynthesis of methoxybenzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of O-methyltransferases (OMTs) involved in the biosynthesis of methoxybenzenes—volatile organic compounds crucial for fragrance, flavor, pharmaceuticals, and plant defense. O-methylation, the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl acceptor, is a key reaction that modifies the biological activity, stability, and solubility of these compounds.[1][2][3][4] Understanding the diversity, substrate specificity, and catalytic efficiency of OMTs is essential for applications in metabolic engineering and synthetic biology.

Overview of O-Methyltransferases in Methoxybenzene Synthesis

Plant O-methyltransferases (OMTs) are a large and diverse family of enzymes that catalyze the O-methylation of a wide array of secondary metabolites, including phenylpropanoids and flavonoids, which are precursors to many methoxybenzenes.[5][6][7] These enzymes are generally classified into two main types based on their structure and cation dependency.[3]

  • Class I OMTs (Caffeoyl-CoA OMTs - CCoAOMTs): These are cation-dependent and typically have a lower molecular weight. They are primarily involved in lignin and phytohormone metabolism.[1][3]

  • Class II OMTs (Caffeic acid OMTs - COMTs): These are cation-independent, have a higher molecular weight, and are often active in phenylpropanoid and alkaloid biosynthesis.[1]

The biosynthesis of volatile methoxybenzenes, such as 1,4-dimethoxybenzene (1,4-DMB), often involves the final methylation step catalyzed by a specific OMT. For instance, the novel enzyme Cp4MP-OMT from Cucurbita pepo flowers catalyzes the methylation of 4-methoxyphenol (4-MP) to produce the floral scent attractant 1,4-DMB.[8][9] Similarly, OMTs in various flowers are responsible for producing compounds like veratrole (1,2-dimethoxybenzene) from guaiacol.[8]

Comparative Performance of O-Methyltransferases

The efficiency and substrate preference of OMTs vary significantly across different plant species and even within the same plant. Kinetic parameters provide a quantitative measure for comparing their performance.

Enzyme Source Organism Substrate(s) Product(s) Km (µM) kcat (s⁻¹) kcat/Km (s⁻¹M⁻¹) Reference
Cp4MP-OMT Cucurbita pepo (Pumpkin)4-Methoxyphenol1,4-Dimethoxybenzene150 ± 200.45 ± 0.023,000[8]
ZmOMT1 Zea mays (Maize)TricetinSelgin, Tricin19 ± 1.10.11 ± 0.015,790[10]
LuteolinChrysoeriol78 ± 4.50.06 ± 0.003769[10]
HvOMT1 Hordeum vulgare (Barley)TricetinSelgin, Tricin35 ± 2.40.09 ± 0.0052,571[10]
LuteolinChrysoeriol69 ± 3.80.03 ± 0.002435[10]
COMT (Human)Homo sapiensB[a]P-7,8-catechol-1.1 ± 0.10.12 ± 0.002109,090[11]
5MC-1,2-catechol-0.4 ± 0.10.15 ± 0.003375,000[11]

Note: Data is compiled from various sources and experimental conditions may differ. Kinetic parameters for human COMT are included for a broader comparison of catechol-O-methyltransferase activity.

Visualizing OMT Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the biochemical reactions and experimental processes involved in studying OMTs.

Methoxybenzene_Biosynthesis General OMT Reaction Pathway sub Hydroxylated Substrate (e.g., 4-Methoxyphenol) omt O-Methyltransferase (OMT) sub->omt sam SAM (S-adenosyl methionine) Methyl Donor sam->omt prod Methoxybenzene Product (e.g., 1,4-Dimethoxybenzene) omt->prod Methylation sah SAH (S-adenosyl homocysteine) omt->sah

Caption: General reaction pathway for OMT-catalyzed methoxybenzene synthesis.

OMT_Classification Classification of Plant OMTs cluster_class1 Class I cluster_class2 Class II OMT Plant O-Methyltransferases Class1 CCoAOMT-type OMT->Class1 Class2 COMT-type OMT->Class2 Prop1_1 Cation-Dependent Prop1_2 Lower MW (26-30 kDa) Prop2_1 Cation-Independent Prop2_2 Higher MW (37-43 kDa) Experimental_Workflow OMT Characterization Workflow A Gene Identification (Transcriptomics) B Cloning & Heterologous Expression (e.g., E. coli) A->B C Recombinant Protein Purification B->C D Enzyme Activity Assay C->D E Product Identification (GC-MS / HPLC) D->E F Kinetic Analysis (Km, kcat) D->F

References

A Comparative Guide to the Accuracy and Precision of qNMR Using 1,3,5-Trimethoxybenzene as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the precise and accurate determination of the purity and concentration of chemical substances. The choice of a suitable internal standard is paramount for reliable qNMR results. This guide provides a comprehensive comparison of 1,3,5-Trimethoxybenzene as a qNMR internal standard against other common alternatives, supported by experimental data and detailed protocols.

Overview of this compound as a qNMR Standard

This compound is a certified reference material (CRM) widely used for quantitative ¹H-NMR measurements. It is produced and certified under ISO/IEC 17025 and ISO 17034 standards, ensuring its high purity and traceability to primary materials from national metrology institutes such as NIST or NMIJ[1][2]. Its key properties make it an excellent candidate for a qNMR internal standard:

  • Simple ¹H NMR Spectrum: It exhibits two sharp singlet peaks in regions of the spectrum that are often free from analyte signals.

  • High Purity: As a CRM, it has a certified purity, which is crucial for accurate quantification[3].

  • Good Solubility: It is soluble in a variety of common deuterated solvents used in NMR spectroscopy[2].

  • Chemical Stability: It is a stable compound that does not react with a wide range of analytes or solvents[2].

Performance Comparison of qNMR Internal Standards

The selection of an internal standard significantly impacts the accuracy and precision of qNMR measurements. An ideal standard should have signals that do not overlap with the analyte, be chemically inert, and have a known high purity. The following table summarizes the performance of this compound in comparison to other commonly used internal standards. The data is compiled from various validation studies and application notes.

Internal StandardAnalyte(s) & MatrixAccuracy (% Recovery or Bias)Precision (RSD %)Reference(s)
This compound Purity determination of an organic compound98.6% (Purity)Not Specified[4]
This compound Comparable to residual CDCl3 methodAccuracy is comparableNot Specified[5]
Maleic Acid Purity of Ofloxacin99.6-100.4% (Recovery)≤ 0.4%[6]
Maleic Acid Inconsistent results due to peak overlap32% improvement in integration accuracy after switching to DSS5.2% (before), 1.1% (after)[3]
Dimethyl Sulfone (DMSO₂) Purity of Caffeine (External Calibration)99.4 ± 0.86% to 99.8 ± 0.89%0.86% to 0.89%[7]
DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) General qNMRNot SpecifiedNot Specified[3]

Note: Direct head-to-head comparative studies with extensive quantitative data for all standards under identical conditions are limited in the reviewed literature. The data presented is indicative of the performance of each standard in specific applications.

Experimental Protocols

A meticulously designed experimental protocol is crucial for achieving high accuracy and precision in qNMR. Below is a detailed methodology for conducting a qNMR experiment using this compound as an internal standard.

3.1. Materials and Equipment

  • Analyte: The substance to be quantified.

  • Internal Standard: this compound (CRM, purity ≥99.5%).

  • Deuterated Solvent: e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆. The choice of solvent should ensure good solubility for both the analyte and the internal standard, and the absence of interfering signals.

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.

  • Analytical Balance: A microbalance with a readability of at least 0.01 mg.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

3.2. Sample Preparation

  • Accurate Weighing: Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) and this compound (e.g., 5-10 mg) into a clean, dry vial. The molar ratio of the analyte to the standard should ideally be close to 1:1 to ensure comparable signal intensities.

  • Dissolution: Dissolve the weighed analyte and internal standard in a precise volume of the chosen deuterated solvent (e.g., 0.6 mL for a standard 5 mm NMR tube).

  • Homogenization: Ensure complete dissolution and homogenization of the sample by vortexing or sonication.

  • Transfer to NMR Tube: Transfer the solution to a high-precision NMR tube.

3.3. NMR Data Acquisition

  • Instrument Setup: Tune and match the probe for the sample. Lock and shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

    • Pulse Angle: A 90° pulse is recommended for maximum signal intensity.

    • Relaxation Delay (D1): This is a critical parameter. To ensure complete relaxation of all protons, D1 should be set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. For high accuracy, a D1 of 7 to 15 times T₁ is often recommended[8]. The T₁ values should be experimentally determined using an inversion-recovery experiment.

    • Acquisition Time (AQ): A sufficiently long acquisition time is needed to ensure that the FID has decayed to baseline, which is important for accurate integration.

    • Number of Scans (NS): The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to keep integration errors below 1%.

    • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.

3.4. Data Processing and Quantification

  • Fourier Transformation: Apply an exponential window function with a line broadening factor (e.g., 0.3 Hz) to the FID before Fourier transformation to improve the S/N ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Integration: Manually integrate the well-resolved signals of the analyte and the internal standard. It is important to be consistent with the integration limits for all spectra.

  • Calculation of Purity/Concentration: The purity or concentration of the analyte can be calculated using the following formula:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • Purity = Purity of the standard

Visualization of the qNMR Workflow

The following diagrams illustrate the key steps in a typical qNMR experiment and the logical relationship for selecting a suitable internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh This compound weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune, Lock, Shim) transfer->instrument_setup set_params Set Acquisition Parameters (Pulse, D1, NS) instrument_setup->set_params acquire_data Acquire FID set_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity/ Concentration integrate->calculate

Caption: General workflow for a quantitative NMR (qNMR) experiment.

Standard_Selection cluster_criteria Key Selection Criteria start Select Potential Internal Standard purity High Purity (Certified) start->purity signals Non-overlapping Signals start->signals solubility Good Solubility start->solubility stability Chemically Inert start->stability decision Suitable Standard? purity->decision signals->decision solubility->decision stability->decision decision->start No final_choice This compound decision->final_choice Yes

Caption: Decision pathway for selecting a suitable qNMR internal standard.

Conclusion

This compound is a highly reliable and accurate internal standard for quantitative ¹H-NMR spectroscopy. Its certified high purity, simple NMR spectrum, and good solubility make it a versatile choice for a wide range of applications in pharmaceutical analysis and material characterization. While direct comparative data against all other standards is not always available in a single study, the evidence from various sources confirms that when used with a validated experimental protocol, this compound enables qNMR measurements with high accuracy and precision, often with uncertainties below 1%. The detailed experimental protocol provided in this guide serves as a robust starting point for developing and validating qNMR methods in your laboratory.

References

A Comparative Analysis of 1,3,5-Trimethoxybenzene and Other Quenching Agents for Disinfection Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

In the analysis of disinfection byproducts (DBPs) in water treatment, the immediate quenching of residual disinfectants is a critical step to prevent the continued formation of DBPs between sample collection and analysis. The choice of quenching agent is paramount, as an inappropriate agent can degrade the target DBPs, leading to inaccurate quantification. This guide provides a detailed comparison of 1,3,5-Trimethoxybenzene (TMB) with traditional quenching agents, supported by experimental data, to assist researchers in selecting the most suitable agent for their studies.

Introduction to Quenching Agents

Disinfection of drinking water, typically with chlorine-based compounds, leads to the formation of various DBPs, some of which are regulated due to their potential health risks.[1][2] To accurately measure the concentration of these DBPs at the time of sampling, a quenching agent is added to neutralize the residual disinfectant. Common quenching agents include sodium sulfite, ascorbic acid, and ammonium chloride. However, these traditional agents can have limitations, such as reacting with and degrading certain DBPs.[3][4] Recently, this compound has emerged as a promising alternative that circumvents some of these issues.[4][5][6]

Comparative Performance of Quenching Agents

The selection of an appropriate quenching agent depends on the specific class of DBPs being analyzed and the disinfectant used. The following table summarizes the performance of TMB and other common quenching agents based on available experimental data.

Quenching AgentAdvantagesDisadvantagesSuitable for DBP ClassesUnsuitable for DBP Classes
This compound (TMB) Does not degrade redox-labile DBPs.[5][6] Allows for the quantification of residual free chlorine and bromine.[5][6]May not react as quickly as some traditional quenchers.[5] Not suitable for Total Organic Halogen (TOX) analysis as its halogenated products interfere.[4]Most known organic DBPs, including redox-labile compounds like chloropicrin and bromoacetonitriles.[4][5][6]Total Organic Halogen (TOX).[4]
Ascorbic Acid Effective for a broad range of organic DBPs.[3][4][7] Rapidly quenches free chlorine.[8]Can cause the degradation of some DBPs.[9] May not be suitable for the analysis of chlorite.[3] Can cause errors for some iodinated THMs.[8]Trihalomethanes (THMs), Haloacetic acids (HAAs), Haloacetonitriles (HANs), Haloketones (HKs), Haloacetaldehydes (HALs).[3][7]Chlorite, some iodinated THMs (e.g., dibromoiodomethane).[3][8]
Sodium Sulfite Ideal quenching agent for inorganic DBPs and MX.[4] Effective for THMs and HAAs.[4] Rapidly quenches free chlorine.[8]Can cause the degradation of several emerging and unregulated organic DBPs (e.g., halonitromethanes, haloacetamides).[4][8] Has strong nucleophilic capacity, leading to dehalogenation of some DBPs.[4]Inorganic DBPs (chlorite, chlorate, bromate), MX, THMs, HAAs.[4]Halonitromethanes (HNMs), Haloacetonitriles (HANs), Haloketones (HKs), Haloacetaldehydes (HALs), Haloacetamides (HAMs).[4]
Ammonium Chloride Can be effective for most DBPs under certain conditions.[10]Only quenches free chlorine by converting it to chloramine, which can still react to form some DBPs.[3][10] Can lead to increases in the concentration of certain DBPs (e.g., chloroform).[8] Can enhance the decay of some less-stable compounds.[8]Can be used for THMs and HAAs, but with caution.[8]Unsuitable for analytes susceptible to chloramination.[5][6] Can adversely affect some HALs.[3]

Experimental Protocols

The following are generalized experimental protocols for evaluating the effectiveness of quenching agents. Specific parameters may vary based on the detailed objectives of a study.

1. Preparation of Model Water Samples:

  • Start with ultrapure water to avoid confounding factors.

  • Buffer the water to a specific pH (e.g., pH 7 using a phosphate buffer or pH 8 using a borate buffer) to simulate environmental conditions.[3]

  • Spike the buffered water with known concentrations of DBP standards. Typical concentrations used in studies are in the range of 10-100 μg/L.[3]

  • Add a disinfectant (e.g., free chlorine) and allow the reaction to proceed for a specified contact time.

2. Quenching Procedure:

  • Prepare stock solutions of the quenching agents to be tested (e.g., this compound, ascorbic acid, sodium sulfite, ammonium chloride).

  • Add a predetermined concentration of the quenching agent to the DBP-spiked water samples. The concentration is typically in molar excess to the residual disinfectant.

  • Vortex the samples to ensure thorough mixing.

  • Store the quenched samples for a specified holding time (e.g., up to 14 days) under controlled temperature and light conditions to assess DBP stability.

3. DBP Analysis:

  • At various time points, extract the DBPs from the water samples using a suitable technique, such as liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE).

  • Analyze the extracted DBPs using gas chromatography with an appropriate detector, such as an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).[11]

Visualizing Reaction Pathways and Workflows

Quenching Mechanism of this compound (TMB)

TMB reacts with free halogens (chlorine and bromine) through electrophilic aromatic substitution, forming halogenated TMB products. This reaction effectively removes the free halogens from the solution, preventing further DBP formation. Unlike reducing agents, TMB does not degrade already formed DBPs.

G Quenching Mechanism of this compound TMB This compound (TMB) HalogenatedTMB Halogenated TMB (e.g., 2-Cl-TMB, 2-Br-TMB) TMB->HalogenatedTMB Reacts with FreeHalogen Free Chlorine (HOCl) or Free Bromine (HOBr) FreeHalogen->HalogenatedTMB DBP_Formation Further DBP Formation FreeHalogen->DBP_Formation Prevents Quenched Quenched HalogenatedTMB->Quenched

Caption: Reaction pathway of TMB with free halogens.

General Experimental Workflow for Quenching Agent Comparison

The following diagram illustrates a typical workflow for comparing the performance of different quenching agents.

G Experimental Workflow for Quenching Agent Comparison cluster_prep Sample Preparation cluster_quench Quenching cluster_analysis Analysis start Prepare Model Water (Buffered, DBP-spiked) disinfect Add Disinfectant start->disinfect quench_TMB Add TMB disinfect->quench_TMB quench_AA Add Ascorbic Acid disinfect->quench_AA quench_SS Add Sodium Sulfite disinfect->quench_SS quench_AC Add Ammonium Chloride disinfect->quench_AC store Store Samples quench_TMB->store quench_AA->store quench_SS->store quench_AC->store extract Extract DBPs store->extract analyze Analyze via GC extract->analyze compare Compare DBP Stability analyze->compare

Caption: Workflow for comparing quenching agents.

Conclusion

The selection of a quenching agent is a critical decision in the analysis of disinfection byproducts. While traditional agents like ascorbic acid and sodium sulfite are effective for specific DBP classes, they can introduce artifacts by degrading other, more labile compounds. This compound presents a significant advancement, offering a non-destructive quenching method for a wide range of organic DBPs, particularly those susceptible to degradation by reducing agents.[5][6] Furthermore, its ability to derivatize residual free halogens for quantification provides an added analytical benefit.[5][6] Researchers should carefully consider the target analytes and the potential for quenching agent interference when designing their experimental protocols to ensure the generation of accurate and reliable data.

References

Cross-Validation of Analytical Methods for Drug Quantification: A Comparative Guide Using 1,3,5-Trimethoxybenzene as a Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and scientific research, the accuracy and reliability of analytical data are paramount. The process of validating analytical methods ensures that measurements are dependable, a cornerstone for regulatory approval and scientific integrity. Cross-validation, the process of comparing results from two or more distinct analytical methods, provides an even higher level of assurance in the data's quality. This guide offers a comparative look at the cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), for the quantification of a hypothetical active pharmaceutical ingredient (API), "Geminivir," using 1,3,5-Trimethoxybenzene as a shared internal standard.

This compound is an organic compound well-suited as a standard in various analytical applications.[1] Its chemical and physical properties, including a stable, crystalline form at room temperature and good solubility in common organic solvents, make it a reliable choice.[2][3] It is often used in synthetic chemistry and as a reference material in analytical chemistry.[1][4][5]

The principles of analytical method validation are clearly outlined by the International Council for Harmonisation (ICH) guidelines, which emphasize the need to demonstrate that an analytical procedure is fit for its intended purpose.[6][7] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[8][9][10]

Hypothetical Scenario: Quantification of Geminivir

For the purpose of this guide, we will consider the need to accurately quantify "Geminivir," a novel API, in a simple drug formulation. To ensure the utmost confidence in the analytical results, a cross-validation study is designed to compare a widely used chromatographic method (HPLC-UV) with an absolute quantification method (qNMR), both employing this compound as an internal standard.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method separates Geminivir from potential impurities and the internal standard based on their differential partitioning between a stationary and a mobile phase.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (4.6 x 150 mm, 5 µm).

Reagents and Materials:

  • Geminivir reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of Geminivir (1 mg/mL) in acetonitrile.

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Create a series of calibration standards by diluting the Geminivir stock solution to concentrations ranging from 1 to 100 µg/mL. Each calibration standard should contain a constant concentration of the internal standard (20 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the Geminivir formulation and dissolve it in acetonitrile to achieve a theoretical Geminivir concentration of 50 µg/mL.

    • Add the internal standard to the sample solution to a final concentration of 20 µg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 30-70% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

  • Analysis:

    • Inject the calibration standards to establish a calibration curve by plotting the ratio of the peak area of Geminivir to the peak area of the internal standard against the concentration of Geminivir.

    • Inject the prepared sample solutions and use the calibration curve to determine the concentration of Geminivir.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the concentration of a substance by comparing its NMR signal intensity to that of a certified reference material.[3][4]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents and Materials:

  • Geminivir reference standard

  • This compound (Certified Reference Material, CRM)[4]

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Geminivir formulation and about 5 mg of this compound into a vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of CDCl₃.

  • NMR Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum with the following parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

      • Number of Scans: 16

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved, characteristic peak of Geminivir and the singlet peak of the methoxy protons of this compound (around 3.7-3.8 ppm).

    • Calculate the concentration of Geminivir using the following formula:

      Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * Cₛ

      Where:

      • Cₓ = Concentration of Geminivir

      • Iₓ = Integral of the Geminivir peak

      • Nₓ = Number of protons for the integrated Geminivir peak

      • Iₛ = Integral of the this compound peak

      • Nₛ = Number of protons for the integrated this compound peak (9 protons for the three methoxy groups)

      • Mₓ = Molar mass of Geminivir

      • Mₛ = Molar mass of this compound (168.19 g/mol )[2]

      • Cₛ = Concentration of this compound

Data Presentation: A Comparative Summary

The following table summarizes the hypothetical validation data for the two analytical methods.

Validation Parameter HPLC-UV qNMR ICH Acceptance Criteria (Typical)
Linearity (r²) 0.9995Not Applicable (Absolute Method)> 0.99
Accuracy (% Recovery) 99.5 ± 1.2%100.2 ± 0.8%98.0 - 102.0%
Precision (RSD%) - Repeatability 0.8%0.5%< 2%
Precision (RSD%) - Intermediate 1.5%1.1%< 3%
Limit of Detection (LOD) 0.1 µg/mL10 µg/mLMethod Dependent
Limit of Quantitation (LOQ) 0.3 µg/mL30 µg/mLMethod Dependent
Robustness Robust to minor changes in flow rate and mobile phase compositionRobust to minor variations in temperatureNo significant impact on results

Mandatory Visualizations

cross_validation_workflow cluster_hplc HPLC-UV Method cluster_qnmr qNMR Method cluster_comparison Cross-Validation hplc_prep Sample & Standard Preparation hplc_analysis Chromatographic Analysis hplc_prep->hplc_analysis hplc_data Data Processing (Peak Area Ratio) hplc_analysis->hplc_data hplc_result Geminivir Concentration (HPLC) hplc_data->hplc_result comparison Statistical Comparison of Results (e.g., t-test) hplc_result->comparison qnmr_prep Sample & Standard Co-dissolution qnmr_analysis NMR Spectrum Acquisition qnmr_prep->qnmr_analysis qnmr_data Data Processing (Integral Comparison) qnmr_analysis->qnmr_data qnmr_result Geminivir Concentration (qNMR) qnmr_data->qnmr_result qnmr_result->comparison conclusion Method Equivalency Assessed comparison->conclusion

Caption: Workflow for the cross-validation of HPLC-UV and qNMR methods.

signaling_pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor X kinase2->transcription_factor Activates gene Target Gene Expression transcription_factor->gene Promotes response Cellular Response gene->response geminivir Geminivir geminivir->kinase1 Inhibits

Caption: Hypothetical signaling pathway inhibited by Geminivir.

Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring the reliability of scientific data. In this guide, both HPLC-UV and qNMR have demonstrated their suitability for the quantification of "Geminivir," each with its own set of advantages. The HPLC-UV method offers superior sensitivity with lower limits of detection and quantitation, making it ideal for trace analysis. Conversely, qNMR provides absolute quantification without the need for a calibration curve, which can be a significant advantage in terms of accuracy and efficiency, particularly for the certification of reference materials.

The choice of method will ultimately depend on the specific requirements of the analysis, such as the expected concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation. The use of a well-characterized internal standard like this compound is crucial for bridging the results from different analytical platforms and ensuring the integrity of the final data. This comparative guide provides a framework for researchers, scientists, and drug development professionals to design and evaluate robust cross-validation studies.

References

Safety Operating Guide

Proper Disposal of 1,3,5-Trimethoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 1,3,5-Trimethoxybenzene, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, in accordance with general safety guidelines.

I. Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed (GHS Hazard statement H302) and should be handled with care.[1][2] Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Table 1: Hazard and Safety Information for this compound

PropertyInformationSource
GHS Hazard Statement H302: Harmful if swallowed[1][2]
GHS Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant[1][2]
Appearance Off-white to beige crystalline powderMetaSci
Incompatibilities Strong oxidizing agents[2]
Hazardous Decomposition Products Carbon monoxide, Carbon dioxideFisher Scientific

II. Disposal Procedure

The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Incineration, after dissolution in a combustible solvent, is a suggested treatment method.[3] Adherence to all federal, state, and local regulations is mandatory.[1]

Step-by-Step Disposal Protocol:

  • Segregation and Storage:

    • Store waste this compound in a designated, well-ventilated, and cool, dry area away from incompatible materials, particularly strong oxidizing agents.[1][2]

    • Use a clearly labeled, sealed, and compatible waste container. Plastic bottles are often preferred for hazardous waste when compatibility is not an issue.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste."

    • The label must include the full chemical name "this compound," the quantity of waste, and the date of generation.

    • Include the name and contact information of the principal investigator or responsible party.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS office or contractor with a complete list of the chemicals for disposal.

  • Recommended Disposal Method (to be performed by a licensed facility):

    • The preferred method of disposal is incineration.

    • This involves dissolving or mixing the this compound with a suitable combustible solvent.

    • The resulting mixture is then burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with an appropriate solvent.

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.

Note: Never dispose of this compound down the drain or in regular trash.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Waste Collection & Storage cluster_disposal Disposal Process A Identify Waste This compound B Segregate from Incompatible Materials (e.g., Strong Oxidizers) A->B C Store in Labeled, Sealed, Compatible Container B->C D Contact EHS or Licensed Waste Disposal Contractor C->D E Transport to Approved Hazardous Waste Facility D->E F Incineration with Combustible Solvent in a Chemical Incinerator E->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1,3,5-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for handling 1,3,5-Trimethoxybenzene in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed (Acute toxicity, Oral (Category 4)) and may cause irritation to the eyes, skin, and respiratory tract.[1][2][3] It is a combustible solid that can form explosive mixtures with air as a dust.[4] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Table 1: Personal Protective Equipment for this compound

Protection Type Recommended Equipment Specifications and Standards
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations.[1]Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][2]
Hand Protection Chemical-resistant gloves.Gloves must be inspected prior to use and selected based on an evaluation of the possible hazards, duration of use, and physical conditions of the workplace.[1][5]
Skin and Body Protection Appropriate protective clothing to prevent skin exposure.[2]Launder contaminated clothing before reuse.[2][4]
Respiratory Protection A NIOSH-approved or equivalent particulate dust filter is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5]Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[5]

Operational Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1][2]

  • Avoid generating dust.[2][6] Minimize dust generation and accumulation.[1][2]

  • Avoid all personal contact, including inhalation.[4]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[1][4][7]

  • Keep the container tightly closed when not in use.[1][2]

Storage:

  • Store in a cool, dry, well-ventilated area.[2][5]

  • Keep the container tightly closed.[8]

  • Store away from incompatible substances and sources of ignition.[1][4]

Emergency Procedures and First Aid

In case of accidental exposure, immediate and appropriate first aid is critical.

Table 2: First Aid Measures for this compound Exposure

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1][2]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1]
Ingestion If swallowed, call a poison center or doctor if you feel unwell.[1][7] Rinse mouth.[1][7] Do NOT induce vomiting.[2][3] Never give anything by mouth to an unconscious person.[2]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.

Spill Response:

  • Minor Spills: For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][2] Avoid generating dust.[2][6]

  • Major Spills: In the event of a large spill, clear the area of personnel and move upwind.[4][6] Wear appropriate PPE, including respiratory protection.[6] Prevent the spill from entering drains or waterways.[1][6]

Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[4]

  • Dispose of contents and containers to an approved waste disposal plant.[1][7]

  • One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Physicochemical Data

Understanding the physical and chemical properties of this compound is fundamental for its safe handling.

Table 3: Physical and Chemical Properties of this compound

Property Value
Appearance Off-white to beige crystalline powder[1]
Molecular Formula C₉H₁₂O₃[1]
Molecular Weight 168.19 g/mol [1]
Melting Point 50-55 °C[1]
Boiling Point 255 °C[1]
Flash Point 85 °C[1][2]
Relative Density 1.126 g/cm³[1]

Workflow for Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Consult SDS prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handling1 Work in Ventilated Area (Fume Hood) prep2->handling1 handling2 Weigh/Handle Solid Avoid Dust Generation handling1->handling2 handling3 Tightly Seal Container After Use handling2->handling3 spill Spill handling2->spill exposure Personal Exposure handling2->exposure disposal1 Collect Contaminated Waste (Gloves, Weigh Boats, etc.) handling3->disposal1 disposal2 Place in Labeled Hazardous Waste Container disposal1->disposal2 disposal3 Dispose via Approved Waste Management Service disposal2->disposal3 spill->disposal2 Clean up spill per protocol exposure->prep1 Follow First Aid and seek medical attention

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.